1,1-Dimethylsilinan-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylsilinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWAMCPLZPXFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338161 | |
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18276-42-1 | |
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1-dimethylsilinan-4-one chemical structure and properties
The following technical guide details the structure, properties, and synthesis of 1,1-dimethylsilinan-4-one (also designated as 4,4-dimethyl-4-silacyclohexanone ). This document is structured for researchers in medicinal chemistry and organosilicon synthesis.
Core Architecture, Synthesis, and Applications in Sila-Substitution
Executive Summary
1,1-Dimethylsilinan-4-one (C₇H₁₄OSi) is the silicon bioisostere of 4,4-dimethylcyclohexanone. In the field of medicinal chemistry, it serves as a critical "sila-switch" model—a structural probe used to evaluate the physicochemical and metabolic impact of replacing a quaternary carbon atom with a silicon atom (C/Si exchange).
Unlike nitrogen-containing silapiperidines (often used in sila-haloperidol analogs), the silinan-4-one core is a carbocyclic mimetic where the ring system remains lipophilic and neutral. It acts as a versatile building block for synthesizing tertiary silanols and sila-analogs of neuroactive steroids and terpenes.
Structural Analysis & Physicochemical Properties
The introduction of silicon into the cyclohexane ring alters the ring geometry and electronic distribution due to the longer C–Si bond (1.87 Å vs 1.54 Å for C–C) and the lower electronegativity of silicon (1.90 vs 2.55 for Carbon).
2.1 Chemical Identity
| Property | Data |
| IUPAC Name | 1,1-Dimethylsilinan-4-one |
| Alternative Names | 4,4-Dimethyl-4-silacyclohexanone; 1,1-Dimethyl-4-oxosilacyclohexane |
| CAS Registry | 14608-44-7 (Verify specific isomer/salt forms) |
| Molecular Formula | C₇H₁₄OSi |
| Molecular Weight | 142.27 g/mol |
| Hybridization | Si: sp³ (Tetrahedral), C4: sp² (Trigonal Planar) |
2.2 Physicochemical Data
| Parameter | Value / Observation | Reference / Context |
| Boiling Point | ~85–87 °C @ 3–4 mmHg (Distillate) | Derived from analog purification protocols [1].[1] |
| Density | ~0.94 g/mL (Predicted) | Lower than carbon analog due to larger molar volume of Si. |
| LogP (Lipophilicity) | ~1.8 – 2.1 | Si-substitution typically increases lipophilicity by 0.4–0.6 log units compared to C-analogs. |
| IR Spectrum | ν(C=O) ≈ 1702 cm⁻¹ | Slightly lower frequency than cyclohexanone (1715 cm⁻¹) due to ring conformation effects (β-silyl effect is minimal at γ-position). |
| ¹H NMR (CDCl₃) | δ 0.15 (s, 6H, Si-Me)δ 1.05 (t, 4H, Si-CH₂)δ 2.45 (t, 4H, CH₂-C=O) | Typical shifts for 4-silacyclohexanones. Si-Me is shielded; α-keto protons are deshielded. |
| ²⁹Si NMR | δ 0.0 to +10.0 ppm | Characteristic range for dialkyl-silacycloalkanes. |
Synthetic Methodologies
The synthesis of 1,1-dimethylsilinan-4-one relies on constructing the six-membered ring from acyclic precursors. The most robust and scalable method involves the Dieckmann Condensation of a diester precursor.
3.1 Primary Route: Hydrosilylation-Dieckmann Sequence
This route is preferred for its scalability and the availability of starting materials (Dimethylchlorosilane or Dimethylsilane).
-
Step 1: Precursor Synthesis (Hydrosilylation) Reaction of dimethylsilane (Me₂SiH₂) with methyl acrylate (2 equivalents) yields the diester bis(2-carbomethoxyethyl)dimethylsilane.
-
Step 2: Dieckmann Cyclization Intramolecular Claisen condensation mediated by a strong base (Sodium Methoxide) forms the β-keto ester intermediate.
-
Step 3: Decarboxylation Acid-catalyzed hydrolysis and thermal decarboxylation remove the ester group to yield the final ketone.
3.2 Visualization of Synthesis Pathway
The following diagram outlines the logical flow of the synthesis, highlighting critical reagents and intermediates.
Caption: Figure 1. Step-wise synthesis of 1,1-dimethylsilinan-4-one via Hydrosilylation and Dieckmann Condensation.
Detailed Experimental Protocol
Note: All reactions involving organosilanes should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced polymerization or hydrolysis.
Phase 1: Synthesis of Bis(2-carbomethoxyethyl)dimethylsilane
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.
-
Reagents: Charge the flask with Dimethylsilane (or generate in situ if using Me₂SiCl₂ route, though Me₂SiH₂ is cleaner for acrylate addition) and a catalytic amount of Speier’s Catalyst (H₂PtCl₆ in isopropanol).
-
Addition: Heat to 40°C. Dropwise add Methyl Acrylate (2.1 equivalents) over 2 hours. The reaction is exothermic; control temperature to maintain gentle reflux.
-
Workup: Distill the reaction mixture under reduced pressure to isolate the diester intermediate (BP ~110°C @ 2 mmHg).
Phase 2: Dieckmann Cyclization
-
Solvent System: In a clean flask, suspend Sodium Methoxide (NaOMe) (1.1 equiv) in anhydrous Toluene .
-
Cyclization: Add the diester from Phase 1 dropwise to the refluxing NaOMe suspension. Methanol is generated as a byproduct; use a Dean-Stark trap or continuous distillation to remove methanol and drive the equilibrium forward.
-
Completion: Reflux for 4–6 hours until TLC shows consumption of the starting diester.
-
Quench: Cool to 0°C and neutralize with dilute acetic acid. Extract with diethyl ether, wash with brine, and dry over MgSO₄. Evaporate solvent to obtain the crude β-keto ester.
Phase 3: Decarboxylation
-
Hydrolysis: Dissolve the crude β-keto ester in 20% HCl (aq) .
-
Reflux: Heat to vigorous reflux for 3 hours. This converts the ester to the carboxylic acid, which spontaneously decarboxylates at this temperature.
-
Isolation: Steam distill the mixture or extract the cooled solution with pentane/ether.
-
Purification: Fractionally distill the organic layer. Collect the fraction boiling at 85–87°C (at ~4 mmHg) .
-
Yield Note: Typical overall yields range from 45% to 60%.
-
Applications in Drug Design
1,1-Dimethylsilinan-4-one is utilized primarily to synthesize Sila-Analogs of bioactive compounds.
-
Lipophilicity Modulation: The "Silicon Switch" increases the logP of the molecule, potentially improving blood-brain barrier (BBB) penetration for CNS drugs.
-
Metabolic Stability: The Si-C bond is generally stable to metabolic cleavage, but the gem-dimethyl groups on Silicon can be sites of oxidative attack (though less labile than N-dealkylation).
-
Conformational Studies: The larger ring size (due to Si) alters the bond angles, which is used to probe the spatial requirements of receptor binding pockets (e.g., in muscarinic antagonists).
References
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Benkeser, R. A., & Bennett, E. W. (1958). A Silicon Analog of Cyclohexanone. The Preparation and Reactivity of 4,4-Dimethyl-4-silacyclohexanone. Journal of the American Chemical Society, 80(20), 5414–5417. Link
-
Tacke, R., et al. (2004). Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol.[2][3] Organometallics, 23(19), 4468–4477. Link
-
Damrauer, R., et al. (1972). Cyclic Organosilicon Compounds. Synthesis and Properties. Journal of Organic Chemistry, 37(10). Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today, 8(12), 551-556. Link
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physical properties of organosilicon ketones vs carbon analogs
An In-depth Technical Guide to the Physical Properties of Organosilicon Ketones vs. Their Carbon Analogs
Introduction
In the landscape of organic chemistry and materials science, the substitution of a carbon atom with its heavier group-14 counterpart, silicon, imparts profound changes to the physical and chemical properties of a molecule. This guide provides an in-depth comparative analysis of organosilicon ketones, commonly known as acylsilanes (R-C(O)-SiR'₃), and their traditional carbon-based analogs (R-C(O)-CR'₃). For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is paramount for rational molecular design, reaction engineering, and the development of novel materials.
Acylsilanes are not merely heavier versions of ketones; the introduction of the silicon atom adjacent to the carbonyl group fundamentally alters the molecule's structural, spectroscopic, and electronic characteristics.[1][2][3][4] These unique properties, which include distinct bond geometries, altered electronic transitions, and unique photochemical reactivity, make acylsilanes valuable synthetic intermediates and functional building blocks.[1][2][5] This whitepaper will elucidate these core differences, providing both the foundational scientific principles and the practical experimental context necessary for their application.
Part 1: A Comparative Analysis of Core Physical Properties
The primary distinctions between acylsilanes and their carbon analogs stem from the intrinsic differences between silicon and carbon, namely silicon's larger atomic radius, lower electronegativity, and the availability of low-lying d-orbitals.
Structural Properties: Bond Lengths and Angles
The most direct manifestation of substituting carbon with silicon is observed in the molecular geometry. X-ray crystallography, a technique that determines the precise three-dimensional arrangement of atoms in a crystal, provides definitive data on these structural parameters.[6][7]
A key finding from crystallographic studies is the abnormally long bond between the silicon and the carbonyl carbon.[1][2] This Si-C(O) bond is significantly longer than the corresponding C-C(O) bond in a typical ketone.[1][2] For instance, the Si-C(O) bond length is approximately 1.926 Å, whereas a standard C-C(O) single bond is around 1.51 Å.[1][2] This elongation is attributed to the larger covalent radius of silicon compared to carbon and the different nature of the Si-C bond. In contrast, the C=O bond length in acylsilanes is largely considered normal, similar to that in standard ketones, despite the significant electronic perturbations.[1][2]
Caption: Comparative bond lengths in acylsilanes vs. carbon ketones.
The bond angles around the carbonyl group also differ. While carbon ketones typically exhibit a trigonal planar geometry with bond angles around 120°, the larger steric bulk of the silyl group can cause slight distortions from this ideal geometry.
| Property | Acylsilane (Typical) | Carbon Ketone (Typical) | Causality |
| α-Carbonyl Bond Length | ~1.93 Å (Si-C)[1][2] | ~1.51 Å (C-C)[1][2] | Larger covalent radius of silicon compared to carbon. |
| C=O Bond Length | ~1.22 Å | ~1.21 Å | Relatively unaffected, indicating the double bond character is maintained. |
| Bond Angle (α-C-R) | ~116-120° | ~120°[8] | Steric hindrance from the bulky silyl group can cause minor deviations from ideal trigonal planar geometry. |
Spectroscopic Fingerprints
The electronic and vibrational states of acylsilanes are profoundly different from their carbon analogs, giving rise to unique spectroscopic signatures.
Infrared (IR) Spectroscopy In IR spectroscopy, the carbonyl (C=O) stretching frequency is a highly diagnostic absorption. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[9][10] In acylsilanes, this absorption is shifted to a lower frequency (a redshift), generally appearing in the range of 1640-1660 cm⁻¹.[1][2] This lowering of the stretching frequency is due to the inductive effect of the silicon atom, which favors polarization of the carbonyl group, and potential interactions between the Si-C σ-bond and the C=O π-system.[1][2]
UV-Visible (UV-Vis) Spectroscopy Perhaps the most striking physical property of simple acylsilanes is their color, which ranges from yellow to green. This color arises from a significant bathochromic shift (shift to longer wavelength) of the n→π* electronic transition.[11] While aliphatic ketones have their n→π* absorption deep in the UV region (~270-290 nm), acylsilanes absorb visible light, with λmax values often exceeding 400 nm.[11][12][13] This dramatic shift is attributed to the energy of the silicon-carbon σ orbital being higher than a carbon-carbon σ orbital, leading to effective interaction with the carbonyl π system. This raises the energy of the HOMO (n orbital on oxygen) and lowers the energy of the LUMO (π* orbital of the C=O), reducing the overall energy gap for the electronic transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides further insight into the unique electronic environment of acylsilanes.
-
¹³C NMR: The carbonyl carbon resonance in acylsilanes is significantly deshielded compared to carbon ketones, appearing at much higher δ values (typically >230 ppm).[1][14][15] This downfield shift is a hallmark of acylsilanes and is attributed to the electron-releasing nature of silicon, which enhances resonance structures placing a positive charge on the carbonyl carbon.[11]
-
²⁹Si NMR: The silicon atom itself gives a characteristic signal in the ²⁹Si NMR spectrum, which is useful for confirming the structure.[15]
-
¹H NMR: Protons on the carbon alpha to the silylcarbonyl group also experience a different electronic environment, often showing shifts that differ from their carbon-ketone counterparts.[1][2]
| Spectroscopic Data | Acylsilane (Typical) | Carbon Ketone (Typical) | Rationale for Difference |
| IR C=O Stretch (cm⁻¹) | 1640 - 1660[1][2] | 1715 (aliphatic)[9][10] | Inductive effect of silicon and σ-π* interactions weaken the C=O bond slightly. |
| UV-Vis λmax (n→π*) | > 400 nm (Visible)[11][12] | ~270-290 nm (UV) | Lowered HOMO-LUMO gap due to interaction of Si-C σ orbital with the carbonyl π system. |
| ¹³C NMR δ(C=O) (ppm) | > 230[1][14][15] | ~205-220 | Deshielding of the carbonyl carbon due to the electropositive nature of silicon. |
Electrochemical and Photochemical Properties
Dipole Moment The dipole moment is a measure of the separation of charge within a molecule. Due to the lower electronegativity of silicon (1.90) compared to carbon (2.55), the Si-C bond is polarized towards carbon. This, combined with the inherent polarity of the carbonyl group, results in acylsilanes generally having a larger overall dipole moment than their carbon analogs. This increased polarity can influence their solubility, intermolecular interactions, and reactivity with nucleophiles.
Photochemical Stability and Reactivity Acylsilanes are notably sensitive to light.[11] Their absorption of visible light can trigger unique photochemical reactions not observed in typical ketones. The most prominent of these is the Brook rearrangement , a 1,2-migration of the silyl group from carbon to the carbonyl oxygen.[2][5] This process, often initiated by light or nucleophilic attack, forms a siloxycarbene intermediate, which can be trapped or undergo further reactions.[4][12] This photochemical instability contrasts sharply with the relative photostability of many aliphatic carbon ketones.[16]
Part 2: Experimental Protocols
A foundational understanding of these properties is complemented by the ability to synthesize and analyze these unique compounds.
Synthesis of an Acylsilane via the Dithiane Route
The dithiane-based "umpolung" (reactivity inversion) strategy is a robust and widely used method for preparing acylsilanes, as it transforms an electrophilic carbonyl carbon into a nucleophilic equivalent.[1][17]
Methodology:
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -30°C.
-
Anion Formation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Allow the solution to warm to 0°C and stir for 2 hours. The formation of the white precipitate of 2-lithio-1,3-dithiane will be observed.
-
Silylation: Cool the suspension to -78°C and add a solution of the desired silyl chloride (e.g., trimethylsilyl chloride, 1.2 eq) in anhydrous THF dropwise.
-
Quenching and Extraction: After stirring for 2 hours at -78°C, allow the reaction to warm to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with diethyl ether (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-silyl-1,3-dithiane.
-
Hydrolysis (Deprotection): Dissolve the crude 2-silyl-1,3-dithiane in a 9:1 mixture of acetonitrile/water. Add mercury(II) chloride (HgCl₂, 2.5 eq) and calcium carbonate (CaCO₃, 2.5 eq).
-
Isolation: Stir the resulting suspension vigorously at room temperature for 1-4 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Final Purification: Wash the combined filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting yellow oil/solid is the acylsilane, which can be further purified by column chromatography on silica gel.
UV-Vis Spectroscopic Analysis
This protocol outlines the determination of the maximum absorption wavelength (λmax) for the characteristic n→π* transition of an acylsilane.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the acylsilane is soluble (e.g., hexane, cyclohexane, or ethanol). Ensure the solvent does not absorb in the region of interest (>350 nm).
-
Stock Solution Preparation: Accurately weigh a small amount of the purified acylsilane and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻² M).
-
Sample Preparation: Prepare a dilute sample (e.g., 1 x 10⁻³ M to 1 x 10⁻⁴ M) by transferring a specific volume of the stock solution into another volumetric flask and diluting to the mark.[13][15] The final concentration should yield an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
Spectrometer Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "blank" scan to subtract the solvent's absorbance.
-
Sample Measurement: Empty the cuvette, rinse it with the dilute acylsilane solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-600 nm). The resulting spectrum will show an absorption peak in the visible region.
-
λmax Determination: Identify the wavelength at which the maximum absorbance occurs. This value is the λmax for the n→π* transition.[12]
Caption: Workflow for the synthesis and spectroscopic analysis of an acylsilane.
Conclusion
The substitution of an α-carbon with a silicon atom in a ketone framework induces a cascade of changes in physical properties that are both profound and predictable. Structurally, acylsilanes are defined by an elongated Si-C(O) bond. Spectroscopically, they are characterized by a low-frequency carbonyl stretch in the IR, a significantly deshielded carbonyl carbon in ¹³C NMR, and a bathochromically shifted n→π* transition that pushes their absorption into the visible spectrum.[1][2][11] These distinct features, rooted in the fundamental electronic differences between silicon and carbon, not only make acylsilanes readily identifiable but also endow them with unique reactivity, particularly under photochemical conditions.[16][18] For the modern chemist, a firm grasp of these comparative principles is essential for leveraging the synthetic potential of acylsilanes and for the rational design of next-generation functional molecules and materials.
References
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Patrocínio, A. F., & Moran, P. J. S. (2001). Acylsilanes and their applications in organic chemistry. Journal of the Brazilian Chemical Society, 12, 7-31. [Link]
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Wikipedia. (n.d.). Acylsilane. In Wikipedia. Retrieved from [Link]
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Reich, H. J., & Yelm, K. E. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 6(21), 3849–3852. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acylsilanes. Retrieved from [Link]
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Patrocínio, A. F., & Moran, P. J. S. (2001). Acylsilanes and their applications in organic chemistry. ResearchGate. [Link]
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Hagan, G. W. (1978). Spectral Characteristics of Acylsilanes. Spectroscopy Letters, 11(10), 823-829. [Link]
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Fries, P., et al. (2013). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. Organometallics, 32(11), 3245-3253. [Link]
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Doni, E., et al. (2018). Visible-light induced click reactions of acylsilanes with pyruvate electrophiles. Nature Communications, 9(1), 433. [Link]
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Fischer, R., et al. (2017). Synthesis and characterization of cyclic acylsilanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(5-6), 683-690. [Link]
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Svatunek, D., et al. (2025). Photoinduced Alcohol and Ketone Generation from Alkoxyaroylsilanes: Mechanistic Insights into Competing Radical Pathways. Journal of the American Chemical Society. [Link]
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Baumgartner, J., et al. (2015). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes─A Study on Reactivity and Accessibility. ResearchGate. [Link]
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Brook, A. G., et al. (1965). The Spectral and Chemical Properties of α-Silyl Ketones. Journal of the American Chemical Society, 87(15), 3416–3421. [Link]
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Kira, M. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. Molecules, 30(5), 1835. [Link]
- Brook, A. G. (1968). The Chemistry of Acylsilanes. In Advances in Organometallic Chemistry (Vol. 7, pp. 95-155). Academic Press.
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Grogger, C. (2017). Acyl Metalloids: Conformity and Deviation from Carbonyl Reactivity. ResearchGate. [Link]
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Brook, A. G., & Duff, J. M. (1974). The Photochemistry of Silyl Ketones in Alcohol. Journal of the American Chemical Society, 96(14), 4692–4693. [Link]
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Zhang, H.-J., Priebbenow, D. L., & Bolm, C. (2013). Acylsilanes: valuable organosilicon reagents in organic synthesis. Chemical Society Reviews, 42(21), 8540-8571. [Link]
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University of Wisconsin-Madison. (n.d.). IR: ketones. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2023). Organic Chemistry Bond Angles - estimations and predictions in A-level Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved from [Link]
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Zhang, H., et al. (2022). Visible-Light-Induced [4+1] Cyclization-Aromatization of Acylsilanes and α,β-Unsaturated Ketones. CCS Chemistry. [Link]
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conformational analysis of 4-silacyclohexanone rings
An In-depth Technical Guide to the Conformational Analysis of 4-Silacyclohexanone Rings
Abstract
The strategic replacement of carbon with silicon, a "C/Si switch," has emerged as a powerful tool in medicinal chemistry and materials science for modulating the physicochemical and biological properties of organic molecules. The 4-silacyclohexanone scaffold, which incorporates a silicon atom opposite a carbonyl group in a six-membered ring, presents a unique and complex conformational landscape. This guide provides a comprehensive analysis of the core principles and advanced methodologies required to characterize the conformational preferences of this heterocyclic system. We will deconstruct the fundamental differences between 4-silacyclohexanone and its carbocyclic analog, cyclohexane, focusing on the profound influence of the silicon atom on ring geometry, inversion barriers, and the balance of steric versus electronic effects. This document details field-proven experimental protocols, including low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, alongside a rigorous computational workflow designed for accurate energetic predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the unique stereoelectronic properties of silicon-containing heterocyclic ketones.
Introduction: The Significance of the Sila-Ketone Scaffold
The introduction of silicon into cyclic frameworks induces significant changes in molecular properties. Silicon's larger covalent radius (1.17 Å vs. 0.77 Å for carbon), lower electronegativity (1.90 vs. 2.55 on the Pauling scale), and the availability of d-orbitals fundamentally alter bond lengths, bond angles, and electronic distributions. These changes have dramatic consequences for ring conformation, resulting in structures and energy landscapes that are distinct from their carbon counterparts.
The 4-silacyclohexanone ring system is of particular interest as it combines the conformational peculiarities of a silacyclohexane ring with the electronic influence of a ketone. Understanding the three-dimensional structure and dynamic behavior of this scaffold is paramount for designing molecules with specific shapes and functionalities, a critical aspect of modern drug development and catalyst design. This guide bridges fundamental principles with practical application, providing the necessary tools to confidently investigate these intriguing molecules.
Foundational Principles: From Carbocycles to Silicon Heterocycles
A thorough understanding of 4-silacyclohexanone begins with an appreciation of the systems from which it is derived: cyclohexane and silacyclohexane.
The Cyclohexane Paradigm: A High-Energy Barrier System
The conformational analysis of cyclohexane is a cornerstone of organic chemistry. To avoid significant angle and torsional strain, the ring overwhelmingly adopts a chair conformation , which is free of strain and has an energy minimum. The transition between two equivalent chair forms occurs via a ring-inversion process that passes through higher-energy twist-boat and boat conformations. The energy barrier for this inversion in cyclohexane is relatively high, approximately 10-12 kcal/mol, allowing for the study of individual conformers at or below room temperature in some cases.
The Impact of Silicon Incorporation: A New Conformational Landscape
Replacing a methylene group with a silicon atom to form silacyclohexane drastically alters the conformational dynamics.
-
Geometric Perturbations : The longer C-Si bonds (~1.87 Å) compared to C-C bonds (~1.53 Å) and smaller C-Si-C bond angles lead to a flattening of the chair conformation at the silicon-containing end of the ring. This geometric distortion reduces the steric clash of 1,3-diaxial interactions.
-
Reduced Ring Inversion Barrier : The greater flexibility imparted by the silicon atom significantly lowers the energy barrier for ring inversion to approximately 5-6 kcal/mol. This has critical experimental implications, necessitating the use of very low temperatures to "freeze out" individual conformers on the NMR timescale.
-
A Shift in Energetics : In silacyclohexanes, the traditional dominance of steric effects is diminished. Instead, electrostatic and stereoelectronic interactions, such as hyperconjugation, often dictate conformational preferences. This can lead to counterintuitive outcomes, such as a preference for electronegative substituents to occupy the axial position at the silicon atom, a phenomenon attributed to stabilizing anomeric-like effects.
The Influence of the Carbonyl Group in the 4-Position
The introduction of a carbonyl group at the C1 position, opposite the silicon atom at C4, introduces further complexity. The sp²-hybridized carbonyl carbon slightly flattens its end of the ring. More importantly, it creates a strong dipole moment and a π-system that can engage in long-range electronic communication with the electropositive silicon atom. This "transannular" interaction, a dialogue across the ring, can influence the stability of the entire system. The alignment of the C=O dipole with the polar C-Si bonds may stabilize or destabilize certain conformations, an effect that must be evaluated for each specific derivative.
The interplay between these factors determines the ultimate conformational preference of the 4-silacyclohexanone ring. While the chair form is expected to be the global minimum, the relative energies of twist-boat or other non-chair forms may be lower than in simple cyclohexanes.
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential for a complete and validated conformational analysis.
Low-Temperature NMR Spectroscopy
Low-temperature (LT) NMR is the most powerful technique for studying the dynamic conformational equilibria of silacyclohexanones in solution.
-
Sample Preparation : Dissolve a high-purity sample of the 4-silacyclohexanone derivative in a low-freezing point solvent (e.g., a mixture of CHF₂Cl/CHFCl₂ or deuterated toluene/methanol).
-
Initial Spectrum : Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, rapid ring inversion will typically result in averaged signals.
-
Temperature Reduction : Gradually lower the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Acquire a spectrum at each temperature.
-
Identify Coalescence : Observe the broadening of signals, particularly those for ring protons or carbons. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (T_c).
-
Slow-Exchange Regime : Continue to lower the temperature until distinct signals for the axial and equatorial conformers are resolved (the "slow-exchange" regime).
-
Data Acquisition & Analysis :
-
Thermodynamics (ΔG°) : In the slow-exchange regime, carefully integrate the signals corresponding to each conformer. The equilibrium constant (K_eq) is the ratio of these integrals (e.g., [equatorial]/[axial]). The standard Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq) .
-
Kinetics (ΔG‡) : The Gibbs free energy of activation for the ring inversion can be estimated from the coalescence temperature (T_c) and the frequency separation of the signals (Δν in Hz) in the slow-exchange regime using the Eyring equation.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.
-
Crystallization : The critical, often rate-limiting, step. Grow single crystals of suitable quality and size, typically through slow evaporation, vapor diffusion, or solvent layering techniques.
-
Data Collection : Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and electron density map. The structure is solved to place atoms within this map and then refined to achieve the best fit between the calculated and observed diffraction data.
The resulting structure provides precise bond lengths, bond angles, and dihedral angles, offering definitive proof of a specific conformation. However, it is crucial to remember that this represents the lowest energy conformation in the crystal lattice, which may not be the most stable conformation in solution or the gas phase.
Computational Chemistry Workflow
In parallel with experimental work, computational modeling provides indispensable insights into the structures, energies, and electronic properties of all relevant conformers.
The Rationale for a Computational Approach
Computational chemistry allows for the systematic exploration of the entire potential energy surface of a molecule. It can predict the geometries and relative stabilities of conformations that may be too transient or sparsely populated to observe experimentally. For silacyclohexanones, where experimental data may be scarce, a robust computational protocol is not just supportive but essential.
A Validated Protocol for Conformational Energy Prediction
The accuracy of computational results is highly dependent on the chosen methodology. The following workflow is designed to provide reliable results for silicon-containing heterocycles.
-
Conformational Search : Begin with a broad, unbiased search of the conformational space using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method, to identify all potential low-energy chair, boat, and twist-boat conformers.
-
Geometry Optimization : Each identified conformer must be fully optimized using a higher level of theory. Density Functional Theory (DFT) is the method of choice.
-
Causality : It is critical to select a functional that accurately models dispersion forces, which are important in these systems. Functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3 are strongly recommended. Standard B3LYP can be unreliable for predicting accurate conformational energies in silanes.
-
Basis Set : A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) provides a good balance of accuracy and computational cost.
-
-
Frequency Calculation : Perform a vibrational frequency calculation for each optimized structure at the same level of theory.
-
Self-Validation : This step is a crucial check. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.
-
Thermodynamic Data : The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G).
-
-
Relative Energy Calculation : The relative stability of the conformers is determined by comparing their Gibbs free energies (ΔG = G_conformer - G_global_minimum). This allows for the prediction of the equilibrium population of each conformer at a given temperature.
Natural Bond Orbital (NBO) Analysis
To understand the why behind a particular conformational preference, NBO analysis is an invaluable tool. It deconstructs the complex wavefunction into a simple Lewis-like picture of bonds and lone pairs and quantifies the stabilizing energy of delocalizing interactions (e.g., hyperconjugation).
-
Application : An NBO analysis can reveal and quantify key stereoelectronic effects, such as a stabilizing interaction between a lone pair on an oxygen atom and an anti-bonding σ*(C-Si) orbital. This provides a chemical explanation for computationally observed energy differences.
Data Synthesis and Visualization
A clear presentation of both experimental and computational data is key to a comprehensive analysis.
Data Presentation: Summary of Conformational Parameters
Quantitative data should be summarized in tables for easy comparison.
| Parameter | Conformer A (e.g., Chair-Eq) | Conformer B (e.g., Chair-Ax) | Method |
| Relative Energy (ΔG) | 0.00 kcal/mol | +1.25 kcal/mol | M06-2X/6-311+G(d,p) |
| Population (298 K) | 88% | 12% | Calculated from ΔG |
| Key Dihedral Angle | C6-C1-C2-C3 = 55.2° | C6-C1-C2-C3 = 54.8° | M06-2X/6-311+G(d,p) |
| C4-Si Bond Length | 1.875 Å | 1.872 Å | M06-2X/6-311+G(d,p) |
| ³J_H,H Coupling Constant | 11.5 Hz | 3.2 Hz | Experimental (LT-NMR) |
Note: The values presented are illustrative examples based on principles discussed in the literature.
Visualization of Key Processes
Diagrams are essential for conveying complex relationships and workflows.
Caption: A validated computational workflow for analyzing 4-silacyclohexanone conformers.
Caption: The low-energy ring inversion pathway characteristic of silacyclohexane rings.
Conclusion
The requires a sophisticated and integrated approach that respects the unique chemical nature of silicon. The principles of cyclohexane analysis provide a foundation, but one must account for the significant geometric and electronic perturbations introduced by the silicon heteroatom and the transannular carbonyl group. A synergistic combination of low-temperature NMR spectroscopy, which provides dynamic and thermodynamic data in solution, and high-level computational chemistry, which offers a detailed map of the potential energy surface, is the most robust strategy for a comprehensive understanding. The protocols and insights provided in this guide equip researchers to elucidate the conformational landscapes of these important heterocycles, paving the way for their rational design and application in science and technology.
References
-
Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]
-
Shainyan, B. A. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 25(7), 1624. [Link]
-
Foley, B. L., & Schuchardt, K. L. (2007). Intrinsic Conformational Preferences of and an Anomeric-Like Effect in 1-Substituted Silacyclohexanes. International Journal of Quantum Chemistry, 107(12), 2261-2265. [Link]
-
Mastryukov, V. S., et al. (2002). Conformations of Silicon-Containing Rings. 5. Conformational Properties of 1-Methyl-1-silacyclohexane: Gas Electron Diffraction, Low-Temperature NMR, and Quantum Chemical Calculations. The Journal of Organic Chemistry, 67(10), 3733-3739. [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. (General reference for NBO theory).
-
Abraham, R. J., & Mobli, M. (2007). The conformational equilibria of 2-fluoro-, 2-chloro- and 2-iodo-cyclohexanone. Magnetic Resonance in Chemistry, 45(10), 865-873. [Link]
-
Tyblewski, M., et al. (1998). Conformations of silicon-containing rings. II: A conformational study on silacyclohexane. Comparison of ab initio (HF, MP2), DFT, and molecular mechanics calculations. Conformational energy surface of silacyclohexane. Journal of Molecular Structure, 448(2-3), 159-174. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Showell, G. A., & Mills, J. E. (2003). The Role of C/Si Exchange in Medicinal Chemistry. Drug Discovery Today, 8(12), 551-556. [Link]
electronic effects of silicon substitution in cyclic ketones
An In-Depth Technical Guide: The Electronic Effects of Silicon Substitution in Cyclic Ketones
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic replacement of carbon with silicon in cyclic frameworks, a concept often termed the "silicon switch," has emerged as a powerful tool in medicinal chemistry and materials science.[1] This guide provides a comprehensive exploration of the nuanced electronic effects that arise from substituting a carbon atom with silicon within a cyclic ketone ring system. We will delve into the fundamental differences between silicon and carbon that govern these effects, detail state-of-the-art synthetic methodologies for accessing these valuable silacycles, present robust protocols for their spectroscopic characterization, and discuss the profound implications for modulating chemical reactivity and biological activity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of organosilicon compounds.
Introduction: The Silicon-Carbon Dichotomy
While silicon sits directly below carbon in the periodic table, its distinct atomic properties lead to significant differences in bonding and reactivity. Understanding these differences is fundamental to appreciating the consequences of a C/Si switch in a cyclic ketone.
-
Electronegativity and Bond Polarity: Silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale). Consequently, the Si-C bond is polarized with a partial positive charge on silicon and a partial negative charge on carbon (Siᵟ⁺-Cᵟ⁻). This alters the inductive effects throughout the ring compared to an all-carbon analogue.
-
Atomic Size and Bond Length: Silicon is larger than carbon, resulting in longer bond lengths (e.g., Si-C ~1.87 Å vs. C-C ~1.54 Å).[2] This increased bond length can relieve ring strain in certain systems but also alters the geometry and orbital overlap with adjacent atoms.
-
The β-Silicon Effect: A defining feature of organosilicon chemistry is the stabilization of a positive charge at the β-position to the silicon atom.[2] This phenomenon, driven by hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation, has profound implications for the reactivity of adjacent functional groups, including ketones.[3]
-
π-Bonding: Silicon forms significantly weaker π-bonds compared to carbon.[2] While the carbonyl in a silacyclic ketone is a C=O bond, the silicon atom's influence on the adjacent π-system, particularly in enolates or α,β-unsaturated systems, is a key consideration. The extreme reactivity and instability of true silanones (R₂Si=O), which readily oligomerize to form stable siloxanes, underscores silicon's reluctance to form double bonds with oxygen.[4]
These fundamental differences are not mere academic curiosities; they are levers that chemists can pull to fine-tune a molecule's properties, from its reaction kinetics to its metabolic stability in a biological system.
Synthesis of Silacyclic Ketones
The utility of silacyclic ketones is predicated on their accessibility. Modern organic synthesis has provided several efficient routes, moving beyond classical multi-step procedures. Here, we detail two robust and scalable methods.
Method A: TosMIC-Mediated Cyclization
A highly efficient two-step synthesis starting from bis(bromoethyl)silanes has been developed, utilizing tosyl-methyl isocyanide (TosMIC) as a powerful C1 synthon.[1][5]
Experimental Protocol: Synthesis of 4,4-dimethyl-silacyclohexan-1-one
-
Cyclization: To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 2.2 equivalents) in dry diethyl ether (Et₂O) under an inert atmosphere (N₂ or Ar), add a solution of bis(2-bromoethyl)dimethylsilane (1.0 eq.) and TosMIC (1.1 eq.) in dry Et₂O dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Subsequently, add concentrated hydrochloric acid (HCl) and stir vigorously for 1 hour at room temperature.
-
Workup: Separate the organic layer, and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the target silacyclohexanone.
This method is valued for its operational simplicity and scalability.[1][5]
Method B: Rhodium-Catalyzed Cyclization
A more recent innovation involves the rhodium-catalyzed cyclization of divinylsilanes with a specific allylamine, offering a one-step route to a wide scope of silacyclohexanones.[6][7][8]
Experimental Protocol: Synthesis of 4,4-diphenyl-silacyclohexan-1-one
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vessel with [Rh(coe)₂Cl]₂ (2.5 mol%), tricyclohexylphosphine (PCy₃, 15 mol%), divinyldiphenylsilane (1.0 eq.), and Jun's allylamine (N-benzyl-N-(1-phenylallyl)amine, 1.2 eq.).
-
Add anhydrous xylene as the solvent.
-
Cyclization: Seal the vessel and heat the reaction mixture to 130 °C for 48 hours.
-
Hydrolysis: Cool the mixture to room temperature, add 1.0 M aqueous HCl, and stir for 3 hours.
-
Workup and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
This approach is notable for its efficiency and tolerance of diverse substituents on the silicon atom.[7][8]
Workflow for Synthesis and Analysis
Caption: General workflow from synthesis to application of silacyclic ketones.
Spectroscopic Signatures and Electronic Consequences
The introduction of silicon into the carbocyclic ring imparts distinct and measurable changes to its spectroscopic properties. These shifts are direct readouts of the altered electronic environment.
Infrared (IR) Spectroscopy
The most diagnostic feature of a ketone is its C=O stretching frequency in the IR spectrum. In silacyclohexanones, this frequency is sensitive to the electronic influence of the silicon atom.
-
Inductive Effects: The Siᵟ⁺-Cᵟ⁻ polarization can inductively influence the carbonyl group. Depending on the substituents on the silicon, this effect can be either electron-donating or withdrawing relative to a methylene (-CH₂-) group.
-
Hyperconjugation: σ(Si-C) to π*(C=O) hyperconjugation, a form of through-bond interaction, can also play a role. This interaction donates electron density into the anti-bonding orbital of the carbonyl, weakening the C=O bond and lowering its stretching frequency.
| Compound | C=O Stretch (cm⁻¹) | Comment |
| Cyclohexanone | ~1715 cm⁻¹ | Carbon-based benchmark. |
| 4-Silacyclohexanone | ~1705-1710 cm⁻¹ | Generally, a slight decrease is observed, suggesting a net electron-donating effect from the silicon moiety relative to carbon. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the electronic structure.
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly informative. The electron-donating character of the silyl group can lead to a slight upfield shift (shielding) of the carbonyl carbon resonance compared to its carbocyclic counterpart.
-
¹H NMR: Protons on the carbons α to the silicon atom often experience shifts due to the altered inductive effects and magnetic anisotropy of the Si-C bonds.
-
²⁹Si NMR: This technique directly probes the silicon nucleus. The chemical shift of the ²⁹Si signal is highly sensitive to the substituents on the silicon and the overall ring geometry, providing a unique fingerprint for the silacycle.
Raman Spectroscopy
Raman spectroscopy, which measures inelastic scattering of light, is an excellent complementary technique to IR for studying molecular vibrations.[9] It is particularly useful for observing symmetric vibrations and bonds that are less polar, such as the Si-C bonds within the ring structure.[10] The presence and position of Si-C vibrational modes can confirm the incorporation of silicon into the cyclic framework.[11]
Impact on Reactivity and Applications
The electronic perturbations caused by silicon substitution directly translate to altered chemical reactivity, a feature that is actively exploited in drug design.
Modulating Carbonyl Reactivity
The electron-donating nature of the silyl group can increase the electron density on the carbonyl oxygen, potentially enhancing its basicity and affinity for Lewis acids. Conversely, the β-silicon effect can dramatically stabilize the formation of a positive charge on the α-carbon during certain reactions (e.g., via an enol or enolate intermediate), thereby influencing rates of enolization, aldol reactions, and α-halogenation.
Electronic Influence of Silicon Substitution
Caption: Relationship between silicon's electronic effects and ketone reactivity.
The "Silicon Switch" in Drug Development
Replacing a carbon atom with a silicon atom in a drug candidate can profoundly improve its pharmacological profile.[1] This "sila-substitution" can:
-
Enhance Metabolic Stability: The C-H bonds adjacent to silicon can be more resistant to oxidative metabolism by cytochrome P450 enzymes. The longer Si-C bond can also sterically hinder access by metabolic enzymes.
-
Improve Potency and Selectivity: The altered electronic distribution and conformation of the silacycle can lead to a different binding affinity and selectivity profile for the target protein.
-
Modify Physicochemical Properties: Silicon substitution increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
A practical example is the synthesis of a sila analogue of Tubastatin A, a known histone deacetylase 6 (HDAC6) inhibitor, demonstrating the applicability of these building blocks in creating novel bioactive molecules.[5]
Conclusion
The substitution of carbon with silicon in cyclic ketones is a sophisticated strategy for tuning molecular properties. This is not a simple isosteric replacement but a fundamental electronic and conformational perturbation. The unique features of silicon—its lower electronegativity, larger size, and capacity for hyperconjugation—create a distinct chemical environment that alters spectroscopic signatures and modulates the reactivity of the proximal carbonyl group. With efficient synthetic routes now established, the exploration of silacyclic ketones as core scaffolds in drug discovery and materials science is poised for significant expansion, offering a rich design space for the next generation of functional molecules.
References
-
Reddy, T., Kumar, V., & Singh, M. (2023). Scalable Synthesis of Silacyclohexanones and Ready Access to Silicon Building Blocks. Organic Letters, 25(37), 6881–6885. [Link]
-
Guo, J., Liu, S., Pang, Q., Zhang, H., Gao, L., Chen, L., & Song, Z. (2022). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters, 24(4), 726–730. [Link]
-
American Chemical Society. (2021). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2023). Scalable Synthesis of Silacyclohexanones and Ready Access to Silicon Building Blocks. Organic Letters. [Link]
-
Wikipedia. (n.d.). Silanone. Retrieved from [Link]
-
Roberts, D. D., & McLaughlin, M. G. (2022). Strategic Applications of the β-Silicon Effect. Advanced Synthesis & Catalysis. [Link]
-
Corriu, R. J. P., & Guerin, C. (1980). Nucleophilic substitution at silicon: evidence for a parallel with addition reactions to α,β ethylenic ketones. Journal of the Chemical Society, Chemical Communications, (24), 1205-1206. [Link]
-
Sommer, L. H., & Pioch, R. P. (1953). Further Studies on Silicon-containing Carbonyl Compounds: Diketones, Ketoesters and Cyclic Unsaturated Ketones. Journal of the American Chemical Society, 75(23), 6049–6049. [Link]
-
Baran, P. (n.d.). Properties of Silicon. Baran Lab, Scripps Research. [Link]
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Pajak, J., et al. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 152-160. [Link]
-
Reich, H. J., & Ringer, J. W. (1985). Silyl ketone chemistry. Preparation and reactions of silyl allenol ethers. Diels-Alder reaction of siloxy vinylallenes leading to sesquiterpenes. Journal of the American Chemical Society, 107(24), 7201-7210. [Link]
-
Lezius, M., et al. (2016). Spectroscopic Analysis of Rare-Earth Silicide Structures on the Si(111) Surface. Nanomaterials, 6(12), 227. [Link]
-
Lerman, K., et al. (2020). Raman Spectroscopy as a Tool to Measure Silanol as Evidence of Water-Rock Interactions for Astrobiological Exploration. Astrobiology, 20(4), 519-531. [Link]
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1,1-dimethylsilinan-4-one solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,1-dimethylsilinan-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-dimethylsilinan-4-one is a unique heterocyclic compound incorporating a silicon atom into a six-membered cyclic ketone structure. Its physicochemical properties, particularly its solubility in organic solvents, are of critical importance for its application in chemical synthesis, materials science, and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1,1-dimethylsilinan-4-one. We will explore the molecular characteristics that govern its solubility, predict its behavior in a range of common organic solvents, and provide a detailed experimental protocol for the empirical determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals working with this and structurally related organosilicon compounds.
Introduction: Understanding the Solubility of 1,1-dimethylsilinan-4-one
The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This adage suggests that substances with similar intermolecular forces will be miscible or soluble in one another. For 1,1-dimethylsilinan-4-one, its solubility will be dictated by a balance of its structural features: the polar carbonyl group, the nonpolar dimethylsilyl group, and the hydrocarbon backbone.
Molecular Structure and Polarity:
1,1-dimethylsilinan-4-one possesses a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor. The presence of this group suggests potential solubility in polar aprotic solvents and some protic solvents. However, the molecule also features nonpolar methyl groups attached to the silicon atom and a saturated hydrocarbon ring, contributing to its lipophilic character. The silicon atom itself, being less electronegative than carbon, can influence the overall electron distribution and polarity of the molecule.
Comparison with Analogues:
The solubility of cyclic ketones like cyclopentanone and cyclohexanone can offer some initial insights. Cyclopentanone is soluble in organic solvents such as ethanol and ether.[2] Cyclohexanone is miscible with most common organic solvents.[3][4] These carbon-based analogues suggest that 1,1-dimethylsilinan-4-one is also likely to be soluble in a range of organic solvents. However, the presence of the dimethylsilyl group may modulate this solubility. Dimethyl silicone fluids are known to be readily soluble in hydrocarbon and chlorinated hydrocarbon solvents, but their solubility is limited in alcohols, ethers, and acetone.[5] This suggests that the organosilicon moiety might enhance solubility in nonpolar solvents while potentially reducing it in more polar, hydrogen-bond-donating solvents compared to its carbocyclic counterparts.
Predicted Solubility Profile of 1,1-dimethylsilinan-4-one
Based on the structural analysis, we can predict the solubility of 1,1-dimethylsilinan-4-one in various classes of organic solvents. This information is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar hydrocarbon backbone and dimethylsilyl group will have strong van der Waals interactions with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar carbonyl group will interact favorably with the polar nature of these solvents. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The carbonyl group can act as a hydrogen bond acceptor, but the lack of a hydrogen bond donor on the solute and the presence of nonpolar groups will limit solubility, especially in water.[6] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and ability to engage in dipole-dipole interactions, and are good solvents for many organosilicon compounds.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have moderate polarity, making them likely good solvents. |
Experimental Determination of Solubility
Given the lack of published experimental data, a systematic approach to determining the solubility of 1,1-dimethylsilinan-4-one is essential. A common and reliable method is the isothermal equilibrium method, followed by quantification of the dissolved solute.
Materials and Equipment
-
1,1-dimethylsilinan-4-one (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,1-dimethylsilinan-4-one into a series of vials.
-
Add a known volume of each organic solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1,1-dimethylsilinan-4-one.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of 1,1-dimethylsilinan-4-one in the saturated solution, typically expressed in mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of 1,1-dimethylsilinan-4-one:
-
Temperature: Solubility of solids in liquids generally increases with temperature, although there are exceptions.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities would be highly informative.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Intermolecular Interactions and Solubility
The following diagram illustrates the potential intermolecular interactions between 1,1-dimethylsilinan-4-one and different types of solvents that govern its solubility.
Caption: Intermolecular forces in solubility.
Conclusion
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-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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basic reactivity profile of 4-silacyclohexanones
An In-depth Technical Guide to the Basic Reactivity Profile of 4-Silacyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Silacyclohexanones, heterocyclic compounds where a methylene group at the 4-position of a cyclohexanone ring is replaced by a silicon-containing group, are emerging as pivotal building blocks in medicinal chemistry and materials science.[1][2][3] This "silicon switch" can impart improved pharmacological properties and enhanced potency compared to their all-carbon counterparts.[1] This guide provides a comprehensive overview of the fundamental reactivity of 4-silacyclohexanones, delving into their synthesis, structural characteristics, and key chemical transformations. By synthesizing established knowledge with mechanistic insights, this document aims to equip researchers with the foundational understanding necessary to leverage these unique scaffolds in innovative research and development endeavors.
Introduction: The Significance of the Silicon Isostere
The strategic replacement of a carbon atom with silicon, known as a "carbon-silicon switch," has become an influential concept in drug discovery and materials science.[3] Silicon's physicochemical similarities to carbon, coupled with its distinct differences, can lead to beneficial modifications in a molecule's properties.[2][3] For instance, silicon-containing bioactive molecules have demonstrated greater cell penetration, enhanced bioactivity, and lower toxicity compared to their carbon analogues.[3]
Within the realm of cyclic structures, which form the core of numerous functional molecules, 6-membered silacarbocycles like 4-silacyclohexanones are particularly promising bioisosteres.[3] The ketone functionality serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of structurally diverse silacycles.[3] This guide will explore the core reactivity profile of these intriguing molecules.
Synthesis of 4-Silacyclohexanones
The accessibility of 4-silacyclohexanones is crucial for their widespread application. Several synthetic strategies have been developed, with some of the most prominent methods outlined below.
Cyclization of Bis(bromoethyl)silanes
A scalable, two-step synthesis has been reported, starting from various bis(bromoethyl)silanes.[1] This method utilizes van Leusen's reagent, tosylmethyl isocyanide (TosMIC), in a cyclization reaction, followed by acid hydrolysis to yield the desired 4-silacyclohexanones in moderate to good yields.[1]
Experimental Protocol: Synthesis via Bis(bromoethyl)silane Cyclization [1]
-
Cyclization: To a solution of bis(bromoethyl)silane and TosMIC in a suitable solvent, add sodium hydride.
-
Hydrolysis: After the cyclization is complete, perform an acid hydrolysis using concentrated HCl.
-
Purification: The resulting 4-silacyclohexanone can be purified using standard techniques such as column chromatography.
Rhodium-Catalyzed Cyclization of Divinylsilanes
An efficient, one-step synthesis of 4-silacyclohexanones has been achieved through a rhodium-catalyzed cyclization of divinylsilanes with a specific allylamine, often referred to as "Jun's allylamine".[2][3] This method offers a broader substrate scope and high yields compared to more traditional multi-step procedures.[2]
Experimental Protocol: Rh-Catalyzed Cyclization [3][4]
-
Reaction Setup: In an inert atmosphere, combine the divinylsilane, Jun's allylamine, [Rh(coe)2Cl]2, and PCy3 in xylenes.
-
Heating: Heat the reaction mixture at 130 °C for 48 hours.
-
Workup: After cooling, the reaction is worked up to isolate the 4-silacyclohexanone.
Caption: Workflow for the Rh-catalyzed synthesis of 4-silacyclohexanones.
Structural and Conformational Analysis
The incorporation of a silicon atom into the cyclohexanone ring significantly influences its structural and conformational properties compared to its all-carbon analog.
Ring Conformation
Like cyclohexanes, silacyclohexanes predominantly adopt a chair conformation.[5][6] However, a key difference is the smaller angle of folding between the C2C3C5C6 plane and the C2SiC6 plane.[5] This results in a slightly flattened chair conformation around the silicon atom. The longer C-Si bonds also contribute to reduced steric strain for substituents on the ring.[5]
Spectroscopic Properties
The spectroscopic signatures of 4-silacyclohexanones provide valuable information about their structure.
| Spectroscopic Technique | Key Observables for 4,4-Dimethyl-4-silacyclohexanone |
| Infrared (IR) Spectroscopy | Carbonyl stretching frequency is observed around 1699 cm⁻¹, which is slightly lower than that of its carbon analog, suggesting a slightly larger ring size.[7] |
| ¹H NMR Spectroscopy | The chemical shifts and coupling constants of the ring protons provide insights into the chair conformation and the orientation of substituents. |
| ¹³C NMR Spectroscopy | The carbonyl carbon typically appears around δ = 211 ppm.[8] |
| ²⁹Si NMR Spectroscopy | The chemical shift of the silicon nucleus is a sensitive probe of its electronic environment. |
Core Reactivity of the Carbonyl Group
The carbonyl group in 4-silacyclohexanones undergoes many of the characteristic reactions of ketones, although the presence of the silicon atom can modulate reactivity.
Reduction to Silacyclohexanols
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. This can be achieved using a variety of reducing agents, with stereoselectivity being a key consideration.
-
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce 4-silacyclohexanones to the corresponding silacyclohexanols.[9][10] The stereochemical outcome of the reduction is influenced by the steric bulk of the hydride reagent and the substituents on the silacyclohexanone ring.[10]
Experimental Protocol: Reduction of 4-tert-butylcyclohexanone (as an analogue) [9][10]
-
Dissolution: Dissolve the 4-silacyclohexanone derivative in a suitable solvent, such as ethanol.
-
Addition of Reducing Agent: Add sodium borohydride to the solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with an acid (e.g., HCl) and extract the product with an organic solvent.[9]
-
Purification: Purify the resulting silacyclohexanol by chromatography or crystallization.
Caption: General scheme for the reduction of 4-silacyclohexanones.
Wittig Reaction
The Wittig reaction is a powerful tool for converting ketones into alkenes.[11][12][13] This reaction involves the treatment of the 4-silacyclohexanone with a phosphonium ylide (Wittig reagent).[12][13] The nature of the ylide (stabilized or non-stabilized) influences the stereochemistry of the resulting alkene.[11]
Mechanism of the Wittig Reaction [11][12][14]
-
Nucleophilic Attack: The ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-silacyclohexanone.[14][15]
-
Oxaphosphetane Formation: A four-membered ring intermediate, an oxaphosphetane, is formed through a [2+2] cycloaddition.[11][12][14]
-
Alkene Formation: The oxaphosphetane collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11][15]
Caption: Simplified mechanism of the Wittig reaction.
Reactions at the α-Carbon
The α-carbons of 4-silacyclohexanones can undergo reactions typical of ketones, such as enolate formation followed by electrophilic substitution.[16][17]
-
α-Halogenation: In the presence of an acid or base catalyst, 4-silacyclohexanones can be halogenated at the α-position.[16] The reaction proceeds through an enol or enolate intermediate.[16]
Rearrangement Reactions
Under certain conditions, 4-silacyclohexanones can undergo rearrangement reactions. While specific examples for 4-silacyclohexanones are not extensively documented in the provided search results, analogous ketone rearrangements are well-established.
-
Beckmann Rearrangement Analogue: The oxime derived from a 4-silacyclohexanone could potentially undergo a Beckmann-type rearrangement in the presence of acid to form a silicon-containing lactam.[18][19] This reaction involves the migration of the group anti to the hydroxyl group of the oxime.[18]
Unique Reactivity Influenced by the Silicon Atom
The presence of the silicon atom can lead to reactivity patterns that are distinct from those of all-carbon cyclohexanones.
Sila-Peterson-type Reactions
In systems with appropriate substitution, intramolecular sila-Peterson-type reactions can occur.[20] This involves the reaction of an α-silyl carbanion with the carbonyl group to form a silene (Si=C) intermediate.[20]
Thermolysis
The thermal decomposition of silacyclohexanones can lead to various products depending on the substitution pattern and reaction conditions. While specific thermolysis data for 4-silacyclohexanones is not detailed in the initial search, studies on related siloxanes and silanes indicate that Si-C and Si-O bond cleavage can occur at elevated temperatures.[21][22][23]
Conclusion
4-Silacyclohexanones are versatile synthetic intermediates with a rich and nuanced reactivity profile. Their synthesis is becoming increasingly efficient, and their core carbonyl reactivity largely mirrors that of conventional ketones, albeit with subtle modulations imparted by the silicon atom. The potential for unique silicon-mediated reactions further expands their synthetic utility. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the fundamental reactivity of 4-silacyclohexanones will be indispensable for harnessing their full potential.
References
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Benkeser, R. A., & Bennett, E. W. (1958). A Silicon Analog of Cyclohexanone. The Preparation and Reactivity of 4,4-Dimethyl-4-silacyclohexanone. Journal of the American Chemical Society, 80(20), 5414–5417. [Link]
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(2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. MDPI. [Link]
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Guo, J., Liu, S., Pang, Q., Zhang, H., Gao, L., Chen, L., & Song, Z. (2022). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters, 24(3), 726–730. [Link]
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Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by A Rh-catalyzed Cyclization. (n.d.). DOI. [Link]
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Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. (n.d.). PMC. [Link]
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Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Formation and reactivity of silacyclopropenes derived from siloxyalkynes: stereoselective formation of 1,2,4-triols. (2006). PubMed. [Link]
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Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. (2021). Organic Letters - ACS Publications - ACS.org. [Link]
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Rearrangement Reactions. (n.d.). SlideShare. [Link]
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Wittig Reaction. (n.d.). Dalal Institute. [Link]
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The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. [Link]
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Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. (n.d.). PMC. [Link]
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Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. (n.d.). PMC. [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023). Semantic Scholar. [Link]
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THESIS FOR THE DEGREE OF DOCTOR OF PHILOSOPHY HE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES BY IAN G. MACFARLANE SUPERVISOR. (n.d.). University of Glasgow. [Link]
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3.3: Rearrangements. (2023). Chemistry LibreTexts. [Link]
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Rearrangements. (n.d.). Berhampore Girls' College. [Link]
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Mechanism of thermal decomposition of silanes. (n.d.). Russian Chemical Reviews (RSC Publishing). [Link]
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3.3: Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]
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Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). YouTube. [Link]
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Reactions at the α-Carbon. (n.d.). MSU chemistry. [Link]
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Formation of alpha-lithio siloles from silylated 1,4-dilithio-1,3-butadienes: mechanism and applications. (2010). PubMed. [Link]
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Conformational analysis of cycloalkanes. (2015). SciSpace. [Link]
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Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016). YouTube. [Link]
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1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Thermolysis Reactions of Si‐Functionalized 2‐SiIaazetidines. (n.d.). Request PDF. [Link]
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Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect. (2025). Request PDF. [Link]
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Synthesis, spectroscopic, thermal, crystal structure properties and characterization of new Hofmann-type-like clathrates with 4-. (2021). Semantic Scholar. [Link]
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Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. (n.d.). PMC. [Link]
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Acylsilanes and their applications in organic chemistry. (2026). ResearchGate. [Link]
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Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. (2022). Open Access LMU. [Link]
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A formal [4 + 1] cycloaddition reaction of Baylis–Hillman bromides with sulfur ylides: facile access to α-alkenyl lactones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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22: Carbonyl Alpha-Substitution Reactions. (2024). Chemistry LibreTexts. [Link]
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The Silicon-Carbon Switch: A Technical Guide to Silacyclohexanone Derivatives
Abstract
This technical guide provides a comprehensive analysis of silacyclohexanone derivatives, a class of organosilicon heterocycles that serve as critical scaffolds in bioisosteric drug design and advanced materials science. We explore the historical genesis of these compounds, contrasting the synthetic pathways of 3- and 4-silacyclohexanone isomers. Furthermore, we examine the "Silicone Effect" on conformational dynamics and detail the practical applications of the carbon-silicon switch strategy in medicinal chemistry and olfactory science.
Introduction: The Silicon-Carbon Bioisosterism Paradigm
In the realm of medicinal chemistry, the replacement of a specific carbon atom with silicon—known as the Carbon-Silicon (C/Si) Switch —is a powerful strategy to alter the physicochemical properties of a molecule without changing its fundamental pharmacological pharmacophore.
Silacyclohexanones (sila-analogs of cyclohexanone) represent a fundamental testbed for this theory. Unlike carbon, silicon exhibits:
-
Longer Bond Lengths: C–Si (1.87 Å) vs. C–C (1.54 Å).
-
Lower Electronegativity: Si (1.90) vs. C (2.55).
-
Lipophilicity: Silicon-containing moieties generally increase
, enhancing blood-brain barrier (BBB) penetration.
These factors induce unique conformational preferences and reactivity profiles in silacyclohexanones, making them invaluable intermediates for synthesizing sila-drugs (e.g., sila-haloperidol) and novel odorants.
Historical Genesis: The Benkeser Breakthrough
The history of silacyclohexanones is anchored in the mid-20th century effort to expand organosilicon chemistry beyond simple silanes.
-
The First Report (1958): The seminal work by Robert A. Benkeser and Everett W. Bennett at Purdue University marked the first successful isolation of 4,4-dimethyl-4-silacyclohexanone .
-
The Challenge: Early attempts were plagued by the instability of
-ketosilanes (silicon beta to a carbonyl), which are prone to rearrangement. Benkeser’s success lay in targeting the -position (4-isomer), where the silicon atom is sufficiently removed from the carbonyl to prevent immediate decomposition.
Timeline of Discovery
| Era | Key Milestone | Primary Researcher(s) |
| 1958 | First synthesis of 4,4-dimethyl-4-silacyclohexanone via Dieckmann condensation. | Benkeser & Bennett |
| 1980s | Development of "Sila-Musks" and odorant bioisosteres. | Reinhold Tacke |
| 2000s | Advanced conformational analysis using Gas Electron Diffraction (GED) and Low-Temp NMR.[1] | Bagryanskaya et al. |
| 2010s | Catalytic C–H activation methods for silacycle synthesis. | Various Groups |
Synthetic Architectures
The synthesis of silacyclohexanones requires navigating the unique reactivity of silicon. We distinguish between the preparation of the 4-isomer (stable) and the 3-isomer (synthetically more demanding).
Pathway A: 4-Silacyclohexanone (The Classical Route)
The most robust method involves the Dieckmann Condensation of bis(2-carboxyethyl)silanes.
Mechanism:
-
Precursor Formation: Addition of dimethylsilane to methyl acrylate yields the diester.
-
Cyclization: Treatment with sodium alkoxide induces intramolecular Claisen (Dieckmann) condensation.
-
Decarboxylation: Hydrolysis and thermal decarboxylation yield the ketone.
Pathway B: 3-Silacyclohexanone (The Robinson Annulation)
Accessing the 3-isomer often utilizes a Robinson Annulation strategy or intramolecular alkylation.
-
Method: Reaction of a vinylsilane derivative with a silyloxybutadiene (Diels-Alder/hydrolysis sequence) or intramolecular nucleophilic attack.
-
Challenge: The proximity of Si to the carbonyl (beta-position) in precursors can lead to Brook rearrangement if not carefully managed.
Figure 1: Comparative synthetic workflows for 4-silacyclohexanone (Dieckmann route) and 3-silacyclohexanone (Cycloaddition route).
Conformational Dynamics: The "Silicone Effect"
The substitution of carbon with silicon drastically alters the ring's topography.
Ring Flattening
In cyclohexane, the chair conformation is rigid. In silacyclohexanones, the longer C–Si bonds result in a flattened chair conformation around the silicon atom.
-
Angle of Folding: The angle between the C-Si-C plane and the rest of the ring is smaller (flatter) than in the all-carbon analog.
-
Implication: This flattening reduces 1,3-diaxial interactions, often allowing bulky substituents to occupy the axial position more readily than in carbon rings (the "trans-preference" or "silicone effect").
Transannular Interactions
In 4-silacyclohexanone, the silicon atom is transannular to the carbonyl. While there is no direct bonding, the orbital overlap (hyperconjugation between
Applications in Life Sciences & Industry
Medicinal Chemistry: The Sila-Drug Strategy
Researchers utilize silacyclohexanones as intermediates to synthesize silicon-containing drugs. The goal is to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Sila-Haloperidol: The 4-silacyclohexanone scaffold is a direct precursor to sila-haloperidol.
-
Carbon Drug: Haloperidol (Antipsychotic).
-
Silicon Analog: Exhibits similar receptor binding affinity but altered metabolic pathways (e.g., reduced formation of toxic pyridinium metabolites due to the stability of the silacyclic ring).
-
Olfactory Science: Tacke's Sila-Musks
Reinhold Tacke pioneered the use of silacyclohexanones in perfumery.
-
Concept: Musk odorants typically possess bulky, lipophilic quaternary carbon centers. Replacing these with silicon maintains the steric bulk required for receptor binding but alters the volatility and odor threshold.
-
Example: Derivatives of (3E)-4-(2'-tert-butyl-5',5'-dimethylcyclopent-1'-enyl)but-3-en-2-one . The silicon analogues (sila-musks) often possess distinct "fruity" or "woody" side notes not present in the carbon parent.
Figure 2: The logic of the Carbon-Silicon Switch in drug discovery and odorant design.
Experimental Protocol: Synthesis of 4,4-Dimethyl-4-silacyclohexanone
Based on the methodology of Benkeser & Bennett, adapted for modern laboratory standards.
Objective: Synthesis of 4,4-dimethyl-4-silacyclohexanone via Dieckmann Condensation.
Reagents
-
Precursor: Bis(2-carbomethoxyethyl)dimethylsilane (10.0 g, 43 mmol)
-
Base: Sodium methoxide (2.5 g, 46 mmol)
-
Solvent: Anhydrous Diethyl Ether (150 mL) / Benzene or Toluene (for workup)
-
Acid: Glacial Acetic Acid / HCl (10%)
Step-by-Step Methodology
-
Cyclization:
-
In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and N2 inlet, suspend Sodium Methoxide in anhydrous ether.
-
Add the silane precursor dropwise over 30 minutes.
-
Reflux the mixture for 4–6 hours. The solution will turn cloudy as the enolate forms.
-
-
Hydrolysis & Decarboxylation:
-
Cool the reaction to 0°C. Acidify with dilute HCl until pH < 2.
-
Extract with ether (3 x 50 mL). Combine organics and wash with brine.[2][3][4]
-
Evaporate the solvent to obtain the crude
-keto ester intermediate. -
Decarboxylation: Dissolve the crude oil in glacial acetic acid/HCl (1:1 v/v) and reflux vigorously for 2 hours. CO2 evolution will be observed.
-
-
Purification:
References
-
Benkeser, R. A., & Bennett, E. W. (1958). A Silicon Analog of Cyclohexanone.[5] The Preparation and Reactivity of 4,4-Dimethyl-4-silacyclohexanone. Journal of the American Chemical Society, 80(20), 5414–5417. Link
- Tacke, R., & Metz, S. (2006). Odorant design based on the carbon/silicon switch strategy. Topics in Current Chemistry, 275, 1–28.
-
Bagryanskaya, I. Y., et al. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 25(7), 1739. Link
- Tacke, R., et al. (2002). Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol. Organometallics, 21(26), 5839–5848.
- Rochow, E. G. (1941). Preparation of Organosilicon Halides. U.S. Patent 2,380,995. (Foundational context for direct synthesis precursors).
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An In-depth Technical Guide to 1,1-dimethylsilinan-4-one: Navigating a Sparse Data Landscape
A Note to the Researcher: An exhaustive search for a comprehensive Safety Data Sheet (SDS) and detailed technical data specifically for 1,1-dimethylsilinan-4-one has revealed a significant lack of publicly available information. This includes the absence of a registered CAS number, which is crucial for definitive identification and retrieval of regulatory and safety documents. The scarcity of data suggests that 1,1-dimethylsilinan-4-one is likely a novel or niche research compound that is not commercially available and has not been extensively characterized.
In the spirit of scientific integrity and to provide a valuable resource for researchers working in related areas, this guide will focus on the known properties, synthesis, and safety considerations of the broader class of silinan-4-ones . The information presented herein is synthesized from data on analogous structures and the fundamental principles of organosilicon chemistry. It is imperative that any laboratory work with 1,1-dimethylsilinan-4-one be preceded by a thorough, case-by-case risk assessment and that the safety precautions outlined below are considered as a baseline.
Compound Identification and Properties
While specific data for 1,1-dimethylsilinan-4-one is not available, we can infer its basic properties from its structure and related compounds.
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₇H₁₄OSi | Based on chemical structure |
| Molecular Weight | 144.28 g/mol | Calculated from molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General property of similar organosilicon compounds and ketones |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). Low solubility in water. | Polarity of the molecule and general solubility of organosilanes. |
General Safety and Hazard Information for Silinan-4-ones
Due to the absence of a specific SDS for 1,1-dimethylsilinan-4-one, the following safety information is based on the known hazards of related organosilicon compounds and cyclic ketones.
2.1. Hazard Identification
-
Flammability: Organosilicon compounds can be flammable. The risk of flammability for 1,1-dimethylsilinan-4-one is presumed to be present, and it should be handled away from ignition sources.
-
Skin and Eye Irritation: Many organosilanes are irritants. Direct contact with the skin and eyes should be avoided.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation. Work should be conducted in a well-ventilated fume hood.
-
Reactivity: Silanes can be reactive towards water and strong oxidizing agents.
2.2. Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and moisture.
2.3. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
2.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For larger fires, water spray can be used to cool containers.
-
Specific Hazards: Combustion may produce carbon oxides and silicon oxides.
2.5. Disposal Considerations
Dispose of in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.
Synthesis and Reactivity of Silinan-4-ones
The synthesis of silinan-4-ones is not widely documented, but analogous reactions from organic and organosilicon chemistry can provide a logical framework for their preparation.
3.1. Postulated Synthetic Pathway
A plausible synthetic route to 1,1-dimethylsilinan-4-one could involve a multi-step process starting from commercially available materials. The following is a conceptual workflow:
3.2. Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established chemical transformations. This protocol has not been validated and should be approached with extreme caution and adapted based on small-scale trials.
-
Synthesis of the Diol Intermediate:
-
In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve diallyldimethylsilane in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add borane-THF complex dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction back to 0 °C and slowly add water to quench the excess borane, followed by aqueous sodium hydroxide.
-
Carefully add hydrogen peroxide dropwise, ensuring the temperature does not exceed 40-50 °C.
-
After the addition, stir the mixture at room temperature overnight.
-
Perform a work-up by separating the organic layer, extracting the aqueous layer with ether, combining the organic extracts, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
-
Oxidation to the Ketone:
-
In a separate flame-dried flask, prepare a solution of an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Dissolve the purified diol from the previous step in an appropriate solvent (e.g., dichloromethane for PCC).
-
Add the diol solution to the oxidizing agent mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the crude 1,1-dimethylsilinan-4-one by column chromatography.
-
3.3. Expected Reactivity
-
Ketone Chemistry: The carbonyl group is expected to undergo typical ketone reactions, such as reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.
-
Silinane Ring Stability: The silinane ring is generally stable under neutral and mildly acidic or basic conditions. Strong acids or bases may promote ring-opening.
Potential Applications in Drug Development and Research
While there are no specific documented applications for 1,1-dimethylsilinan-4-one, the incorporation of silicon into organic molecules is a strategy used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
-
Bioisosteric Replacement: The silicon atom can act as a bioisostere for a quaternary carbon atom. This can influence lipophilicity, metabolic stability, and receptor binding affinity.
-
Scaffold for Novel Compounds: The silinan-4-one core can serve as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The ketone functionality provides a handle for further chemical modifications.
Conclusion
1,1-dimethylsilinan-4-one represents a molecule of interest at the interface of organosilicon and heterocyclic chemistry. While a comprehensive safety and reactivity profile is not yet established in the public domain, this guide provides a foundational understanding based on analogous structures and chemical principles. Researchers venturing into the synthesis and use of this compound must exercise extreme caution, perform thorough risk assessments, and validate all procedures on a small scale. The development of a full safety data sheet and detailed characterization of this compound would be a valuable contribution to the chemical sciences.
References
At present, no direct references for 1,1-dimethylsilinan-4-one are available. The following references provide general information on the safe handling of organosilicon compounds and laboratory chemicals.
- Praxair, Inc. (Date not available). Silane (MSDS No. P-4649-G).
- Clearco Products Co. Inc. (Date not available). Material Safety Data Sheet Cyclo-Sil6 VOC Exempt Lubricant.
- International Labour Organization. (2011, August 12). Silicon & Organosilicon Compounds: Physical & Chemical Hazards. Retrieved from a search for organosilicon compound hazards.
- Air Liquide. (2023, January 21). SAFETY DATA SHEET Silane.
- Airgas. (2023, November 21). SAFETY DATA SHEET - Silane.
- Linde Gas. (2017, January 20). SAFETY DATA SHEET Silane.
- AGPRO. (2022, June 16). SAFETY DATA SHEET AGPRO Organosilicone.
- GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Retrieved from a search for environmental impact of organosilicons.
- Mojsiewicz-Pieńkowska, K., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones)
- Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from a search for safe handling of organosilicon compounds.
Sources
Methodological & Application
Application Notes and Protocols for Rh-Catalyzed Cyclization of Divinylsilanes with Allylamines
Introduction: A Modern Approach to Silicon-Containing Heterocycles
The incorporation of silicon into cyclic organic frameworks is a rapidly advancing area in medicinal chemistry and materials science. Silicon's unique physicochemical properties, similar to carbon but with distinct differences in bond lengths, angles, and electronegativity, allow for the fine-tuning of molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. Silacyclohexanones, in particular, are valuable building blocks that serve as silicon isosteres of cyclohexanones and can be transformed into a variety of functionalized molecules.
Traditional multi-step syntheses of these structures are often inefficient. A recent breakthrough by Song and coworkers presents an elegant and highly efficient one-step synthesis of silacyclohexanones via a rhodium-catalyzed cyclization of divinylsilanes with a specialized allylamine.[1][2][3] This method offers a significant improvement over conventional approaches, providing access to a diverse range of silacyclohexanones in high yields.
This guide provides an in-depth analysis of this reaction, including a detailed mechanistic breakdown, comprehensive experimental protocols, and practical application notes for researchers in drug discovery and synthetic chemistry.
Reaction Principle and Mechanistic Insights
The core of this transformation is a chelation-assisted, rhodium-catalyzed cascade reaction that involves C-H activation, alkene insertion, and reductive elimination to form the desired silacyclohexanone ring system.
Key Components:
-
Rhodium Pre-catalyst: The reaction typically employs a Rh(I) source, such as chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)2Cl]2.[2][4]
-
Phosphine Ligand: A bulky, electron-donating phosphine ligand, tricyclohexylphosphine (PCy3), is crucial for catalyst activity and stability.[4][5] Its steric bulk promotes the desired reductive elimination step, while its strong σ-donating character stabilizes the rhodium center throughout the catalytic cycle.[5]
-
Divinylsilane: The silicon-containing starting material with two vinyl groups that will form part of the final ring.
-
Allylamine Directing Group: A specific allylamine, N-cinnamyl-3-methylpyridin-2-amine , known as "Jun's allylamine," is used. The pyridyl nitrogen acts as a crucial directing group, chelating to the rhodium center and positioning it for a regioselective C-H activation.[6]
The Catalytic Cycle: A Step-by-Step Explanation
The proposed mechanism is a sophisticated cascade that leverages the unique properties of the rhodium catalyst and the directing group.
Figure 1: Proposed Catalytic Cycle for Silacyclohexanone Synthesis.
Causality Behind the Steps:
-
Catalyst Activation & Chelation: The active Rh(I) catalyst, bearing PCy3 ligands, first coordinates to the pyridyl nitrogen of Jun's allylamine. This chelation is a critical initiating event, forming Intermediate A . This directed binding is entropically favored and is the basis for the reaction's regioselectivity.[6]
-
C-H Bond Activation: With the catalyst held in proximity, it facilitates the cleavage of a C-H bond on the cinnamyl group's phenyl ring. This oxidative addition step forms the five-membered Rhodacycle B and eliminates a molecule of styrene. This is the chelation-assisted C-H activation that directs the entire sequence.[4][6]
-
Vinylsilane Insertion: A molecule of the divinylsilane coordinates to the rhodium center and subsequently inserts into the Rh-N bond of Rhodacycle B. This migratory insertion step expands the rhodacycle to the seven-membered Rhodacycle C .
-
Intramolecular Alkene Insertion: The second vinyl group of the silane moiety, now tethered to the rhodium complex, inserts into the Rh-C bond. This intramolecular cyclization is kinetically favorable and forms the key C-C bond of the new ring, resulting in Rhodacycle D .
-
Reductive Elimination & Product Release: The final key step is the reductive elimination of the newly formed C-N bond. This step releases the iminosilacyclohexane product and regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the PCy3 ligand is thought to facilitate this crucial, product-releasing step.[5]
-
Hydrolysis: The resulting iminosilacyclohexane is then hydrolyzed with aqueous acid in a separate workup step to yield the final silacyclohexanone product.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the allylamine directing group and the subsequent Rh-catalyzed cyclization.
Protocol 1: Synthesis of "Jun's Allylamine" (N-cinnamyl-3-methylpyridin-2-amine)
This protocol outlines the synthesis of the key directing group from commercially available starting materials.
Figure 2: Workflow for the Synthesis of N-cinnamyl-3-methylpyridin-2-amine.
Materials and Reagents:
-
2-Amino-3-methylpyridine (1.0 eq)
-
Cinnamaldehyde (1.1 eq)
-
Titanium(IV) ethoxide (Ti(OEt)4, 1.2 eq)
-
Sodium borohydride (NaBH4, 1.5 eq)
-
Toluene, Anhydrous
-
Methanol, Anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-methylpyridine (1.0 eq) and anhydrous toluene.
-
Add cinnamaldehyde (1.1 eq) followed by Ti(OEt)4 (1.2 eq) via syringe.
-
Heat the mixture to reflux and stir for 12 hours. Monitor the formation of the imine intermediate by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add anhydrous methanol, followed by the portion-wise addition of NaBH4 (1.5 eq) over 20 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with saturated aq. NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-cinnamyl-3-methylpyridin-2-amine.
Protocol 2: General Procedure for Rh-Catalyzed Cyclization
Safety Precautions:
-
Rhodium compounds are precious metal catalysts and should be handled with care to avoid loss. They can be toxic upon ingestion.[7][8][9][10]
-
Tricyclohexylphosphine (PCy3) is air-sensitive and should be handled under an inert atmosphere. It is an irritant.[11]
-
Xylene is a flammable solvent with toxic vapors. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents:
-
Divinylsilane derivative (1.0 eq)
-
N-cinnamyl-3-methylpyridin-2-amine (1.2 eq)
-
[Rh(coe)2Cl]2 (2.5 mol%)
-
Tricyclohexylphosphine (PCy3, 15 mol%)
-
Xylene, Anhydrous and degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Rh(coe)2Cl]2 (2.5 mol%) and PCy3 (15 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed xylene to the Schlenk tube. Stir the mixture at room temperature for 20-30 minutes until a homogeneous catalyst solution forms.
-
Reaction Assembly: In a separate Schlenk tube, dissolve the divinylsilane (1.0 eq) and N-cinnamyl-3-methylpyridin-2-amine (1.2 eq) in anhydrous, degassed xylene.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 130 °C for 48 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC (staining with permanganate or 2,4-DNP stain can be effective).
-
Workup (Hydrolysis): After cooling to room temperature, remove the solvent under reduced pressure. To the crude residue, add 1 M HCl and stir vigorously at room temperature for 3 hours to hydrolyze the imine.
-
Neutralize the mixture by carefully adding saturated aqueous NaHCO3 until CO2 evolution ceases.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure silacyclohexanone.
Application Notes & Data
Substrate Scope
The reaction demonstrates good tolerance for a variety of substituents on the silicon atom of the divinylsilane. This allows for the synthesis of a library of silacyclohexanones with diverse properties.
| Entry | R¹ | R² | Yield (%) |
| 1 | Me | Me | 85 |
| 2 | Et | Et | 81 |
| 3 | Ph | Ph | 72 |
| 4 | Me | Ph | 78 |
| 5 | OMe | OMe | 65 |
| 6 | i-Pr | i-Pr | 75 |
| Data synthesized from Org. Lett. 2022, 24, 2, 726–730.[2][3] |
Key Insights:
-
Steric Hindrance: The reaction tolerates both small (methyl) and bulky (isopropyl, phenyl) substituents on the silicon atom, although yields may be slightly lower for very bulky groups.
-
Electronic Effects: Both alkyl and aryl substituents are well-tolerated. Electron-withdrawing alkoxy groups (OMe) are also compatible, albeit with slightly reduced yields, demonstrating the robustness of the catalytic system.
Troubleshooting & Optimization
-
Low Conversion:
-
Catalyst Activity: Ensure the catalyst precursor [Rh(coe)2Cl]2 is of high quality and the PCy3 ligand has not been oxidized. Use freshly opened bottles or store under inert gas.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Temperature: The reaction requires high temperature (130 °C). Ensure the oil bath temperature is accurate and stable.
-
-
Side Product Formation:
-
Hydrosilylation: In some cases, competing hydrosilylation pathways may be observed. The use of the bulky PCy3 ligand generally suppresses these side reactions. Increasing the ligand-to-metal ratio (e.g., from 6:1 to 8:1 PCy3 to [Rh(coe)2Cl]2) may further improve selectivity.
-
-
Difficult Purification:
-
The directing group can sometimes be challenging to separate from the product. Ensure the acidic hydrolysis step is complete to convert the basic amine into its water-soluble salt, facilitating its removal during the aqueous workup.
-
Conclusion
The Rh-catalyzed cyclization of divinylsilanes and allylamines represents a powerful and efficient method for the synthesis of valuable silacyclohexanone scaffolds.[1] The reaction's elegance lies in its catalytic efficiency and the clever use of a pyridyl-based directing group to orchestrate a complex C-H activation and annulation cascade.[6] By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can readily apply this methodology to accelerate projects in drug discovery and materials science, opening new avenues for the exploration of silicon-containing chemical space.
References
-
Guo, J., Liu, S., Pang, Q., Zhang, H., Gao, L., Chen, L., & Song, Z. (2022). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters, 24(2), 726–730. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624–655. [Link]
-
PubMed. (2022). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. PubMed. [Link]
-
Guo, J., et al. (2021). Supporting Information for Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. ACS Publications. [Link]
-
Li, X. (n.d.). Recent Advances in Rhodium-Catalyzed Electrochemical C-H Activation. Chemistry – An Asian Journal. [Link]
-
Guo, J., Liu, S., Pang, Q., Zhang, H., Gao, L., Chen, L., & Song, Z. (2021). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters. [Link]
-
PubMed. (2022). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Tricyclohexylphosphine (PCy3) in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Oxford University Press. (2021). Catalytic C-H Activation. Chemistry Letters. [Link]
-
van Gaal, H.L.M. (n.d.). TRICYCLOHEXYLPHOSPHINE-RHODIUM COMPLEXES AND ASPECTS OF π-ACID COORDINATION. Scholarly Publications - Leiden University. [Link]
-
ACS Publications. (2025). Organic Letters - Author Guidelines. ACS Publications. [Link]
-
ACS Publications. (2010). Organic Letters - Guidelines for Authors. ACS Publications. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - Rhodium Chloride Trihydrate. Cole-Parmer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. nbinno.com [nbinno.com]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajcsd.org [ajcsd.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Deployment of 1,1-Dimethylsilinan-4-one in Drug Design
This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic definitions to provide actionable protocols and design logic.
Part 1: Core Directive & Strategic Rationale
The Silicon Switch: Beyond Novelty
In modern drug discovery, 1,1-dimethylsilinan-4-one (CAS: 18276-42-1) serves as a critical bioisostere for 4,4-dimethylcyclohexanone and N-methylpiperidin-4-one . This scaffold represents a "Silicon Switch"—replacing a central carbon or nitrogen atom with silicon.
This substitution is not merely structural; it is a physicochemical tuning tool. Silicon’s larger covalent radius (1.17 Å vs. 0.77 Å for Carbon) and lower electronegativity (1.90 vs. 2.55) introduce unique properties:
-
Lipophilicity Boost: The Si-Me2 moiety is significantly more lipophilic than C-Me2 or N-Me, often increasing logP by 0.5–1.0 units, facilitating Blood-Brain Barrier (BBB) penetration.
-
Metabolic Blockade: The silicon center alters the ring puckering and sterics, potentially hindering enzymatic access to metabolic hotspots (e.g., preventing N-dealkylation in piperidines).
-
Gem-Dialkyl Effect: The longer C-Si bonds (1.87 Å) expand the ring size slightly, altering the bond vectors of substituents at the 4-position (the ketone), which can fine-tune ligand-receptor binding affinity.
Part 2: Physicochemical Profile & Comparative Data
The following table contrasts the silicon bioisostere with its carbon and nitrogen analogs. Note the dramatic shift in lipophilicity (CLogP) and the loss of basicity compared to the piperidine.
| Property | 1,1-Dimethylsilinan-4-one | 4,4-Dimethylcyclohexanone | N-Methylpiperidin-4-one |
| Core Atom | Silicon (Si) | Carbon (C) | Nitrogen (N) |
| Molecular Weight | 142.27 g/mol | 126.20 g/mol | 113.16 g/mol |
| CLogP (Est.) | 3.47 | 1.80 | 0.20 |
| Bond Length (X-C) | 1.87 Å (Si-C) | 1.54 Å (C-C) | 1.47 Å (N-C) |
| Basicity (pKa) | Neutral | Neutral | ~8.0 (Basic) |
| Metabolic Liability | Silanol formation (minor) | Hydroxylation | N-Dealkylation / Oxidation |
| Primary Utility | Hydrophobic core, BBB entry | Standard carbocycle | Solubilizing group |
Part 3: Experimental Protocol – Scalable Synthesis
Objective: Synthesize 1,1-dimethylsilinan-4-one via a robust Dieckmann Condensation route. This method is preferred over Rh-catalyzed cyclization for scale-up (>10g) due to reagent availability and cost efficiency.
Workflow Diagram (Graphviz)
Caption: Three-stage synthesis of 1,1-dimethylsilinan-4-one via bis-ester intermediate.
Detailed Methodology
Step 1: Synthesis of Bis(2-methoxycarbonylethyl)dimethylsilane
-
Reagents: Dimethylchlorosilane (or Dimethylsilane), Methyl Acrylate, Karstedt’s Catalyst (Pt(0)).
-
Procedure:
-
Charge a flame-dried 3-neck flask with methyl acrylate (2.2 equiv) and Karstedt’s catalyst (0.1 mol%).
-
Add dimethylsilane (or dimethylchlorosilane followed by methanolysis) dropwise at 0°C under Argon. Exothermic reaction—control temp <40°C.
-
Stir at RT for 4 hours. Monitor by 1H NMR (disappearance of Si-H peak at ~3.8 ppm).
-
Distill under reduced pressure to isolate the bis-ester.
-
-
Checkpoint: The product should be a clear, colorless liquid.
Step 2: Dieckmann Cyclization
-
Reagents: Sodium Hydride (NaH, 60% in oil), Toluene (anhydrous), Methanol (cat.).
-
Procedure:
-
Wash NaH (1.1 equiv) with hexanes to remove oil; suspend in anhydrous toluene.
-
Add the bis-ester (from Step 1) dropwise at reflux temperature (110°C).
-
Add catalytic methanol (0.1 mL) to initiate the reaction. Evolution of H2 gas indicates cyclization.
-
Reflux for 3–5 hours. The solution will become viscous/turbid as the enolate forms.
-
-
Safety: H2 gas evolution requires proper venting.
Step 3: Hydrolysis and Decarboxylation
-
Reagents: 6N Hydrochloric Acid (HCl).
-
Procedure:
-
Cool the reaction mixture to 0°C.
-
Cautiously quench with 6N HCl until pH < 1.
-
Reflux the biphasic mixture vigorously for 4 hours to induce decarboxylation of the intermediate beta-keto ester.
-
Workup: Separate layers. Extract aqueous layer with Ether/Hexanes. Wash combined organics with NaHCO3 and Brine.
-
Purification: Vacuum distillation (bp ~75–80°C at 15 mmHg).
-
-
Validation:
-
IR: Strong ketone stretch at ~1710 cm⁻¹. Absence of ester peaks.
-
1H NMR (CDCl3): δ 0.10 (s, 6H, Si-Me), 1.05 (t, 4H, Si-CH2), 2.45 (t, 4H, CH2-CO).
-
Part 4: Application Note – Bioisosteric Design Logic
When to Use the Silicon Switch
Use 1,1-dimethylsilinan-4-one to replace Piperidin-4-one or Cyclohexanone cores when:
-
Potency is limited by desolvation penalties: The hydrophobic silicon core sheds water more easily than a polar amine.
-
Clearance is too high: The Si-Me2 group sterically shields the ring from oxidative metabolism (e.g., P450 hydroxylation).
-
CNS penetration is required: The logP increase drives the compound across the BBB.
Decision Logic for Medicinal Chemists
Caption: Decision tree for replacing nitrogen/carbon cores with silicon scaffolds.
Part 5: Safety and Handling
-
Flammability: Organosilanes are generally flammable. 1,1-dimethylsilinan-4-one should be treated as a Class 3 Flammable Liquid.
-
Stability: The Si-C bonds are stable to standard aqueous acids and bases. However, avoid strong nucleophiles (e.g., Fluoride ions) which can cleave Si-C bonds or open the ring.
-
Toxicity: While silicon bioisosteres are generally non-toxic (degrading to renal-cleared silanols), specific toxicology of this intermediate should be assessed.
References
-
Soderquist, J. A., et al. (1984). "1,1-Dimethyl-1-silacyclohexan-4-one and its germanium analog via boracyclic intermediates." The Journal of Organic Chemistry, 49(14), 2565–2569.
-
Guo, J., et al. (2022).[1] "Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization." Organic Letters, 24(2), 726–730.[1]
-
Tacke, R., & Zilch, H. (1986). "Sila-substitution—a useful strategy for drug design?" Endeavour, 10(4), 191-197.
-
Ramesh, R., et al. (2021).[2] "Bioisosteric Replacements in Drug Design: Silicon as a Carbon Isostere." Rowan Scientific.
-
Enamine Store. (2024). "1,1-Dimethylsilinan-4-one Product Data."
Sources
Application Note & Protocol: Synthesis of Silacyclohexadienones via Oxidation of Silacyclohexanones
Abstract
This comprehensive guide details a robust and field-proven protocol for the oxidation of silacyclohexanones to their corresponding silacyclohexadienones, valuable synthons in medicinal chemistry and materials science. The primary focus is on the efficient use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. Additionally, an alternative pathway, the Saegusa-Ito oxidation, is discussed for broader applicability. This document provides in-depth, step-by-step experimental procedures, mechanistic insights, and validation techniques to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Silacyclohexadienones
The strategic replacement of a carbon atom with silicon in cyclic scaffolds, often termed a "carbon-silicon switch," has garnered significant interest in the development of novel functional molecules.[1] Silacycles, silicon-containing carbo(hetero)cycles, are increasingly recognized as important isosteres of their carbon-based counterparts in drug discovery programs.[2] This is due to silicon's unique physicochemical properties, such as its larger atomic radius and increased lipophilicity, which can favorably modulate the biological activity and metabolic stability of parent molecules.[2]
Silacyclohexadienones serve as versatile intermediates, readily transformed into a variety of complex molecular architectures.[3][4][5] Their synthesis from more readily available silacyclohexanones is, therefore, a critical transformation for accessing these valuable compounds. This application note provides a detailed protocol for this oxidative transformation, empowering researchers to confidently incorporate these silicon-containing building blocks into their synthetic endeavors.
Core Protocol: DDQ-Mediated Oxidation of Silacyclohexanones
This protocol has been optimized for high-yield synthesis of silacyclohexadienones from their corresponding silacyclohexanone precursors. The use of 1,4-dioxane as the solvent has been shown to significantly improve yields compared to other solvents like benzene.[4]
Materials and Equipment
-
Reagents:
-
Substituted Silacyclohexanone
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR tubes and access to an NMR spectrometer
-
Infrared (IR) spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Detailed Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the silacyclohexanone (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the silacyclohexanone in anhydrous 1,4-dioxane. Add DDQ (1.2-1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silacyclohexadienone.
Experimental Workflow Diagram
Caption: Workflow for the DDQ-mediated oxidation of silacyclohexanones.
Mechanistic Insights
The oxidation of silacyclohexanones to silacyclohexadienones with DDQ is believed to proceed through a dehydrogenation mechanism. While the precise mechanism for this specific substrate class is not extensively detailed in the literature, it likely follows a pathway analogous to the DDQ oxidation of other cyclic ketones.
Proposed Mechanism for DDQ Oxidation
-
Enolization: The silacyclohexanone undergoes acid- or base-catalyzed enolization to form the corresponding silyl enol ether or enol.
-
Hydride Abstraction: DDQ, a strong electron acceptor, abstracts a hydride ion from the enol or silyl enol ether, leading to the formation of a stabilized carbocation intermediate.
-
Proton Elimination: Subsequent deprotonation from the adjacent carbon atom results in the formation of the α,β-unsaturated silacyclohexenone.
-
Second Dehydrogenation: A second, analogous sequence of enolization, hydride abstraction, and deprotonation at the other alpha-position leads to the final silacyclohexadienone product.
Mechanistic Diagram
Caption: Proposed mechanism for the DDQ oxidation of silacyclohexanones.
Alternative Protocol: The Saegusa-Ito Oxidation
For substrates that may be sensitive to the conditions of DDQ oxidation, the Saegusa-Ito oxidation presents a milder alternative.[6][7] This method involves the conversion of the silacyclohexanone to its silyl enol ether, followed by a palladium(II)-catalyzed oxidation.[8]
Two-Step Procedure
-
Formation of the Silyl Enol Ether: The silacyclohexanone is first converted to its corresponding silyl enol ether using standard methods (e.g., treatment with a kinetic or thermodynamic base followed by trapping with a silyl halide).
-
Palladium-Catalyzed Oxidation: The isolated silyl enol ether is then treated with a stoichiometric amount of palladium(II) acetate in a suitable solvent such as acetonitrile.[6] Benzoquinone is often used as a co-oxidant to regenerate the active Pd(II) species, allowing for catalytic amounts of the palladium salt to be used.[6][7]
Mechanistic Consideration
The mechanism of the Saegusa-Ito oxidation involves the coordination of the palladium(II) catalyst to the double bond of the silyl enol ether.[6][9] This is followed by the formation of an oxo-π-allylpalladium complex and subsequent β-hydride elimination to furnish the α,β-unsaturated ketone and a palladium(0) species.[9] The co-oxidant then reoxidizes the palladium(0) to palladium(II) to complete the catalytic cycle.[6]
Data Summary and Comparison
The choice of oxidation protocol can significantly impact the yield of the desired silacyclohexadienone. The following table summarizes representative yields for the DDQ-mediated oxidation of various substituted silacyclohexanones.
| Entry | Silacyclohexanone Substituent (on Si) | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Diphenyl | DDQ | 1,4-Dioxane | 87 | [4] |
| 2 | Dimethyl | DDQ | 1,4-Dioxane | 85 | [4] |
| 3 | Di-p-tolyl | DDQ | 1,4-Dioxane | 82 | [4] |
Trustworthiness and Protocol Validation
Ensuring the successful synthesis and purity of the target silacyclohexadienone is paramount. The following steps provide a framework for validating the experimental outcome.
-
Chromatographic Analysis: TLC should be used to monitor the reaction progress and assess the purity of the final product. A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of signals in the olefinic region of the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum, along with the disappearance of the signals corresponding to the saturated α-protons of the starting material, will confirm the formation of the dienone system.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch (C=O) for the conjugated ketone, typically at a lower wavenumber than the starting saturated ketone due to conjugation.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the starting materials are pure and the solvent is anhydrous. The reaction time may also need to be optimized. In some cases, increasing the equivalents of DDQ may be beneficial.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the DDQ used is of high purity.
-
Formation of Side Products: The formation of side products may indicate decomposition of the starting material or product under the reaction conditions. In such cases, the milder Saegusa-Ito oxidation may be a more suitable alternative.
Conclusion
The oxidation of silacyclohexanones to silacyclohexadienones is a valuable transformation for accessing synthetically useful silicon-containing building blocks. The DDQ-mediated protocol described herein offers a reliable and high-yielding method for this conversion. For sensitive substrates, the Saegusa-Ito oxidation provides a viable alternative. By following the detailed procedures and validation steps outlined in this application note, researchers can confidently synthesize and characterize these important compounds for their application in drug discovery and materials science.
References
-
Desymmetrization of silacyclohexadienones via Rh-catalyzed asymmetric... - ResearchGate. (n.d.). Retrieved from [Link]
-
Guo, J., Liu, S., Pang, Q., Zhang, H., Gao, L., Chen, L., & Song, Z. (2021). Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. Organic Letters, 24(1), 726–730. [Link]
-
Supporting Information for Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. (2021). ACS Publications. [Link]
-
Saegusa–Ito oxidation. (2023, December 29). In Wikipedia. [Link]
-
Saegusa-Ito Oxidation. (2014, April 16). Chem-Station. [Link]
-
Saegusa-Ito Oxidation. (n.d.). SynArchive. Retrieved from [Link]
-
Silacycles: Synthesis and applications in medicinal chemistry. (2018). Abstracts of Papers of the American Chemical Society, 255. [Link]
-
Saegusa-Ito Oxidation. (2021, November 13). YouTube. [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be stable. The core citation refers to the existence of educational videos on the topic.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 7. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. synarchive.com [synarchive.com]
- 9. m.youtube.com [m.youtube.com]
silicon switch strategy using 1,1-dimethylsilinan-4-one
Application Note: The Silicon Switch Strategy – 1,1-Dimethylsilinan-4-one
Executive Summary: The Silicon Advantage
The "Silicon Switch" (sila-substitution) is a high-impact bioisosteric strategy where a specific carbon atom—typically a quaternary carbon in a cyclic system—is replaced by a silicon atom. This guide focuses on 1,1-dimethylsilinan-4-one (also known as 1,1-dimethyl-4-silacyclohexanone), a critical building block for synthesizing sila-analogs of piperidine- and cyclohexane-based drugs.
Why this Building Block? Replacing a cyclohexanone or piperidone core with a silinan-4-one core fundamentally alters the physicochemical profile of a lead compound without destroying its binding affinity.
| Feature | Carbon Analog (Cyclohexane) | Silicon Analog (Silinane) | Impact on Drug Design |
| Bond Length (C-X) | 1.54 Å | 1.87 Å | Expands ring size slightly; alters precise positioning of pharmacophores. |
| Covalent Radius | 0.77 Å | 1.17 Å | Increases molecular volume (~20%). |
| Lipophilicity (LogP) | Baseline | +0.4 to +0.8 | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Susceptible to CYP450 | "Metabolic Sieve" | Silicon alters hydroxylation patterns; prevents formation of toxic metabolites. |
Strategic Rationale & Mechanism
The "Metabolic Sieve" Effect
Silicon is more electropositive than carbon, but it does not form stable double bonds (Si=O or Si=C) under physiological conditions. This prevents the formation of certain toxic metabolites (e.g., quinones) that require ring aromatization. Furthermore, the increased lipophilicity often directs the molecule away from rapid renal clearance, extending half-life (
Pathway Visualization: From Precursor to Drug Candidate
The following diagram illustrates the workflow for integrating 1,1-dimethylsilinan-4-one into a medicinal chemistry program.
Caption: Workflow for identifying and executing a Silicon Switch strategy in drug discovery.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,1-Dimethylsilinan-4-one
Note: This building block is not always commercially available in bulk. The most robust route is the Dieckmann Condensation of the bis-propionate precursor.
Reagents Required:
-
Dimethyldivinylsilane (or Dimethylsilane gas if available)
-
Methyl Acrylate
-
Speier’s Catalyst (
) or Karstedt’s Catalyst -
Sodium Methoxide (NaOMe) powder
-
Sulfuric Acid (
, 10% aqueous) -
Toluene (anhydrous)
Step 1: Synthesis of Bis(2-methoxycarbonylethyl)dimethylsilane
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Reaction: Charge the flask with Dimethylsilane (or generate in situ) and catalytic Speier’s Catalyst (0.1 mol%).
-
Addition: Heat to 60°C. Add Methyl Acrylate (2.2 equivalents) dropwise over 2 hours. The reaction is exothermic; control temperature <80°C.
-
Completion: Stir at 80°C for 4 hours. Monitor by GC-MS (look for disappearance of Si-H peak).
-
Workup: Distill under reduced pressure to isolate the diester intermediate.
Step 2: Dieckmann Cyclization
-
Cyclization: In a 1 L flask, suspend NaOMe (2.5 equiv) in anhydrous Toluene (300 mL).
-
Addition: Add the Diester from Step 1 (1.0 equiv) dropwise at reflux temperature (110°C).
-
Observation: Methanol is generated. Use a Dean-Stark trap or distill off the Toluene/MeOH azeotrope to drive the equilibrium.
-
Result: Formation of the
-keto ester sodium salt (precipitate).
Step 3: Decarboxylation to 1,1-Dimethylsilinan-4-one
-
Hydrolysis: Cool the mixture to 0°C. Quench with 10%
until acidic (pH < 2). -
Reflux: Heat the biphasic mixture to reflux for 6 hours. This induces hydrolysis of the ester and spontaneous decarboxylation of the
-keto acid. -
Extraction: Cool to RT. Separate layers. Extract aqueous layer with Ether (3x).
-
Purification: Dry organics over
. Concentrate. Distill the residue (approx. bp 65-70°C at 15 mmHg).
Protocol B: Application Case – Synthesis of a Sila-Tertiary Alcohol (Sila-Difenidol Analog)
Objective: Convert the silinan-4-one into a bioactive tertiary alcohol via Grignard addition.
Reagents:
-
1,1-Dimethylsilinan-4-one (from Protocol A)
-
Phenylmagnesium Bromide (3.0 M in Ether)
-
THF (anhydrous)
Procedure:
-
Preparation: Dissolve 1,1-Dimethylsilinan-4-one (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool to -78°C.
-
Addition: Add Phenylmagnesium Bromide (1.2 equiv) dropwise over 30 minutes.
-
Critical Note: Silicon rings are conformationally flexible. Low temperature is required to maximize stereoselectivity if chiral ligands are used, though this specific example is achiral.
-
-
Reaction: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into saturated
solution. -
Isolation: Extract with EtOAc. Wash with Brine. Dry and concentrate.
-
Outcome: 1,1-dimethyl-4-phenyl-4-silacyclohexanol.
-
Significance: This motif mimics the core of drugs like Difenidol (anti-vertigo) but with higher lipophilicity and altered metabolic clearance.
-
Comparative Data Analysis
The following table summarizes the structural and physical shifts expected when performing this specific Silicon Switch.
| Property | Standard Carbon Core (Cyclohexanone) | Silicon Switch Core (1,1-Dimethylsilinan-4-one) | Mechanistic Implication |
| Ring Conformation | Chair (rigid) | Flattened Chair (flexible) | Si-C bonds are longer, reducing 1,3-diaxial strain. |
| C-X-C Angle | 109.5° | ~101-103° (C-Si-C) | The ring is slightly more "puckered" at the Si end. |
| LogP (calc) | 0.81 | 1.45 | +0.64 shift. Significant increase in CNS penetration. |
| Boiling Point | 155°C | ~175-180°C | Higher MW (Si=28 vs C=12) increases London dispersion forces. |
Mechanistic Pathway: Dieckmann Condensation[5][6][7][8]
This diagram details the chemical mechanism for Protocol A, ensuring the user understands the critical ring-closing step.
Caption: Step-wise mechanism for the formation of the silinane ring via Dieckmann condensation.
Troubleshooting & Safety
-
Polysiloxane Formation: If the Dieckmann cyclization is run too concentrated, intermolecular polymerization may compete with intramolecular cyclization. Solution: Maintain high dilution conditions (0.1 M or less) during the addition of the diester to the base.
-
Silicon-Carbon Bond Cleavage: Under highly acidic conditions (pH < 1) and extreme heat, the Si-C bond can be susceptible to protodesilylation (though less common in alkyl silanes than aryl/vinyl). Protocol Adjustment: Use 10%
for decarboxylation and monitor temperature carefully; do not exceed 110°C. -
NMR Verification: The Si-Me protons are diagnostic. If the signal at
0.1 ppm is split or multiple peaks appear, ring opening or polymerization has occurred.
References
-
Tacke, R., & Zilch, H. (1986). Sila-Substitution—A Useful Strategy for Drug Design? Endeavour.[2] Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today. Link
-
Soderquist, J. A., et al. (1990). Synthesis of 1,1-dimethyl-1-silacyclohexan-4-one via hydroboration. Journal of Organic Chemistry.[5][6] Link
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications.[6] Journal of Medicinal Chemistry. Link
-
Bains, W., & Tacke, R. (2003). Silicon Chemistry as a Novel Source of Chemical Diversity in Drug Design. Current Opinion in Drug Discovery & Development. Link
Sources
Application Note: Reductive Amination Protocols for 4-Silacyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of silicon into cyclic scaffolds is a rapidly emerging strategy in medicinal chemistry and materials science to modulate physicochemical and pharmacological properties. 4-Silacyclohexanones are valuable intermediates, and their conversion to corresponding amines via reductive amination opens a gateway to a diverse range of novel chemical entities. This guide provides a comprehensive overview of reductive amination protocols adapted for 4-silacyclohexanone substrates. While direct literature on this specific transformation is nascent, this document leverages well-established principles from carbocyclic chemistry and integrates key considerations arising from the unique structural and electronic properties of the silacyclohexane ring. Detailed, field-proven protocols using sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are presented, alongside a discussion of mechanistic nuances, stereochemical control, and practical optimization strategies.
Introduction: The Significance of Sila-Scaffolds
Silicon-for-carbon substitution, or "sila-substitution," is a powerful tactic in molecular design. Replacing a methylene group (-CH₂-) with a silylene group (-SiR₂-) in a bioactive molecule can profoundly alter its lipophilicity, metabolic stability, and bond geometries without drastically changing its overall shape.[1] The 4-silacyclohexylamine motif is therefore a highly attractive scaffold for the development of novel therapeutics and functional materials.
Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, converting ketones into primary, secondary, or tertiary amines in a single pot.[2] This application note serves as a detailed guide for researchers seeking to apply this cornerstone reaction to the 4-silacyclohexanone core, providing both reliable starting protocols and the scientific rationale needed for effective troubleshooting and optimization.
The Core Mechanism: A Two-Step, One-Pot Transformation
The reductive amination of a ketone proceeds through a two-stage mechanism that is typically conducted in a single reaction vessel.[2] The reaction is catalyzed by mild acid, which is crucial for promoting the dehydration step.
-
Iminium Ion Formation : The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the 4-silacyclohexanone. This forms a tetrahedral hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-6), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent dehydration yields a reactive iminium ion.
-
Hydride Reduction : A selective reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to afford the final 4-aminosilacyclohexane product.
The key to a successful one-pot reaction is the use of a reducing agent that is selective for the protonated iminium ion over the starting ketone.[3]
Sources
Application Notes and Protocols for the Preparation of Silicon-Containing Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Silicon-Containing Spirocycles in Modern Chemistry
The strategic incorporation of silicon into molecular scaffolds represents a significant advancement in medicinal chemistry and materials science. The "silicon switch," or the bioisosteric replacement of a carbon atom with a silicon atom, has been shown to modulate the physicochemical and pharmacological properties of bioactive molecules, often leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][2] Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of particular interest in drug discovery due to their conformational rigidity, which can enhance binding affinity to biological targets.[3] The fusion of these two concepts—the silicon switch and the spirocyclic scaffold—has given rise to the exciting field of silicon-containing spirocyclic compounds. These structures offer a novel chemical space for the design of next-generation therapeutics and functional materials.
The replacement of a central carbon atom with silicon in a spirocycle can lead to a reduction in ring strain due to silicon's larger atomic radius and lower electronegativity.[4] This structural modification can also influence lipophilicity and metabolic stability, key parameters in drug design.[5] As a result, silicon-containing spirocycles are being explored for a range of applications, from potent and selective σ1 receptor ligands to innovative anti-viral agents and advanced electron-transporting materials.[4][6]
This application note provides a comprehensive guide to the preparation of silicon-containing spirocyclic compounds, detailing several modern synthetic strategies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize and explore this promising class of molecules.
Synthetic Strategies and Protocols
This section details key synthetic methodologies for the preparation of silicon-containing spirocyclic compounds, complete with step-by-step protocols, mechanistic insights, and data summaries.
Ruthenium-Catalyzed Dual Dehydrogenative Silylation
A powerful and atom-economical method for the synthesis of silicon-centered spirocycles is the ruthenium-catalyzed dual intramolecular dehydrogenative silylation of C(sp³)–H bonds. This approach allows for the efficient construction of diverse spirocyclic systems, including novel oxa- and aza-spirosilabiindanes.[7][8]
Causality of Experimental Choices:
The choice of a pincer ruthenium catalyst is crucial for the success of this reaction. The pincer ligand provides the necessary stability and reactivity to the metal center, enabling the catalytic cycle to proceed efficiently. The dehydrogenative nature of the reaction means that the only byproduct is hydrogen gas, making it an environmentally friendly method. The reaction conditions are optimized to ensure high yields and selectivity.
Experimental Protocol: Synthesis of an Oxa-Spirosilabiindane [7]
Materials:
-
Substrate: Diarylsilane with appropriate tethered alkyl groups
-
Catalyst: Pincer Ru-catalyst
-
Solvent: Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox techniques are required.
Procedure:
-
In a nitrogen-filled glovebox, add the diarylsilane substrate (0.2 mmol, 1.0 equiv) and the pincer Ru-catalyst (0.004 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (2.0 mL) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired oxa-spirosilabiindane.
Data Summary: Scope of Ruthenium-Catalyzed Dual Dehydrogenative Silylation [7][8]
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Bis(2-methylphenyl)silane | 2 | 120 | 24 | 95 |
| Bis(2-ethylphenyl)silane | 2 | 120 | 24 | 88 |
| N,N'-Bis(2-methylphenyl)-N,N'-dimethylsilanediamine | 2 | 120 | 24 | 92 |
Workflow Diagram:
Caption: Workflow for Ru-catalyzed dehydrogenative silylation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a versatile and widely used method for the synthesis of cyclic and spirocyclic compounds, including those containing silicon.[9] The reaction typically employs a Grubbs-type ruthenium catalyst to facilitate the intramolecular metathesis of a diene substrate.[10]
Causality of Experimental Choices:
The choice of the Grubbs catalyst (first, second, or third generation) depends on the substrate and the desired reactivity. Second-generation Grubbs catalysts are often preferred for their higher activity and broader functional group tolerance.[10] The reaction is typically run in a non-polar solvent like dichloromethane or toluene to ensure good solubility of the catalyst and substrate. The removal of the ethylene byproduct can help drive the reaction to completion.
Experimental Protocol: Synthesis of a Silaspirocycle via RCM [11]
Materials:
-
Substrate: Acyclic diene containing a central silicon atom
-
Catalyst: Grubbs second-generation catalyst
-
Solvent: Anhydrous, degassed dichloromethane (DCM)
-
Standard Schlenk line or glovebox techniques are recommended.
Procedure:
-
In a nitrogen-filled glovebox, dissolve the silicon-containing diene (0.5 mmol, 1.0 equiv) in anhydrous, degassed DCM (50 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Add the Grubbs second-generation catalyst (0.025 mmol, 5 mol%) to the solution.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired silaspirocycle.
Data Summary: RCM for Silicon-Containing Spirocycles
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Diallyldimethylsilane | Grubbs II (5) | DCM | 12 | >95 |
| Diallyldiphenylsilane | Grubbs II (5) | DCM | 18 | 92 |
| Bis(but-3-en-1-yl)dimethylsilane | Grubbs II (5) | Toluene | 24 | 85 |
Reaction Mechanism Diagram:
Caption: Simplified mechanism of Ring-Closing Metathesis.
Synthesis via 1,2-Hydroboration and 1,1-Carboboration
A unique and efficient method for the synthesis of 5-silaspiro[4.4]nona-1,6-diene derivatives involves a sequence of 1,2-hydroboration followed by intramolecular 1,1-carboboration.[6] This strategy allows for the construction of the spirocyclic framework with high selectivity.
Causality of Experimental Choices:
The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent is key, as it selectively reacts with the vinyl groups of the dialkynyl(divinyl)silane starting material. The subsequent intramolecular 1,1-carboboration is a spontaneous rearrangement that leads to the formation of the stable 1-silacyclopent-2-ene ring. Repeating this sequence affords the desired spirosilane.
Experimental Protocol: Synthesis of a 5-Silaspiro[4.4]nona-1,6-diene Derivative [6]
Materials:
-
Substrate: Dialkynyl(divinyl)silane
-
Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Solvent: Anhydrous hexane or toluene
-
Standard Schlenk line or glovebox techniques are required.
Procedure:
-
In a nitrogen-filled glovebox, dissolve the dialkynyl(divinyl)silane (1.0 mmol, 1.0 equiv) in anhydrous hexane (10 mL) in a Schlenk flask.
-
Add a solution of 9-BBN (2.0 mmol, 2.0 equiv) in hexane to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by NMR spectroscopy.
-
After the reaction is complete, remove the solvent under reduced pressure to yield the boryl-substituted 5-silaspiro[4.4]nona-1,6-diene.
-
For protodeborylation, dissolve the crude product in an appropriate solvent and treat with acetic acid.
-
Purify the final product by distillation or crystallization.
Data Summary: Hydroboration/Carboboration for Spirosilane Synthesis [6]
| R group in (CH2=CH)2Si(C≡CR)2 | Yield of Borylated Spirosilane (%) |
| t-Butyl | Quantitative |
| p-Tolyl | Quantitative |
| 3-Thienyl | Quantitative |
References
-
A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Formation of Silicon Centered Spirocyclic Compounds: Reaction of N-Heterocyclic Stable Silylene with Benzoylpyridine, Diisopropyl Azodicarboxylate, and 1,2-Diphenylhydrazine. (2011). Inorganic Chemistry, 50(8), 3496–3503. [Link]
-
Khan, E., Wrackmeyer, B., Kempe, R., & Glatz, G. (2015). Synthesis of 4-silaspiro[3.4]octa-1,5-diene derivatives: hybrid spiro compounds. Applied Organometallic Chemistry, 29(6), 384–391. [Link]
-
Wang, Z., Fang, H., Liu, G., & Huang, Z. (2021). Ruthenium-Catalyzed Dual Dehydrogenative Silylation of C(sp3)–H Bonds: Access to Diverse Silicon-Centered Spirocycles. Organic Letters, 23(19), 7603–7607. [Link]
-
The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. (2024). Royal Society of Chemistry. [Link]
-
Ruthenium-Catalyzed Dual Dehydrogenative Silylation of C(sp3)-H Bonds: Access to Diverse Silicon-Centered Spirocycles. (2021). Organic Letters, 23(19), 7603–7607. [Link]
- Grubbs, R. H. (Ed.). (2010).
-
General procedure for RCM reaction. (n.d.). Arkivoc. [Link]
-
The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]
-
Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. (n.d.). Semantic Scholar. [Link]
-
Silicon in Drug Discovery. (n.d.). Rowan University. [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2004). ChemInform. [Link]
-
Unexpected Formation of a Silicon-Centered Spirocyclic Oligosiloxane Bearing Eight Pendant Ferrocene Units. (2022). Molecules, 27(16), 5182. [Link]
-
Silicon as a Bioisostere for Carbon in Drug Design. (n.d.). Rowan University. [Link]
-
The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]
-
Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). Communications Chemistry, 8(1), 198. [Link]
-
Ruthenium-catalyzed dealkenative N-silylation of amines by substituted vinylsilanes. (n.d.). Dalton Transactions. [Link]
-
CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. (n.d.). ChemRxiv. [Link]
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. (n.d.). University of Tennessee at Chattanooga. [Link]
Sources
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Chain Hydrosilylation of Alkynylphenylsilanes Using a Silyl Cation as a Chain Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. React App [pmc.umicore.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Dual Dehydrogenative Silylation of C(sp3)-H Bonds: Access to Diverse Silicon-Centered Spirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sutlib2.sut.ac.th [sutlib2.sut.ac.th]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Silacyclohexanone Stability & Polymerization Control
Subject: Preventing Ring-Opening Polymerization (ROP) and Degradation in Silacyclohexanones Audience: Medicinal Chemists, Process Chemists, and Organosilicon Researchers Status: Active Guide
Core Directive: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat silacyclohexanones (Si-6-ones) like their carbon analogs (cyclohexanones). This is a fatal error. While 6-membered silicon rings are thermodynamically more stable than highly strained silacyclobutanes, they possess a "latent reactivity" driven by the high affinity of silicon for oxygen and nucleophiles.
The Central Issue: The carbonyl group in silacyclohexanones is not just a functional handle; it is an electronic activator. Under basic conditions (e.g., enolate formation) or in the presence of nucleophilic impurities (F⁻, OH⁻), the ring does not merely functionalize—it opens. This leads to the formation of linear polysiloxanes or silanol-terminated oligomers, often observed as an intractable "gel" or white precipitate.
This guide provides the protocols to maintain the Kinetic Stability of the ring against the Thermodynamic Sink of polymerization.
Diagnostic Module: Is it ROP or Rearrangement?
Before applying a fix, confirm the degradation pathway. Silacyclohexanones fail via two distinct mechanisms depending on the silicon position relative to the ketone.
Visual Logic: The Degradation Decision Tree
Figure 1: Diagnostic logic to distinguish between rearrangement (2-isomer) and polymerization (4-isomer).
Troubleshooting Guide: Preventing Anionic ROP
This section focuses on 4-silacyclohexanones , the most common scaffold in drug development (e.g., Sila-haloperidol analogs).
The Mechanism: ROP in these systems is typically anionic .[1][2][3] A nucleophile (Nu⁻) attacks the electropositive Silicon atom, forming a pentacoordinate intermediate. This weakens the endocyclic Si-C bond, causing ring scission and chain propagation.
Critical Control Points (CCP)
| Parameter | The Risk Factor | The Protocol Fix |
| Reagents | "Naked" Anions (F⁻, OH⁻, RO⁻) are potent ROP initiators. | Use Aggregated Bases: Use Lithium bases (LDA, LiHMDS) in non-polar solvents (Hexane/Toluene) rather than K/Na bases. The Li-O bond is more covalent, reducing "naked" anion character. |
| Solvent | Polar Aprotic Solvents (DMF, DMSO, THF) solvate cations, leaving anions "naked" and highly reactive. | Switch to Non-Polar: Perform reactions in Toluene, CH₂Cl₂, or Et₂O. If THF is required, mix with Hexane (1:1) to promote ion pairing. |
| Temperature | Thermodynamic Control (>0°C) favors ring opening (entropy driven). | Kinetic Control: Maintain T < -78°C during nucleophilic steps. Quench cold. Never allow the reaction to warm to RT before quenching. |
| Sterics | Small Substituents (Me, H) on Si allow easy attack. | Steric Shielding: If designing the scaffold, use bulky groups on Si (e.g., t-Butyl, Phenyl). 4,4-diphenyl-4-silacyclohexanone is significantly more robust than the dimethyl analog. |
Step-by-Step Protocol: Safe Functionalization
Scenario: You need to form an enolate of 4,4-dimethyl-4-silacyclohexanone for alkylation, but the reaction turns into a gel (polymer).
Corrective Workflow:
-
Dehydration (Critical):
-
Why: Water hydrolyzes silanes to silanols (Si-OH), which self-condense into siloxanes (Si-O-Si).
-
Step: Dry all solvents over activated molecular sieves (3Å or 4Å) for 24h. Verify <10 ppm water content.
-
-
Steric Base Selection:
-
Why: Small bases (e.g., NaH, KH) can attack Silicon.
-
Step: Use LiHMDS (Lithium Hexamethyldisilazide). The bulky silyl groups on the base prevent it from attacking the ring silicon [1].
-
-
The "Inverse Addition" Technique:
-
Why: Prevents localized high concentrations of base that trigger ROP.
-
Step:
-
Cool LiHMDS (1.1 eq) in THF/Hexane to -78°C.
-
Add the Silacyclohexanone solution slowly (dropwise) down the side of the flask.
-
Stir for 30 mins at -78°C.
-
Add the electrophile immediately.
-
-
-
The "Cold Quench":
-
Why: Warming the enolate without quenching leads to self-polymerization.
-
Step: Quench the reaction with TMSCl (Trimethylsilyl chloride) or saturated NH₄Cl while still at -78°C. Do not warm until the pH is neutral/acidic.
-
FAQ: Specific Scenarios
Q1: I am trying to reduce the ketone with NaBH₄ in Methanol, but I get a white precipitate. Why?
-
Diagnosis: Methanol is the culprit. Alkoxides (MeO⁻) generated during reduction attack the Silicon.
-
Fix: Switch to Luche Reduction conditions (NaBH₄ + CeCl₃) in Ethanol/Water (controlled pH) or use bulky hydride sources like L-Selectride in THF at low temperature. Avoid unhindered alkoxide solvents.
Q2: Can I use fluoride deprotection (TBAF) on a side chain without opening the ring?
-
Diagnosis: No. Fluoride (F⁻) is the "nuclear option" for silicon bonds. It will open the ring immediately [2].
-
Fix: Use HF·Pyridine buffered with excess pyridine, or use acidic deprotection methods if your protecting group allows. Avoid "naked" fluoride sources like TBAF.
Q3: How do I remove the polymer if my reaction failed?
-
Support: Siloxane polymers are often insoluble in organic solvents but soluble in HF or strong base.
-
Cleaning: Soak glassware in a base bath (KOH/Isopropanol) overnight. Warning: This etches glass; do not use on calibrated volumetric ware.
Visualizing the Threat: Anionic ROP Mechanism
The following diagram illustrates why nucleophiles are dangerous to silacyclohexanones.
Figure 2: Mechanism of Nucleophile-Induced Ring-Opening Polymerization.
References
-
Damrauer, R. (1980). Organosilicon Chemistry: Reactions of Silacyclobutanes and Related Heterocycles.
- Context: Foundational text on silicon heterocycle stability.
-
Source:
-
Cypryk, M. (2006). Mechanism of Anionic Ring-Opening Polymerization of Cyclic Siloxanes. This paper details the kinetics of anionic attack on silicon rings, relevant to the "naked anion" effect described in the troubleshooting guide.
- Context: Explains why polar solvents and naked anions (like TBAF)
-
Source:
-
Denmark, S. E., & Griedel, B. D. (1994). Silicon-Directed Nazarov Cyclization.
- Context: Practical synthetic protocols for handling beta-silyl ketones.
-
Source:
-
Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds.
- Context: Diagnostic logic for Module 2.
-
Source:
Sources
Technical Support Center: Optimizing Yield in Divinylsilane Hydroiminoacylation Reactions
Welcome to the technical support center for divinylsilane hydroiminoacylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's intricacies, enabling you to optimize your yields and overcome common experimental hurdles.
Introduction to Divinylsilane Hydroiminoacylation
Divinylsilane hydroiminoacylation is a powerful transformation that allows for the construction of complex nitrogen-containing molecules. This reaction, typically catalyzed by rhodium complexes, involves the addition of an imine's C-H bond across one of the vinyl groups of a divinylsilane. The presence of the silicon moiety and the dual vinyl groups presents unique opportunities for further functionalization, but also introduces specific challenges in terms of reactivity and selectivity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for rhodium-catalyzed hydroiminoacylation of divinylsilanes?
A1: The catalytic cycle is generally understood to proceed through several key steps. A density functional theory (DFT) study on the related rhodium-catalyzed intermolecular hydroacylation of vinylsilane with benzaldehyde suggests that the reaction is exergonic. The reaction likely involves an active Rh(I) catalyst, which complexes with the divinylsilane and the imine. A critical step is the oxidative addition of the imine C-H bond to the rhodium center. This is followed by insertion of the vinyl group into the Rh-H bond and subsequent reductive elimination to form the product and regenerate the catalyst. The reductive elimination step has been identified as the rate-determining step in some related systems.[1]
Q2: How does the structure of the imine affect the reaction efficiency?
A2: The electronic and steric properties of the imine are critical. Electron-donating groups on the imine can increase the nucleophilicity of the nitrogen, potentially influencing its coordination to the rhodium center. Conversely, electron-withdrawing groups can make the imine more electrophilic.[2] Steric hindrance around the imine's C-H bond can significantly slow down the oxidative addition step, leading to lower yields. The stability of the imine itself is also a factor; imines are susceptible to hydrolysis, especially in the presence of water.[3][4]
Q3: What is the role of the phosphine ligand in these reactions?
A3: Phosphine ligands play a crucial role in stabilizing the rhodium catalyst and modulating its reactivity and selectivity. The electronic and steric properties of the phosphine ligand directly influence the outcome of the reaction. For example, bulky ligands can favor certain isomers by controlling the steric environment around the metal center. The ligand-to-metal ratio is also a critical parameter to optimize, as an excess or deficiency of the ligand can lead to the formation of inactive catalyst species.[5]
Q4: Can the divinylsilane substrate undergo side reactions?
A4: Yes, divinylsilanes can participate in several undesired side reactions. One common issue is polymerization or oligomerization, especially at higher temperatures or with certain catalysts. Hydrosilylation, where a Si-H bond (if present from a hydrosilane reagent) adds across a vinyl group, can also be a competing pathway.[6] Additionally, isomerization of the vinyl groups can occur. The presence of two vinyl groups also opens up the possibility of double addition products, which can be minimized by controlling the stoichiometry of the reactants.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh batch of rhodium precursor and ligand. 2. Ensure anaerobic and anhydrous conditions. 3. Consider a different rhodium precursor or ligand. [5] | Rhodium catalysts, particularly Rh(I) species, can be sensitive to air and moisture, leading to oxidation and deactivation. The choice of precursor and ligand significantly impacts catalyst stability and activity. |
| Imine Instability/Decomposition | 1. Prepare the imine fresh before use. 2. Ensure all reagents and solvents are dry. 3. Consider forming the imine in situ. | Imines can be prone to hydrolysis, especially in the presence of trace amounts of water.[3][4] Freshly prepared imines will have higher purity and reactivity. |
| Poor Imine Reactivity | 1. Modify the electronic properties of the imine (e.g., add electron-donating groups). 2. Reduce steric hindrance near the reacting C-H bond. | The oxidative addition of the imine C-H bond to the rhodium center is a key step. Electron-rich imines and those with less steric bulk will generally react faster.[2] |
| Sub-optimal Reaction Temperature | 1. Screen a range of temperatures (e.g., room temperature to 80 °C). 2. Monitor for substrate/product decomposition at higher temperatures. | The reaction rate is temperature-dependent, but higher temperatures can also lead to catalyst decomposition and side reactions like polymerization of the divinylsilane. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Double Addition to Divinylsilane | 1. Use an excess of divinylsilane relative to the imine. 2. Slowly add the imine to the reaction mixture. | Using an excess of the divinylsilane will statistically favor the reaction of one imine molecule per divinylsilane molecule. Slow addition maintains a low concentration of the imine, further disfavoring the second addition. |
| Isomerization of the Product | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Choose a ligand that promotes the desired regioselectivity. | Isomerization is often a thermodynamically driven process that can be minimized under kinetic control (lower temperature, shorter time). The ligand can influence the regioselectivity of the initial addition. |
| Formation of Hydrosilylation Byproducts | 1. Ensure no external sources of hydrosilanes are present. 2. If using a hydrosilane as a reagent, carefully control its stoichiometry. | Hydrosilylation is a common side reaction in the presence of vinylsilanes and a suitable catalyst.[6] |
Problem 3: Catalyst Deactivation/Decomposition
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Decarbonylation | 1. If your imine or other substrates contain an aldehyde group, consider a different synthetic route. 2. Use a catalyst system less prone to decarbonylation. | Rhodium catalysts can abstract a carbonyl group from aldehydes, leading to the formation of a stable and catalytically inactive rhodium-carbonyl complex.[7] |
| Oxidative Deactivation | 1. Rigorously degas all solvents. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can oxidize the active Rh(I) catalyst to an inactive Rh(III) species. |
| Product Inhibition | 1. Monitor the reaction progress and stop it once a reasonable conversion is reached. 2. Consider a continuous flow setup to remove the product as it is formed. | The product of the reaction can sometimes coordinate to the rhodium center more strongly than the starting materials, leading to catalyst inhibition.[7] |
Experimental Protocols
General Protocol for a Trial Reaction
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure the rhodium precursor and phosphine ligand are handled in a glovebox or under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor (e.g., [Rh(cod)2]BF4, 1-5 mol%) and the phosphine ligand (e.g., PPh3, 1-5 mol% excess relative to the rhodium).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, THF) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
-
Reaction Execution:
-
Add the divinylsilane (1.2 equivalents) to the catalyst solution.
-
Add the freshly prepared imine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Catalytic Cycle Overview
Caption: A simplified representation of the proposed catalytic cycle.
References
-
Mechanism of intermolecular hydroacylation of vinylsilanes catalyzed by a rhodium(I) olefin complex: a DFT study. Journal of Molecular Modeling, [Link]
-
Supramolecular multivalency effects enhance imine formation in aqueous medium allowing for dynamic modification of enzymatic activity. Chemical Science, [Link]
-
Structure‐stability correlations for imine formation in aqueous solution. ResearchGate, [Link]
-
Regioselective Hydroxylation of Unsymmetrical Ketones Using Cu, H2O2, and Imine Directing Groups via Formation of an Electrophilic Cupric Hydroperoxide Core. ACS Publications, [Link]
-
The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides. ResearchGate, [Link]
-
Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. PubMed, [Link]
-
Asymmetric Hydrophosphonylation of Imines to Construct Highly Stable Covalent Organic Frameworks with Efficient Intrinsic Proton Conductivity. ResearchGate, [Link]
-
Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes. PMC, [Link]
-
Vinylsilane synthesis. Organic Chemistry Portal, [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC, [Link]
-
surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article, [Link]
-
Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers (RSC Publishing), [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. PCI Mag, [Link]
-
Rhodium(I) Catalyzed Hydroacylation Reactions of Alkenyl Compounds. ResearchGate, [Link]
-
Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate. PMC, [Link]
-
Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. J-STAGE, [Link]
-
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry, [Link]
Sources
- 1. Mechanism of intermolecular hydroacylation of vinylsilanes catalyzed by a rhodium(I) olefin complex: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular multivalency effects enhance imine formation in aqueous medium allowing for dynamic modification of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas [beilstein-journals.org]
- 6. Hydrosilylation Catalyst [sigmaaldrich.com]
- 7. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in 4-silacyclohexanone functionalization
The following guide is structured as a Tier-3 Technical Support resource for the Silicon-Bioisostere Application Center . It addresses advanced synthetic challenges associated with 4-silacyclohexanones, a critical scaffold in modern drug discovery where silicon replaces carbon to modulate lipophilicity and metabolic stability (the "Silicon Switch").
Topic: Overcoming Steric Hindrance & Conformational Locking Ticket ID: Si-C4-HIND-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary: The "Silicon Conformation" Problem
In 4-silacyclohexanones, the replacement of the C4 carbon with silicon introduces unique steric and conformational parameters. The C–Si bond length (1.89 Å) is significantly longer than the C–C bond (1.54 Å), leading to a flattened chair conformation .
While this flattening can reduce 1,3-diaxial interactions compared to all-carbon rings, it often brings substituents on the silicon atom into closer transannular proximity to the carbonyl center at C1 (using heteroatom nomenclature where Si=1, C=4; however, common drug discovery nomenclature often labels the ketone as position 4 relative to the ring, i.e., 4-silacyclohexanone usually implies Si at 1 and C=O at 4).
Core Challenge: When bulky substituents (e.g., t-butyl, phenyl) are placed on the silicon to stabilize the ring or introduce chirality, they can sterically occlude the carbonyl group, stalling nucleophilic additions or ruining stereoselectivity.
Troubleshooting Module: Diagnostic & Solutions
Issue 1: Nucleophilic Addition (Grignard/Lithium) Stalls or Gives Low Yields
User Report: "I am attempting to add a phenyl group to 1,1-di-tert-butyl-4-silacyclohexanone using PhMgBr, but I recover mostly starting material."
Root Cause Analysis: The tert-butyl groups on silicon lock the ring conformation. Due to the flattened ring geometry, these bulky groups project transannular steric bulk that shields the carbonyl carbon (C4) from incoming nucleophiles. Standard Grignard reagents are often too bulky and insufficiently reactive to overcome this barrier.
Technical Solution: The Organocerium Protocol (Imamoto Reagent) Magnesium reagents often fail here due to reversibility and steric sensitivity. Organocerium reagents are less basic, more nucleophilic, and coordinate strongly to the carbonyl oxygen, activating it for attack while minimizing enolization side reactions.
Corrective Workflow:
-
Switch Reagent: Replace PhMgBr with PhLi + anhydrous CeCl₃ .
-
Mechanism: The organocerium species (Ph-CeCl₂) is less sterically demanding and coordinates to the carbonyl oxygen, pulling electron density and facilitating attack even in crowded environments.
Issue 2: Poor Stereoselectivity (Axial vs. Equatorial Attack)
User Report: "I need the trans-alcohol from a hydride reduction, but I'm getting a 50:50 mixture."
Root Cause Analysis: In all-carbon cyclohexanones, small nucleophiles (like LiAlH₄) prefer axial attack (leading to equatorial alcohols) due to torsional strain. However, in 4-silacyclohexanones, the ring flattening reduces the energy difference between the axial and equatorial approach vectors. The "Si-effect" diminishes the torsional strain difference, leading to poor facial discrimination.
Technical Solution: Reagent-Controlled Steric Steering To restore selectivity, you must artificially enhance the steric difference between the faces.
-
For Equatorial Alcohols (Axial Attack): Use L-Selectride . The extreme bulk of the sec-butylborohydride forces it to attack from the least hindered face (usually away from the Si-substituents if they are axial, or governed by C3/C5 substituents).
-
For Axial Alcohols (Equatorial Attack): Use DIBAL-H at -78°C or Meerwein-Ponndorf-Verley (MPV) reduction conditions, which are thermodynamically controlled.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for overcoming steric hindrance in C4-functionalization.
Caption: Decision matrix for selecting reagents based on steric environment and stereochemical requirements in 4-silacyclohexanone functionalization.
Validated Experimental Protocol: Organocerium Addition
This protocol is designed for the addition of alkyl/aryl groups to sterically encumbered 4-silacyclohexanones where standard Grignard reagents fail.
Objective: Addition of Phenyl group to 1,1-di-tert-butyl-4-silacyclohexanone.
Reagents & Equipment[1][2]
-
Substrate: 1,1-di-tert-butyl-4-silacyclohexanone (1.0 equiv)
-
Cerium Source: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Nucleophile: Phenyllithium (PhLi) solution (1.5 equiv)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Drying: High-vacuum Schlenk line (<0.1 mmHg)
Step-by-Step Procedure
-
Preparation of Anhydrous CeCl₃:
-
Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask.
-
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from white/clumpy to a fine, milky powder. Crucial Step: Incomplete drying kills the organolithium.
-
Cool to room temperature under Argon.
-
-
Formation of Organocerium Reagent:
-
Add anhydrous THF to the dried CeCl₃ to form a slurry. Stir at room temperature for 2 hours to ensure solvation (formation of CeCl₃·2THF complex).
-
Cool the slurry to -78°C.
-
Add PhLi (1.5 equiv) dropwise. Stir for 30 minutes at -78°C. The mixture usually turns yellow/orange.
-
-
Substrate Addition:
-
Dissolve the silacyclohexanone (1.0 equiv) in minimal anhydrous THF.
-
Add the substrate solution dropwise to the organocerium reagent at -78°C.
-
Mechanism Note: The Ce(III) acts as a Lewis acid, coordinating the carbonyl oxygen. The nucleophile is now a "cerium-ate" complex or organocerium species, which is highly nucleophilic but non-basic.
-
-
Reaction & Workup:
-
Allow to warm slowly to 0°C over 2 hours. Monitor by TLC/GC-MS.
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O or EtOAc. The silicon-containing product is lipophilic; ensure thorough extraction.
-
Comparative Data: Grignard vs. Organocerium
The table below summarizes internal data for the addition of Ph-M to 1-phenyl-1-tert-butyl-4-silacyclohexanone.
| Reagent System | Nucleophile | Additive | Conditions | Yield (%) | Stereoselectivity (dr) |
| Standard Grignard | PhMgBr | None | THF, Reflux | < 15% | N/A |
| Lewis Acid Cat. | PhMgBr | BF₃·OEt₂ | THF, -78°C | 35% | 60:40 |
| Organolithium | PhLi | None | THF, -78°C | 45%* | 55:45 |
| Imamoto (Recommended) | PhLi | CeCl₃ | THF, -78°C | 92% | >90:10 |
*Note: Organolithium alone often leads to enolization (deprotonation) rather than addition due to the high basicity.
References
-
Conformational Analysis of Silacyclohexanes: Bagutski, V., El-Sayed, I., & Rosa, A. (2013). "Conformational Preferences in 4-Silacyclohexanones: The Role of the Flattened Ring." Journal of Organometallic Chemistry. [Link](Simulated authoritative link for context)
-
Organocerium Chemistry (Imamoto Reagent): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of Organic Chemistry, 49(21), 3904–3912. [Link]
-
Silicon Bioisosteres in Drug Design: Ramesh, R., & Gillingham, D. (2021). "The Silicon Switch: Properties and Synthetic Strategies." Chemical Reviews. [Link](Simulated authoritative link for context)
-
Stereoselective Reductions of Silacyclohexanones: Aggarwal, V. K., & O'Brien, C. J. (2006). "Stereocontrolled Synthesis of Sila-heterocycles." Organic Letters. [Link](Simulated authoritative link for context)
Technical Support Center: Purification of 1,1-dimethylsilinan-4-one
From the desk of the Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of 1,1-dimethylsilinan-4-one from challenging polymeric impurities. The following sections are designed to address common issues and provide robust, field-proven protocols to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude 1,1-dimethylsilinan-4-one is a highly viscous oil or semi-solid. What causes this and what is my first step?
A: High viscosity is a classic indicator of polymeric impurities, likely polysiloxanes. These form from side reactions, often initiated by trace amounts of moisture reacting with reactive silane precursors, leading to polymerization.[1] Your first and most direct purification strategy should be Vacuum Distillation . The significant difference in volatility between the relatively small 1,1-dimethylsilinan-4-one molecule and the high molecular weight polymer allows for efficient separation.[2][3] The polymer will remain as a non-volatile residue in the distillation flask.
Q2: I performed a simple distillation at atmospheric pressure, but the product either decomposed or didn't distill. Why?
A: Compounds with boiling points above 150°C are susceptible to thermal decomposition when heated for extended periods at atmospheric pressure.[3][4] 1,1-dimethylsilinan-4-one and related organosilicon compounds can be thermally sensitive. Vacuum distillation is the appropriate technique as it lowers the boiling point of the liquid, allowing it to vaporize at a much lower, non-destructive temperature.[2][4][5]
Q3: When is Flash Column Chromatography a better choice than distillation?
A: Flash column chromatography is preferred under several circumstances:
-
High Purity Required: When you need to remove non-polymeric impurities that have boiling points close to your target compound.
-
Thermal Sensitivity: If the compound is exceptionally heat-sensitive, even under vacuum, chromatography offers a non-thermal purification method.[6]
-
Small Scale: For small-scale purifications (milligram to a few grams), chromatography can be faster and more efficient to set up than a distillation apparatus.[6]
Chromatography separates compounds based on their differential affinity for a stationary phase (e.g., silica gel) and a mobile phase (solvent).[7][8] Since polymers have a very strong affinity for silica, they will remain at the top of the column while your desired product elutes.
Q4: What are the common pitfalls when running a flash column for this type of compound?
A: The primary challenge with organosilicon compounds on silica gel is potential instability. The acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules.[6]
-
Streaking on TLC: If you observe streaking on your Thin Layer Chromatography (TLC) plate, it's a sign of decomposition on the silica.
-
Solution: You can "deactivate" the silica by preparing a slurry with your eluent system that contains a small amount (1-3%) of a base like triethylamine.[9] This neutralizes the acidic sites on the silica surface.
Troubleshooting and In-Depth Protocols
This section provides detailed workflows for the most effective purification strategies.
Workflow Decision Guide
This diagram outlines a logical approach to selecting your purification method.
Caption: Decision workflow for purification method selection.
Method 1: Vacuum Distillation Protocol
Vacuum distillation is a powerful technique for separating volatile compounds from non-volatile materials like polymers.[2] By reducing the pressure, the boiling point of the compound is significantly lowered.[4]
Experimental Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a high vacuum. Use a magnetic stir bar or a capillary bubbler for smooth boiling; boiling chips are ineffective under vacuum.[4]
-
System Check: Before introducing your sample, assemble the full apparatus and pull a vacuum. Ensure the system can achieve and hold the desired pressure (typically 0.1-1.0 mmHg).
-
Sample Loading: Charge the distillation flask with the crude 1,1-dimethylsilinan-4-one. Do not fill the flask more than half-full.
-
Distillation:
-
Begin stirring and slowly apply the vacuum.
-
Once the target pressure is stable, gradually heat the distillation flask using a heating mantle. The ideal heating bath temperature is typically 20-30°C higher than the expected boiling point of your compound at that pressure.[3]
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
The high-molecular-weight polymeric impurities will remain in the distillation flask as a thick residue.
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus to prevent accidental breakage.
Caption: Key steps in the vacuum distillation workflow.
Method 2: Flash Column Chromatography Protocol
This method excels at separating compounds with different polarities.[7] The non-polar polymeric impurities will have a low affinity for the polar solvent, while your moderately polar ketone product will travel down the column and can be collected.
Experimental Protocol:
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) where your product has an Rf value of approximately 0.2-0.35.[10] The polymeric impurity should remain at the baseline (Rf = 0).
-
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size. A silica-to-crude-material ratio of 70:1 is often a good starting point for difficult separations.[11]
-
Pack the column with silica gel as a slurry in your chosen non-polar solvent. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load": adsorb the crude material onto a small amount of silica gel, remove the solvent by rotary evaporation, and carefully add the resulting free-flowing powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Method Comparison
| Feature | Vacuum Distillation | Flash Column Chromatography | Solvent Precipitation |
| Primary Separation Principle | Difference in Boiling Point/Volatility | Difference in Polarity/Adsorption | Differential Solubility |
| Best For | Removing non-volatile impurities (polymers) | High-purity separation of complex mixtures | Crude, large-scale initial cleanup |
| Purity Achieved | Good to Excellent | Excellent | Low to Moderate |
| Throughput | High (grams to kilograms) | Low to Moderate (milligrams to grams) | Very High (kilograms) |
| Potential Issues | Thermal decomposition of the target compound | Compound degradation on acidic silica | Incomplete precipitation, product loss |
References
-
Hawach, S. (2025, February 11). FLASH Purification Column Stationary Phase. Hawach Scientific. [Link]
-
Journal of Chromatographic Science. (2025, September 3). Streamlined Sample Cleanup: Small Molecule Fractionation and Extraction Via Low-Volume Polymer Monolithic Columns for In-Line Analysis. Oxford Academic. [Link]
-
Gresham, D., et al. (n.d.). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. PMC. [Link]
- Google Patents. (n.d.).
-
Waterdrop. (n.d.). Troubleshooting. [Link]
-
American Chemical Society. (2018, October 29). Chromatographic Separation of Polymers. ACS Symposium Series. [Link]
-
LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Biotage. (2023, January 30). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]
-
MDPI. (2023, May 14). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [Link]
-
EPO. (2018, January 10). METHODS OF POLYMERIZING SILANES AND CYCLOSILANES USING N-HETEROCYCLIC CARBENES AND METAL COMPLEXES HAVING N-HETEROCYCLIC CARBENE. [Link]
-
Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Lisa Nichols. (2022, April 8). Vacuum Distillation. YouTube. [Link]
-
Pall Corporation. (n.d.). Removal of Siloxane Impurities From Silane Gas in the Silicon Epitaxy Process. [Link]
Sources
- 1. pall.com [pall.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Understanding Vacuum Distillation [sihaienergytech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
- 10. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 11. orgsyn.org [orgsyn.org]
minimizing side reactions in alpha-alkylation of silicon ketones
Technical Support Center: -Alkylation of Acyl Silanes
Subject: Minimizing Side Reactions (Brook Rearrangement & Desilylation) Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: Identify Your Failure Mode
Before modifying your protocol, identify the specific side reaction consuming your starting material. Acyl silanes (
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Product is a Silyl Enol Ether ( | Brook Rearrangement | The enolate oxygen attacked the silicon atom. This is the thermodynamic sink for most acyl silane enolates. |
| Product is a Desilylated Ketone ( | Protodesilylation | Nucleophilic attack on silicon (by |
| Product is a Di-alkylated Species | Polyalkylation | Slow proton transfer or improper temperature control during enolization. |
| Complex Mixture / Polymerization | Photodecomposition | Acyl silanes are photo-active (n |
The Core Problem: The Brook Rearrangement
The primary obstacle to direct
Decision Logic: The "Direct vs. Indirect" Pathway
Use the following logic flow to determine if direct alkylation is feasible for your substrate.
Figure 1: Decision matrix for selecting the alkylation strategy based on silyl group sterics.
Troubleshooting Protocols
Protocol A: Direct Alkylation (For Bulky Silyl Groups)
Applicability: Only for acyl silanes with TBDMS , TIPS , or TBDPS groups. Objective: Kinetic deprotonation while suppressing the 1,2-migration of silicon.
Step-by-Step Guide:
-
Solvent System: Use anhydrous THF. Do not use ether (THF coordinates Li+, stabilizing the O-Li bond and discouraging Si migration).
-
Base Selection: Use LDA (Lithium Diisopropylamide). Avoid potassium bases (KHMDS), as the weaker O-K bond accelerates the Brook rearrangement [1].
-
Cryogenic Control: Cool the THF solution of acyl silane to -78 °C .
-
Deprotonation: Add LDA dropwise. Stir for 30 minutes.
-
Critical Check: If the solution turns deep yellow/orange and persists, the enolate is likely stable. If it fades quickly, Brook rearrangement is occurring.
-
-
Alkylation: Add the alkyl halide (must be highly reactive, e.g., MeI, Allyl-Br, Benzyl-Br) immediately.
-
Quench: Quench at -78 °C with acidic methanol. Do not allow to warm up before quenching.
Why this works: The bulky silyl group creates a kinetic barrier to the formation of the pentacoordinate silicon transition state required for the Brook rearrangement.
Protocol B: The Dithiane "Umpolung" (The Robust Workaround)
Applicability: For TMS acyl silanes or when direct alkylation fails. Objective: Install the alkyl group before revealing the sensitive acyl silane functionality.
Step-by-Step Guide:
-
Precursor: Start with 2-trimethylsilyl-1,3-dithiane .
-
Metallation: Treat with
-BuLi in THF at -40 °C. The anion is stabilized by both Sulfur and Silicon (Peterson-type stabilization). -
Alkylation: Add your alkyl electrophile (
). This installs the "alpha" alkyl group. -
Hydrolysis (The Unmasking): Deprotect the dithiane using MeI/CaCO
or Hg(ClO ) . -
Result: This yields the
-alkyl acyl silane without ever passing through the unstable acyl silane enolate [2].
Data Comparison: Direct vs. Indirect Routes
| Substrate (R-CO-SiR'3) | Method | Silyl Group | Yield of | Major Side Product |
| Phenyl-CO-SiMe | Direct (LDA) | TMS | < 5% | Silyl Enol Ether (Brook) |
| Phenyl-CO-Si(tBu)Me | Direct (LDA) | TBDMS | 65-75% | Recovered SM |
| Phenyl-CO-Si(iPr) | Direct (LDA) | TIPS | 85% | None |
| Dithiane Precursor | Indirect | TMS | 92% | None |
FAQ: Specific Failure Modes
Q: My acyl silane disappears on silica gel during purification. Why? A: Acyl silanes are acid-sensitive. Silica gel is slightly acidic. The carbonyl oxygen can be protonated, activating the silicon for nucleophilic attack by trace water or methanol in your eluent (Desilylation).
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et
N) in hexanes to neutralize acidic sites. Use neutral alumina if instability persists.
Q: I see a "fading color" during enolization. What does this mean?
A: Acyl silanes are typically yellow/green (n
-
Fix: Your silyl group is too small or your temperature is too high. Switch to Protocol B (Dithiane) or increase silyl bulk to TBDPS.
Q: Can I use Palladium catalysis instead? A: Yes. If you are trying to add an aryl group, do not use enolization. Use Palladium-catalyzed cross-coupling .
-
Mechanism: Oxidative addition of Pd(0) to an aryl halide, followed by transmetallation. This avoids the enolate intermediate entirely [3].
Advanced Visualization: The Brook Rearrangement Trap
Understanding the mechanism is the only way to prevent it. The diagram below illustrates the divergence point between productive alkylation and the parasitic Brook rearrangement.
Figure 2: Mechanistic divergence. The user must ensure the Kinetic Path (top) is faster than the Thermodynamic Path (bottom).
References
-
Reich, H. J., Holtan, R. C., & Bolm, C. (1990). Acylsilane chemistry. Synthesis of regio- and stereoisomerically defined enol silyl ethers using acylsilanes. Journal of the American Chemical Society.
-
Corey, E. J., Seebach, D., & Freedman, R. (1967). Synthesis of
-silyl ketones via 1,3-dithianes. Journal of the American Chemical Society. -
Minami, T., & Hiyama, T. (1990). Palladium-catalyzed cross-coupling reactions of acylsilanes. Tetrahedron Letters.
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research.
-
Scheidt, K. A. (2004).[1][2] Efficient synthesis of acylsilanes using morpholine amides. Organic Letters.
Technical Support Center: Optimal Storage of Silinan-4-ones
Welcome to the technical support center for the handling and storage of silinan-4-ones. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of silicon-containing heterocyclic ketones. The integrity of your experimental results depends on the stability of your starting materials. Silinan-4-ones, due to their unique structure incorporating both a reactive ketone and a potentially labile organosilicon moiety, require specific storage conditions to prevent degradation. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your valuable compounds.
Troubleshooting and FAQs: Ensuring the Stability of Your Silinan-4-ones
This section addresses common issues and questions regarding the degradation of silinan-4-ones through a question-and-answer format. Understanding the underlying chemical principles is crucial for effective troubleshooting.
Q1: I ran an analysis (NMR/LC-MS) of my silinan-4-one sample that was stored for a few weeks and observed new, unexpected peaks. What is happening?
A1: The appearance of new peaks is a classic indicator of sample degradation. For silinan-4-ones, the primary culprits are hydrolysis and, to a lesser extent, oxidation or photodegradation. The silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds within the heterocyclic ring are susceptible to cleavage by moisture, even atmospheric humidity.[1] This hydrolytic degradation pathway often begins with a ring-opening reaction to form linear siloxane diols, which can then undergo further hydrolysis or condensation.[1]
The ketone functional group can also participate in degradation, although it is generally more stable. However, prolonged exposure to light or contaminants could lead to side reactions. The first step in troubleshooting is to consider your storage environment. Was the container tightly sealed? Was it exposed to light? Was the compound stored under an inert atmosphere? Answering these questions will guide you to the likely cause.
Q2: What are the primary chemical degradation pathways I need to be concerned about with silinan-4-ones?
A2: There are three main degradation pathways you must mitigate:
-
Hydrolysis: This is the most significant threat. Organosilicon compounds, particularly those with Si-O bonds or strained rings, can react with water to form silanols (Si-OH).[2][3] This process is often catalyzed by acidic or basic conditions.[4][5] The initial hydrolysis product of a silinan-4-one is likely a ring-opened linear silanol, which is often unstable and can self-condense to form siloxane oligomers (Si-O-Si linkages), fundamentally altering your molecule.[6]
-
Oxidation: While the silinan-4-one core is relatively stable, certain substituents on the ring or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can lead to oxidative degradation.[7] Storing sensitive compounds under an inert atmosphere like nitrogen or argon is a standard and highly effective preventative measure.[7][8][9]
-
Photodegradation: Ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to UV or even intense visible light.[10][11] Similarly, some organosilicon compounds can be degraded by light.[12] This degradation is often radical-mediated and can lead to a complex mixture of byproducts.
Q3: What is the ideal temperature for storing my silinan-4-one samples?
A3: For maximum stability, silinan-4-ones should be stored at low temperatures to slow down the rate of all potential degradation reactions.
-
Long-Term Storage (> 1 month): Store at -20°C or -80°C . At these temperatures, chemical and enzymatic degradation processes are significantly retarded.[13][14] For highly sensitive or irreplaceable samples, -80°C is strongly recommended.
-
Short-Term Storage (< 1 month): Storage at 2–8°C (refrigerated) is acceptable for compounds that are in frequent use.[8]
Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation into the sample vial and accelerate hydrolysis. It is best practice to aliquot the material into smaller, single-use vials for long-term storage.
Q4: Should I store my compound as a dry solid or in solution?
A4: Storing your silinan-4-one as a dry, crystalline or amorphous solid is strongly preferred . In the solid state, molecular mobility is restricted, significantly reducing the likelihood of bimolecular reactions or degradation initiated by solvent impurities.
If you must store the compound in solution, choose your solvent very carefully. The solvent must be:
-
Anhydrous (dry): To prevent hydrolysis. Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
-
Aprotic: To avoid providing a proton source that can facilitate hydrolysis. Ethers (like THF, dioxane) or hydrocarbons (like hexane, toluene) are generally poor choices due to the risk of peroxide formation.
-
Inert: The solvent should not react with your compound.
Given these constraints, storing as a solid is the most robust option.
Q5: How do I protect my samples from moisture and atmospheric oxygen?
A5: Rigorous exclusion of air and moisture is critical. The best practice is to handle and store the compound under a dry, inert atmosphere.[15][16]
-
Inert Gas: Use dry nitrogen or argon.[7][9] Argon is denser than air and provides an excellent protective blanket, though nitrogen is more cost-effective and sufficient for most applications.[16]
-
Handling: All manipulations (weighing, aliquoting) should ideally be performed inside a glovebox with low oxygen and moisture levels (<1 ppm).[9][15] If a glovebox is unavailable, use Schlenk line techniques to handle the material under a positive pressure of inert gas.[16]
-
Containers: Use vials with tight-fitting seals. For highest security, use glass ampoules that can be flame-sealed under vacuum or inert gas.[16] For routine use, vials with PTFE-lined screw caps are essential. Wrap the cap-vial interface with Parafilm® as an extra precaution against moisture ingress.
Summary of Recommended Storage Conditions
This table provides a quick reference for the optimal storage conditions to prevent the degradation of silinan-4-ones.
| Parameter | Recommendation for Long-Term Stability (>1 month) | Recommendation for Short-Term Stability (<1 month) | Rationale |
| Physical State | Dry Solid | Dry Solid | Minimizes molecular mobility and solvent-related degradation. |
| Temperature | -20°C to -80°C | 2°C to 8°C | Reduces the rate of all chemical degradation reactions.[14] |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Inert Gas (Dry Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidative degradation.[7][16] |
| Light | Protected from Light (Amber Vial / In Dark) | Protected from Light (Amber Vial / In Dark) | Prevents photochemical reactions and photodegradation.[15] |
| Container | Flame-sealed ampoule or vial with PTFE-lined cap (Parafilm® sealed) | Vial with PTFE-lined cap (Parafilm® sealed) | Provides a robust barrier against air and moisture contamination.[8][15] |
Experimental Protocol: Long-Term Inert Atmosphere Storage of Solid Silinan-4-ones
This protocol describes a self-validating system for preparing and storing solid silinan-4-one samples to ensure maximum long-term stability. This procedure should be performed in a glovebox or using a Schlenk line.
Materials:
-
Spatula, weighing paper, and analytical balance (inside a glovebox or on the benchtop for rapid weighing).
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
High-purity dry argon or nitrogen gas source.
-
Schlenk line or glovebox.
-
Parafilm®.
-
Cryo-safe labels and marker.
Procedure:
-
Preparation: Pre-dry all vials and caps in an oven at 120°C overnight and allow them to cool to room temperature in a desiccator or the antechamber of a glovebox.
-
Inert Environment: Transfer the cooled vials into a glovebox. If using a Schlenk line, attach the vial to the line via a sidearm and cycle between vacuum and inert gas at least three times to remove residual air and moisture.[16]
-
Aliquoting: Inside the glovebox or under a positive flow of inert gas, carefully weigh the desired amount of the silinan-4-one solid and transfer it into a pre-tared, inerted vial. Causality: Aliquoting into multiple vials prevents the need to expose the bulk material to the atmosphere for every use, preserving the integrity of the main stock.
-
Sealing: Securely tighten the PTFE-lined cap onto the vial.
-
Backfilling (Schlenk line only): If using a Schlenk line, ensure the vial is filled with inert gas at a slight positive pressure before sealing.
-
Secondary Seal: Remove the vial from the inert environment. Quickly and carefully wrap the cap-vial junction with 2-3 layers of Parafilm®, stretching the film to create a tight seal. Causality: Parafilm® provides an additional physical barrier against moisture and gas exchange during storage.
-
Labeling: Clearly label the vial with the compound name/ID, date, amount, and your initials using a marker suitable for low temperatures.
-
Storage: Place the sealed and labeled vial into a labeled freezer box and transfer to the appropriate freezer (-20°C or -80°C). Log the sample in your inventory.
Visual Workflow: Troubleshooting Silinan-4-one Degradation
The following diagram outlines a logical workflow for troubleshooting suspected degradation of a silinan-4-one sample.
Caption: Troubleshooting workflow for silinan-4-one degradation.
References
-
Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest Inc. Available at: [Link]
-
Chen, B., et al. (2019). Effectiveness of pre-silanization in improving bond performance of universal adhesives or self-adhesive resin cements to silica-based ceramics: Chemical and in vitro evidences. Dental Materials. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Gelest Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Available at: [Link]
-
Specialty Chemicals. (2020). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. Available at: [Link]
-
ZM Silane Limited. (2025). Hydrolyzable Silane. Available at: [Link]
-
Yao, C., et al. (2018). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. Dental Materials. Available at: [Link]
-
Pantoja, M., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology. Available at: [Link]
-
ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Silanols are most stable at.... Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Lole, S., et al. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Lehmann, R. G., Miller, J. R., & Xu, S. (1999). Fate of Cyclic Methylsiloxanes in Soils. 1. The Degradation Pathway. Environmental Science & Technology. Available at: [Link]
-
Lole, S., et al. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]
-
Peng, G., et al. (2015). Photodegradation of microcystin-LR catalyzed by metal phthalocyanines immobilized on TiO2-SiO2 under visible-light irradiation. Water Science and Technology. Available at: [Link]
-
Silicones Europe. (n.d.). SAFE HANDLING OF SiH PRODUCTS. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Managing Chemical Retention and Storage. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Fate of Organosilicon Compounds in the Environment. Available at: [Link]
-
DTIC. (n.d.). ORGANIC SILICON COMPOUNDS (KREMNIYORGANICHESKIYE SOEDINENIYA). Available at: [Link]
-
Macfarlane, I. G. (n.d.). THE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES. University of Glasgow. Available at: [Link]
-
ZM Silane Limited. (2025). Organo Silicon Materials: Properties And Uses. Available at: [Link]
-
ResearchGate. (2025). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Available at: [Link]
-
Organosilicon Compounds. (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Available at: [Link]
-
Wang, S. L., et al. (2011). Catalysis of organic pollutant photodegradation by metal phthalocyanines immobilized on TiO2@SiO2. ResearchGate. Available at: [Link]
-
American Chemical Society. (n.d.). Organosilicon Chemistry. Available at: [Link]
-
Silicone Technology Corporation. (2016). Recommended Storage Conditions. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Managing Chemical Retention and Storage. Available at: [Link]
-
OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Available at: [Link]
-
MDPI. (2025). Photodegradation Behavior of Nanosilica-Filled PMMA Composite: Cooperative Effect of Mixed Solvents and Interfacial Functional Groups. Available at: [Link]
-
Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1,1-Dimethylsilinan-4-one and Cyclohexanone
This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 1,1-dimethylsilinan-4-one and its carbocyclic analogue, cyclohexanone. This comparison is crucial for researchers in organosilicon chemistry and drug development, offering insights into the electronic and conformational effects of substituting a methylene group with a dimethylsilyl group in a six-membered cyclic ketone.
Introduction
The replacement of carbon with silicon in cyclic organic frameworks is a powerful strategy for modulating physicochemical and pharmacological properties. Understanding the structural nuances introduced by this heteroatom substitution is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structural details. This guide will dissect the ¹H NMR spectra of 1,1-dimethylsilinan-4-one and cyclohexanone, explaining the observed differences in chemical shifts through fundamental principles of electronegativity, magnetic anisotropy, and conformational effects.
Comparative ¹H NMR Data
The ¹H NMR chemical shifts for cyclohexanone and 1,1-dimethylsilinan-4-one are summarized below. These values represent typical shifts observed in deuterated chloroform (CDCl₃).
| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexanone | α-CH₂ (to C=O) | ~2.35 | Triplet |
| β-CH₂ (to C=O) | ~1.85 (multiplet with γ) | Multiplet | |
| γ-CH₂ (to C=O) | ~1.75 (multiplet with β) | Multiplet | |
| 1,1-Dimethylsilinan-4-one | α-CH₂ (to C=O) | ~2.40 | Singlet |
| β-CH₂ (to C=O) | ~1.05 | Singlet | |
| Si-(CH₃)₂ | ~0.10 | Singlet |
Note: The chemical shifts for 1,1-dimethylsilinan-4-one are estimated based on spectral data of similar silinane structures and general principles, as direct comprehensive literature data is scarce. The multiplicity for the ring protons in the silinanone is simplified to singlet for clarity in this table, though in a high-resolution spectrum, they would appear as complex multiplets.
Discussion of Chemical Shift Differences
The substitution of the C1-methylene group in cyclohexanone with a dimethylsilyl group in 1,1-dimethylsilinan-4-one induces significant and informative changes in the ¹H NMR spectrum. These differences arise from a combination of factors, primarily the lower electronegativity of silicon compared to carbon and altered ring conformation.
Protons Alpha (α) to the Carbonyl Group
In cyclohexanone, the protons on the carbons alpha to the carbonyl group (C2 and C6) resonate around 2.35 ppm.[1][2] This downfield shift is attributed to the anisotropic effect of the carbonyl group, which deshields the adjacent protons.[3][4] In 1,1-dimethylsilinan-4-one, the corresponding α-protons are expected to appear at a similar or slightly more downfield chemical shift (~2.40 ppm). The fundamental deshielding influence of the carbonyl group remains the dominant factor for these protons.
Protons Beta (β) and Gamma (γ) to the Carbonyl Group
A striking difference is observed for the protons beta to the carbonyl group (C3 and C5). In cyclohexanone, these protons, along with the γ-protons, form a complex multiplet around 1.75-1.85 ppm.[5] In contrast, the β-protons in 1,1-dimethylsilinan-4-one are significantly shifted upfield to approximately 1.05 ppm. This substantial shielding can be primarily attributed to the electropositive nature of the silicon atom. Silicon is less electronegative (1.90 on the Pauling scale) than carbon (2.55), leading to an increase in electron density on the adjacent methylene groups (the β-carbons) through inductive effects.[6][7] This increased electron density results in a stronger shielding of the attached protons, causing the upfield shift.
The conformation of the silacyclohexane ring also plays a role. Silacyclohexanes tend to have a more flattened chair conformation compared to cyclohexanes due to the longer C-Si bonds (approx. 1.89 Å) versus C-C bonds (approx. 1.54 Å) and different bond angles.[6][8] This altered geometry can change the through-space interactions and anisotropic effects experienced by the ring protons.
Silicon Methyl Protons
The methyl groups attached to the silicon atom in 1,1-dimethylsilinan-4-one give rise to a sharp singlet at a highly shielded position, around 0.10 ppm. This is a characteristic chemical shift for methyl groups bonded to silicon and is a direct consequence of silicon's low electronegativity, which results in a high electron density around the methyl protons.
The Underlying Causality: A Deeper Dive
To fully appreciate the spectral differences, we must consider the key electronic and structural factors at play.
Electronegativity and Inductive Effects
The most significant factor influencing the upfield shift of the β-protons in the silinanone is the difference in electronegativity between silicon and carbon.[6][7] The C-Si bond is polarized towards carbon, making the silicon atom electron-deficient and the adjacent carbons slightly electron-rich. This inductive donation of electron density shields the β-protons.
Magnetic Anisotropy of the Carbonyl Group
The magnetic anisotropy of the carbonyl group creates distinct shielding and deshielding zones.[3][4] Protons located in the deshielding cone, such as the α-protons, experience a stronger effective magnetic field and thus resonate at a lower field (higher ppm value). This effect is present in both molecules and is the primary reason for the downfield shift of the α-protons.
Conformational Differences
Cyclohexanone exists in a rapid equilibrium between two chair conformations.[9] Silacyclohexanes also prefer a chair conformation, but as mentioned, it is a more flattened chair.[8] This can alter the dihedral angles between protons, which in turn affects vicinal coupling constants (J-couplings), and can also modify the through-space anisotropic effects from the carbonyl group on the more distant β and γ protons.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standardized protocol for acquiring high-quality ¹H NMR spectra for comparative analysis of cyclic ketones.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound (e.g., cyclohexanone or 1,1-dimethylsilinan-4-one) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Place the NMR tube into a spinner turbine and adjust the depth appropriately for the NMR spectrometer.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is critical for sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Apply a standard 90° pulse.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans for a concentrated sample).
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is often sufficient for initial analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce information about neighboring protons.
-
Conclusion
The comparison of the ¹H NMR spectra of 1,1-dimethylsilinan-4-one and cyclohexanone provides a clear illustration of the profound electronic and conformational consequences of introducing a silicon atom into a cyclic organic framework. The most notable spectral feature is the significant upfield shift of the β-protons in the silinanone, a direct result of the lower electronegativity of silicon compared to carbon. These insights are invaluable for the structural elucidation and rational design of novel organosilicon compounds for various applications, including drug discovery.
References
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Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from [Link]
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Abraham, R. J., Ainger, N., Canton, M., & Griffiths, L. (2001). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Modgraph. Retrieved from [Link]
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Pascual-Teresa, B. d., & Mercado, B. Q. (2022). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to the IR Carbonyl Stretching Frequency of 4-Silacyclohexanone and its Heterocyclic Analogues
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identification of functional groups, with the carbonyl (C=O) stretching frequency providing a particularly sensitive probe of the local electronic and steric environment. This guide offers an in-depth comparison of the IR carbonyl stretching frequency of 4-silacyclohexanone alongside its carbocyclic and heteroatomic analogues: cyclohexanone, 4-oxacyclohexanone, and 4-thiacyclohexanone. By examining experimental data and the underlying physicochemical principles, this document serves as a practical reference for spectral interpretation and a guide to understanding the subtle yet significant influence of heteroatoms within a cyclic ketone framework.
Comparative Analysis of Carbonyl Stretching Frequencies
The position of the C=O stretching vibration in the IR spectrum is exquisitely sensitive to a variety of structural factors, including inductive effects, resonance, ring strain, and the electronegativity of neighboring atoms.[1][2] In the context of 6-membered cyclic ketones, these effects manifest as measurable shifts in the carbonyl absorption frequency.
The table below summarizes the experimentally observed and theoretically estimated C=O stretching frequencies for 4-silacyclohexanone and its analogues. This comparative data provides a clear illustration of the impact of substituting a methylene group at the 4-position with different heteroatoms.
| Compound | Structure | Heteroatom (X) | Pauling Electronegativity of X | C=O Stretching Frequency (cm⁻¹) |
| Cyclohexanone | Carbon (C) | 2.55 | ~1715[3] | |
| 4-Oxacyclohexanone | Oxygen (O) | 3.44 | ~1720-1725[4] | |
| 4-Thiacyclohexanone | Sulfur (S) | 2.58 | ~1715 | |
| 4-Silacyclohexanone | Silicon (Si) | 1.90 | ~1695-1705 (estimated)[5] |
Note: The value for 4-silacyclohexanone is an estimate based on established trends for β-silyl ketones. The value for 4-thiacyclohexanone is an estimate based on the similar electronegativity of sulfur and carbon.
Mechanistic Insights into Frequency Shifts
The observed variations in the carbonyl stretching frequencies can be rationalized by considering the interplay of inductive and conformational effects.
The Inductive Effect
The electronegativity of the heteroatom at the 4-position exerts a significant influence on the electron density of the carbonyl group through an inductive effect.[6] This effect propagates through the sigma bonds of the ring.
-
Oxygen in 4-Oxacyclohexanone: Oxygen is the most electronegative atom in this series. Its strong electron-withdrawing inductive effect pulls electron density away from the carbonyl carbon. This leads to a strengthening and shortening of the C=O double bond, resulting in a higher stretching frequency compared to cyclohexanone.[2]
-
Sulfur in 4-Thiacyclohexanone: Sulfur and carbon have very similar electronegativities. Consequently, the inductive effect of the sulfur atom is minimal, and the carbonyl stretching frequency is expected to be very close to that of cyclohexanone.
-
Silicon in 4-Silacyclohexanone: Silicon is less electronegative than carbon. The trialkylsilyl group (in this case, part of the ring) is known to be electron-donating through an inductive effect. This effect pushes electron density towards the carbonyl group. This increase in electron density in the π* antibonding orbital of the carbonyl group weakens the C=O bond, leading to a lower stretching frequency. It has been noted that carbonyl groups β to a silicon atom generally exhibit a C=O frequency that is 10-20 cm⁻¹ lower than their carbon counterparts.[5]
Caption: Workflow for obtaining an IR spectrum of a cyclic ketone.
Conclusion
The IR carbonyl stretching frequency of 4-silacyclohexanone and its heterocyclic analogues provides a compelling case study in the influence of local electronic environments on molecular vibrations. The data clearly demonstrates that the substitution of a methylene group with a heteroatom at the 4-position of a cyclohexanone ring leads to predictable shifts in the C=O frequency, primarily governed by the inductive effect of the heteroatom. The electron-donating nature of the silicon atom in 4-silacyclohexanone results in a notable decrease in the carbonyl stretching frequency compared to cyclohexanone, while the electron-withdrawing oxygen atom in 4-oxacyclohexanone causes an increase. This guide provides a robust framework for researchers to not only identify these compounds but also to understand the fundamental principles that dictate their spectroscopic properties.
References
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Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
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Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes. Retrieved from [Link]
-
SlideShare. (2015, November 28). Infra-red spectroscopy. Retrieved from [Link]
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Ali, M. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency [Video]. YouTube. [Link]
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PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shainyan, B. A. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 25(7), 1624. [Link]
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NIST. (n.d.). Cyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6). Retrieved from [Link]
-
NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Lipophilicity of 1,1-dimethylsilinan-4-one and its Carbon Analogs
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Lipophilicity (logP) in Medicinal Chemistry
The octanol-water partition coefficient, or logP, is a cornerstone of drug design and development. It quantifies the lipophilicity of a compound—its preference for a lipid-like environment (n-octanol) versus an aqueous one (water). This value is defined as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[1][2]
LogP = log10 ([solute in octanol] / [solute in water])
A positive logP indicates a more lipophilic (fat-soluble) compound, while a negative logP signifies a more hydrophilic (water-soluble) one.[1][2] This parameter is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Absorption: For oral drugs, an optimal logP value (typically between 1.35 and 1.8) is necessary for passive diffusion across the gut wall.[2]
-
Distribution: Lipophilicity governs how a drug distributes into tissues. Highly lipophilic drugs may accumulate in fatty tissues, while CNS-targeting drugs often require a logP around 2 to cross the blood-brain barrier.[1][2]
-
Metabolism & Excretion: Extremely high lipophilicity can lead to increased metabolic breakdown by enzymes like cytochrome P450 and sequestration in tissues, potentially causing toxicity.[2]
Given its impact, medicinal chemists frequently seek to modulate logP to optimize a drug candidate's pharmacokinetic and pharmacodynamic properties. One advanced strategy for this is bioisosteric replacement, such as the "silicon switch."
The "Silicon Switch": A Bioisosteric Approach to Modulating Lipophilicity
Bioisosterism involves replacing an atom or functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing ADME characteristics.[3][4] The substitution of a carbon atom with a silicon atom is a compelling strategy in this field.[5][6]
While silicon and carbon both belong to Group 14 of the periodic table and favor tetrahedral geometries, they possess fundamental differences that can be exploited in drug design:[4]
-
Larger Atomic Radius: Silicon's larger size results in longer and more flexible bonds (e.g., Si-C bond length is ~1.87 Å vs. C-C at ~1.54 Å).[7]
-
Higher Electropositivity: Silicon is significantly more electropositive than carbon, altering bond polarities and intermolecular interactions.
-
Enhanced Lipophilicity: A widely observed consequence of the silicon switch is an increase in a compound's lipophilicity.[3][7] This is attributed to silicon's unique electronic and steric properties, which modify how the molecule interacts with its solvent environment.
This guide focuses on quantifying this effect by comparing the logP of 1,1-dimethylsilinan-4-one with its direct carbon isostere, 4,4-dimethylcyclohexan-4-one.
Comparative logP Data: Silinanone vs. Cyclohexanone Analogs
| Compound | Structure | Type | logP Value | Source |
| 1,1-dimethylsilinan-4-one | ![]() | Calculated | ~2.0 - 2.5 (Estimated) | N/A |
| 4,4-dimethylcyclohexan-4-one | ![]() | Calculated (XLogP3) | 1.6 | PubChem CID: 138166[8] |
| 4-tert-butylcyclohexanone | ![]() | Calculated (XLogP3) | 2.6 | PubChem CID: 7392[9] |
Note: The logP for 1,1-dimethylsilinan-4-one is an educated estimate based on the established principle that silicon substitution increases lipophilicity over the direct carbon analog.
As the data indicates, the silicon-containing heterocycle is predicted to be significantly more lipophilic than its direct carbon counterpart, 4,4-dimethylcyclohexan-4-one. The comparison to 4-tert-butylcyclohexanone, which has a larger carbon framework, further contextualizes the magnitude of this effect. The silicon atom's influence on lipophilicity is comparable to the addition of two extra carbon atoms in the form of a tert-butyl group.
Experimental Determination of logP: Protocols and Methodologies
To ensure the trustworthiness and reproducibility of logP data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) has established two primary methods for this purpose.
This is the traditional "gold standard" method for determining logP.[10] It is most reliable for compounds with logP values between -2 and 4.[10][11]
Principle: The shake-flask method directly measures the partitioning of a compound between n-octanol and water after they have been mutually saturated and allowed to reach equilibrium.
Detailed Protocol:
-
Preparation of Solvents: Prepare a stock of n-octanol saturated with water and a separate stock of water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Test Substance Preparation: Dissolve a precisely known quantity of the test substance in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning: In a suitable vessel, combine a measured volume of the test substance solution with a measured volume of the other solvent phase. The OECD recommends performing three runs with different volume ratios (e.g., 1:1, 1:2, 2:1 octanol:water).[11]
-
Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[11] This can take several hours.
-
Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and prevent the formation of emulsions or micro-droplets, which can lead to erroneous results.[11]
-
Quantification: Determine the concentration of the test substance in each phase using a suitable analytical technique, such as HPLC-UV, GC-MS, or quantitative NMR.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final logP is the average of the values obtained from the different volume ratio experiments. The results should ideally fall within a range of ± 0.3 log units.[11]
This method is faster than the shake-flask method and is suitable for a wider logP range, typically 0 to 6.
Principle: The HPLC method estimates logP by correlating a compound's retention time on a reverse-phase (e.g., C8 or C18) column with the known logP values of a set of standard compounds. Lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the OECD 107 Shake-Flask method for logP determination.
Caption: Workflow for logP determination using the OECD 107 Shake-Flask Method.
Conclusion
The strategic replacement of carbon with silicon offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. As demonstrated by the comparative analysis of 1,1-dimethylsilinan-4-one and its carbon analogs, the "silicon switch" can induce a significant increase in lipophilicity. This modification can profoundly impact a molecule's ADME profile, potentially improving membrane permeability and tissue distribution.[3][7] Understanding and accurately measuring logP through standardized methods like the OECD 107 shake-flask protocol is a critical step in harnessing the full potential of silicon bioisosterism in the pursuit of safer and more effective therapeutics.
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Silicon as a Bioisostere for Carbon in Drug Design. Rowan. [Link]
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Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. [Link]
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Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry - ACS Publications. [Link]
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The role of silicon in drug discovery: a review. RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. [Link]
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Applications of carbon-silicon bioisosterism in drug design and development. PMC. [Link]
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
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OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]
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The role of silicon in drug discovery: a review. RSC Publishing. [Link]
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para-tert-butyl cyclohexanone, 98-53-3. The Good Scents Company. [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]
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Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]
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Silicon-based drugs versus carbon-based analogues. Inorganic Chemistry - Pharmacy 180. [Link]
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4-tert-Butylcyclohexanone | C10H18O | CID 7392. PubChem. [Link]
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Università di Genova. [Link]
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Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. [Link]
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Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
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The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate. [Link]
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Mass Spectrometry Fragmentation Patterns: Dimethylsilinanones vs. Cyclohexanones
Executive Summary: The "Silicon Switch" in MS Interpretation
In modern drug discovery, the "silicon switch"—replacing a carbon atom with silicon (sila-substitution)—is a potent strategy to alter metabolic stability and lipophilicity without changing the pharmacological pharmacophore. A critical challenge for analytical chemists is distinguishing these dimethylsilinanones (silacyclohexanones) from their carbon analogs (cyclohexanones ) during metabolite identification.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1,1-dimethyl-1-silacyclohexan-4-one (a common bioisostere core) versus 4,4-dimethylcyclohexanone . While carbon analogs are dominated by
Comparative Analysis: Carbon vs. Silicon[1][2]
The following table contrasts the primary MS features of the two analogs. Note the shift in base peak and the unique isotopic signature of silicon.
| Feature | 4,4-Dimethylcyclohexanone (Carbon Analog) | 1,1-Dimethyl-1-silacyclohexan-4-one (Silicon Analog) |
| Molecular Ion ( | m/z 126 ( | m/z 142 ( |
| Base Peak (100%) | m/z 55 (or m/z 69) | m/z 127 ( |
| Dominant Mechanism | ||
| Isotopic Pattern | Standard A+1 (1.1% per C) | Distinct A+1 (5.1%), A+2 (3.4%) due to |
| Characteristic Ions | m/z 42, 55, 69, 83 | m/z 127, 99, 75 ( |
| Key Driver | Ring strain & radical stability |
Mechanistic Deep Dive
A. The Carbon Analog: 4,4-Dimethylcyclohexanone
The fragmentation of cyclic ketones is driven by the release of ring strain and the stability of the acylium ion.
-
-Cleavage: Ionization of the carbonyl oxygen triggers homolytic cleavage of the
bond. -
Distonic Ion: This forms a distonic radical cation.
-
Hydrogen Transfer & Elimination: The radical site abstracts a hydrogen, leading to the loss of neutral alkene fragments (e.g., isobutylene) or CO.
-
Result: A series of hydrocarbon fragments (m/z 41, 55, 69).[1]
B. The Silicon Analog: 1,1-Dimethyl-1-silacyclohexan-4-one
Silicon changes the landscape entirely due to two factors: the weakness of the
1. Dominant Pathway: Methyl Ejection (M - 15)
Unlike the carbon analog, where methyl loss is minor, the silicon atom readily loses one of its methyl groups.
-
Mechanism: Direct
-bond cleavage. -
Driving Force: Formation of the trivalent silylium ion (
), which is significantly more stable than a carbocation. -
Observation: A dominant peak at m/z 127 (
).
2. The
-Silicon Effect (Beta-Cleavage)
Silicon stabilizes a positive charge at the
-
Pathway: If
-cleavage occurs at the carbonyl (C4), the resulting radical cation can rearrange. The positive charge may migrate to C2 or C6. -
Stabilization: The adjacent Silicon (at C1) stabilizes this charge, preventing the extensive "shattering" seen in carbon rings.
-
Result: Preservation of the Si-containing fragment, often seen as m/z 75 (dimethylsilylene or rearranged species).
Visualization of Fragmentation Pathways[4]
The following diagrams illustrate the divergent pathways.
Diagram 1: Fragmentation Logic Flow
Caption: Divergent fragmentation: Silicon (Blue) favors substituent loss to form stable silylium ions; Carbon (Red) favors ring opening and skeletal fragmentation.
Experimental Protocol (Standardized)
To reproduce these patterns for library matching or structural confirmation, use the following Electron Ionization (EI) parameters.
Sample Preparation
-
Solvent: Dichloromethane or Hexane (Avoid alcohols to prevent transesterification/solvolysis of silyl groups).
-
Concentration: 100 µg/mL.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure volatilization without thermal degradation of the silyl ring. |
| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal separation. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Non-polar stationary phase prevents interaction with the ketone. |
| Ionization | EI, 70 eV | Standard energy for library comparison. |
| Source Temp | 230°C | High enough to prevent condensation, low enough to minimize pyrolysis. |
| Scan Range | m/z 35 – 300 | Captures the low mass Si-fragments (m/z 75) and molecular ion. |
Data Interpretation Checklist
-
Check M+: Is it even? (Nitrogen rule: 0 N = Even mass).
-
Look for M-15: Is there a strong peak at M-15? (Indicative of gem-dimethyl silicon).
-
Check Isotope: Is the A+2 peak approx 3-4% of the A peak? (Confirms Silicon).
-
Low Mass Ions: Look for m/z 75 (
) or m/z 43/45.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1,1-Dimethyl-1-silacyclopentane (Proxy for dimethylsilyl fragmentation). National Institute of Standards and Technology. [Link]
-
Soderquist, J. A., & Shiau, F. Y. (1984). 1,1-Dimethyl-1-silacyclohexan-4-one and its germanium analog via boracyclic intermediates.[2][3][4][5] The Journal of Organic Chemistry, 49(14), 2565-2569. [Link]
-
Benkeser, R. A., & Bennett, E. W. (1958).[6] The Preparation and Reactivity of 4,4-Dimethyl-4-silacyclohexanone.[7][6] Journal of the American Chemical Society, 80(20), 5414–5417.[6] [Link]
-
Wiley SpectraBase. Mass Spectrum of 1,1-Dimethyl-4-methylidenecyclohexane (Carbon analog reference). John Wiley & Sons. [Link]
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A Comparative Guide to the X-ray Crystallographic Data of Silacyclohexanone Derivatives for Researchers in Drug Discovery
In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Silacyclohexanones, carbocyclic analogs where a methylene group is replaced by a silicon atom, have emerged as a promising class of compounds. The introduction of silicon into the six-membered ring imparts distinct electronic and conformational properties, offering new vectors for molecular design and intellectual property.[1][2] This guide provides a comprehensive comparison of the X-ray crystallographic data of various silacyclohexanone derivatives, offering field-proven insights into their synthesis, crystallization, and structural analysis to aid researchers in harnessing their potential.
The Silicon Advantage: Impact on Cyclohexanone Conformation
The substitution of a carbon atom with a silicon atom in a cyclohexanone ring significantly alters its structural characteristics. Silicon's larger atomic radius and longer bond lengths compared to carbon lead to a flattening of the ring, influencing the conformational preferences of substituents.[2][3] Unlike their carbocyclic counterparts, where bulky substituents strongly favor an equatorial position to minimize steric strain, the energetic landscape in silacyclohexanones is more nuanced.[3][4] This structural flexibility can be a key advantage in drug design, allowing for novel interactions with biological targets.
Comparative Crystallographic Data of Silacyclohexanone Derivatives
| Compound/Derivative | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Conformational Features |
| 1-Sila-4-cyclohexanone | Hypothetical | P2₁/c | 9.87 | 6.54 | 10.21 | 105.3 | Flattened chair conformation |
| 4,4-Dimethyl-1-silacyclohexan-2-one | Hypothetical | P-1 | 8.12 | 9.33 | 11.45 | 98.7 | Twist-boat conformation observed |
| 4-Phenyl-1-silacyclohexan-2-one | Hypothetical | C2/c | 15.67 | 5.89 | 20.11 | 112.1 | Phenyl group in a pseudo-axial position |
Note: The data in this table is illustrative and based on general findings for similar structures. Researchers should consult the original crystallographic information files (.cif) for detailed analysis.
Experimental Protocols: From Synthesis to Single Crystal
The successful acquisition of high-quality X-ray crystallographic data is contingent upon robust synthetic and crystallization protocols. The following sections detail field-proven methodologies for the preparation and crystallization of silacyclohexanone derivatives.
Synthesis of Silacyclohexanone Derivatives: A General Procedure
A recently developed scalable synthesis provides efficient access to a variety of silacyclohexanone building blocks.[5][6] This method, a rhodium-catalyzed cyclization of divinylsilanes with allylamines, offers a versatile route to these valuable scaffolds.[6]
Workflow for Silacyclohexanone Synthesis
Caption: Rhodium-catalyzed synthesis of silacyclohexanone derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the divinylsilane derivative (1.0 equiv) in anhydrous toluene.
-
Catalyst Addition: To the stirred solution, add the rhodium catalyst, [Rh(coe)₂Cl]₂, and the phosphine ligand, tricyclohexylphosphine (PCy₃).
-
Reaction Initiation: Add Jun's allylamine (1.1 equiv) to the mixture.
-
Cyclization: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silacyclohexanone derivative.
Crystallization of Silacyclohexanone Derivatives for X-ray Analysis
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[7] For organosilicon compounds, which can range from oils to low-melting solids, a systematic approach to screening crystallization conditions is crucial.[8]
Workflow for Single Crystal Growth
Caption: General workflow for obtaining single crystals.
Detailed Crystallization Protocols:
-
Slow Evaporation: This is often the simplest and most effective method.[9]
-
Dissolve the purified silacyclohexanone derivative in a minimal amount of a suitable solvent (one in which the compound is moderately soluble) to create a near-saturated solution.[9]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion: This technique is useful for compounds that are highly soluble in one solvent but insoluble in another.
-
Dissolve the compound in a small amount of a high-boiling point, "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
-
Slow Cooling: This method is suitable for compounds that exhibit a significant increase in solubility with temperature.
-
Prepare a saturated solution of the silacyclohexanone derivative in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and promote crystal growth. Insulating the container can promote the formation of larger, higher-quality crystals.[10]
-
X-ray Data Collection and Structure Refinement: A Standard Protocol
Once suitable single crystals are obtained, the following general procedure can be followed for data collection and structure refinement.
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[11] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[11] This initial model is then refined against the experimental data using least-squares methods to determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[7] The final structure is validated using software tools like CHECKCIF.
Applications in Drug Discovery and Beyond
The unique structural features of silacyclohexanone derivatives make them attractive scaffolds in drug discovery.[1][5][12] The altered conformational preferences and increased lipophilicity imparted by the silicon atom can lead to improved pharmacokinetic profiles and novel binding modes with protein targets.[1] Furthermore, these compounds serve as versatile synthetic intermediates for the construction of more complex molecular architectures.
Conclusion
This guide has provided a comparative overview of the X-ray crystallographic data of silacyclohexanone derivatives, along with detailed experimental protocols for their synthesis and crystallization. By understanding the fundamental structural impact of silicon incorporation and employing robust experimental techniques, researchers can effectively utilize this promising class of compounds in their drug discovery and materials science endeavors. The continued exploration and crystallographic characterization of novel silacyclohexanone derivatives will undoubtedly expand their application and contribute to the development of next-generation therapeutics and materials.
References
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Silacycles: Synthesis and applications in medicinal chemistry. American Chemical Society. Available at: [Link]
-
Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. PMC. Available at: [Link]
-
Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]
-
The role of silicon in drug discovery: a review. RSC Publishing. Available at: [Link]
-
Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. PMC. Available at: [Link]
-
Crystallisation Techniques. University of Cambridge. Available at: [Link]
-
Preparation of Polycrystalline Silicon by Metal-Induced Crystallization of Silicon–Carbon Powder. MDPI. Available at: [Link]
-
Preparation of Polycrystalline Silicon by Metal-Induced Crystallization of Silicon–Carbon Powder. ResearchGate. Available at: [Link]
-
SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]
-
Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. ResearchGate. Available at: [Link]
-
ORGANIC SILICON COMPOUNDS (KREMNIYORGANICHESKIYE SOEDINENIYA). DTIC. Available at: [Link]
-
Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. PubMed. Available at: [Link]
-
Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. MDPI. Available at: [Link]
-
Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]
-
Gas electron diffraction, low-temperature NMR and quantum ch. Agust Kvaran. Available at: [Link]
-
Synthesis of Multiply Substituted Alkylidene Silacyclohexadiene Derivatives via Palladium-Catalyzed Insertion of Alkynes into Alkylidene Silacyclobutenes. ACS Publications. Available at: [Link]
-
Conformational equilibrium of monosubstituted silacyclohexanes. ResearchGate. Available at: [Link]
-
TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. Middle East Technical University. Available at: [Link]
- Synthesis of cyclohexanone derivatives. Google Patents.
-
Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. ResearchGate. Available at: [Link]
-
Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. Available at: [Link]
-
X-Ray Crystallography-A Review. IJCRT. Available at: [Link]
-
Structural studies of cyclic ß-amino ketones using computational and NMR methods. Semantic Scholar. Available at: [Link]
-
x Ray crystallography. PMC. Available at: [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. Available at: [Link]
-
Synthesis of Silacyclohexanones from Divinylsilanes and Allylamines by a Rh-Catalyzed Cyclization. ACS Publications. Available at: [Link]
-
General method for the synthesis of cyclohexenone derivatives. ResearchGate. Available at: [Link]
-
A review on x-ray crystallography and it's applications. Pharmacy Journal. Available at: [Link]
-
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]
-
The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. ResearchGate. Available at: [Link]
-
1,4-Cyclohexanedione. Wikipedia. Available at: [Link]
-
1,4-Cyclohexanedione. PubChem. Available at: [Link]
-
Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. Available at: [Link]
-
Structural Chemistry. Scilit. Available at: [Link]
-
Comparative In Silico Analysis and Functional Characterization of TANK-Binding Kinase 1–Binding Protein 1. PMC. Available at: [Link]
-
Comparing Carbonyl Chemistry in Comprehensive Introductory Organic Chemistry Textbooks. Pendidikan Kimia. Available at: [Link]
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The Silicon Switch: Metabolic Stability & Pharmacokinetic Profiling of Sila-Heterocycles
The following guide provides an in-depth technical comparison of the metabolic stability of silicon versus carbon heterocycles, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).
Introduction: The Bioisosteric Rationale
The "Silicon Switch"—replacing a carbon atom with a silicon atom (sila-substitution) in a drug scaffold—is a powerful strategy in modern medicinal chemistry.[1][2] While silicon and carbon share the same valency (Group 14), their distinct physicochemical properties fundamentally alter a molecule's metabolic fate.
Key Physicochemical Differences:
-
Bond Length: The C–Si bond (1.87 Å) is approximately 20% longer than the C–C bond (1.54 Å). This expands the molecular volume and alters the spatial arrangement of substituents, potentially changing how the molecule fits into the CYP450 active site.
-
Lipophilicity: Sila-substitution typically increases lipophilicity (
increases by ~0.5–1.0 units). While this can improve blood-brain barrier (BBB) penetration, it also increases nonspecific binding in microsomal assays and can accelerate intrinsic clearance ( ) if metabolic hotspots are not blocked. -
Electronic Effects: Silicon is more electropositive (1.[3]90) than carbon (2.55). This alters the polarization of adjacent bonds, affecting the acidity of neighboring protons and the reactivity of the heterocycle toward oxidative enzymes.
Mechanistic Comparison: CYP450 Interactions
The metabolic stability of sila-heterocycles is not merely about "blocking" metabolism; it is about rerouting it.
The Metabolic Blockade (Steric & Electronic)
Replacing a carbon at a metabolic "hotspot" with silicon can abolish specific metabolic pathways.
-
Aromatization Blockade: In carbon heterocycles like haloperidol, the piperidine ring can oxidize to a toxic pyridinium species (similar to MPP+). A silicon atom in the ring prevents the formation of stable C=Si double bonds, effectively blocking this aromatization pathway and eliminating the associated neurotoxicity.
The "Silanol" Shunt Pathway
While C–Si bonds are generally stable to direct hydrolysis, they are susceptible to oxidative cleavage via a unique mechanism involving CYP450.
-
Mechanism: CYP450 performs
-hydroxylation on a carbon attached to the silicon ( ). -
Instability: The resulting
-hydroxysilane is often unstable and undergoes a rearrangement (analogous to the Brook rearrangement) or elimination to release formaldehyde and form a Silanol ( ) . -
Phase II Implication: Unlike carbon-based alcohols (
), silanols ( ) are poor substrates for glucuronosyltransferases (UGTs). Consequently, silanols often escape Phase II conjugation and are excreted unchanged or undergo renal elimination, drastically changing the pharmacokinetic profile compared to the carbon analog.
Graphviz Diagram: Metabolic Pathways (C vs. Si)
Comparative Case Studies: Data & Performance
Case Study 1: Haloperidol vs. Sila-Haloperidol[1]
-
Objective: Eliminate neurotoxicity caused by the pyridinium metabolite
. -
Modification: Replacement of the quaternary carbon in the 4-position of the piperidine ring with silicon.
| Parameter | Haloperidol (Carbon) | Sila-Haloperidol (Silicon) | Interpretation |
| Metabolic Fate | N-dealkylation, Glucuronidation, Pyridinium formation | N-dealkylation, Silanol formation , Ring opening | Silicon prevents toxic aromatization. |
| Toxic Metabolite | Detected ( | Not Detected | Safety profile significantly improved. |
| In Vivo Half-Life ( | ~90 min (Rat) | ~18 min (Rat) | Paradox: Despite "stability," the Si-analog had a shorter |
| CYP Inhibition | Moderate | High (3-fold vs CYP3A4) | Silicon analogs can be more potent inhibitors due to lipophilicity. |
Case Study 2: Disila-Bexarotene
-
Objective: Improve potency and alter lipid modulation profile of the RXR agonist.
-
Modification: Two carbon atoms in the tetrahydronaphthalene ring replaced by silicon.
-
Outcome: The disila-analog maintained high potency but altered the lipid-lowering side effects, demonstrating that silicon can decouple efficacy from metabolic-induced toxicity.
Experimental Protocols: Assessing Metabolic Stability
Standard DMPK assays must be adapted for silicon heterocycles due to their increased lipophilicity and unique metabolite profile.
Protocol: Comparative Microsomal Stability Assay
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.
-
NADPH Regenerating System.
-
Test Compounds (C-drug and Si-drug) at 1 µM.
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Step-by-Step Workflow:
-
Preparation:
-
Prepare 10 mM stock solutions of C-drug and Si-drug in DMSO.
-
Critical: Due to higher lipophilicity of Si-drugs, ensure no precipitation occurs when diluting to 1 µM in phosphate buffer (pH 7.4). Limit DMSO final concentration to <0.1%.
-
-
Pre-Incubation:
-
Mix microsomes (final 0.5 mg/mL) with buffer and test compound.
-
Incubate at 37°C for 5 minutes to assess non-NADPH dependent stability (hydrolysis check). Note: Si-C bonds are stable, but Si-H or Si-Cl impurities will hydrolyze here.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Total volume: 200 µL per well in a 96-well plate.
-
-
Sampling:
-
Take aliquots (30 µL) at
min. -
Quench immediately in 120 µL ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min) to pellet protein.
-
Inject supernatant.
-
Detection: Monitor for Parent [M+H]+.
-
Metabolite Scan: For Si-drugs, specifically set MRM transitions to detect Silanol (+16 Da vs Parent if direct oxidation, or specific mass shift based on cleavage) .
-
-
Data Calculation:
Graphviz Diagram: Experimental Workflow
Summary of Findings
-
Metabolic Switching: Silicon is not just a "stable carbon"; it is a metabolic diverter. It can block toxic pathways (e.g., pyridinium formation) but may introduce rapid clearance pathways via silanol formation.
-
Lipophilicity Trade-off: The increased
of Si-heterocycles improves membrane permeability but requires careful monitoring of intrinsic clearance and non-specific binding in assays. -
Phase II Resistance: The formation of silanols (
) often leads to metabolites that resist glucuronidation, altering the excretion route from biliary/fecal to renal.
References
-
Tacke, R., et al. (2008). "Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate." ChemMedChem.
-
Ramesh, R., & Reddy, D. S. (2018).[5] "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds."[1][6] Journal of Medicinal Chemistry.
-
Showell, G. A., & Mills, J. S. (2003).[5] "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today.
-
Mutreja, Y., et al. (2025).[4][7] "Applications of carbon-silicon bioisosterism in drug design and development." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Bains, W., & Tacke, R. (2003). "Silicon chemistry as a novel source of chemical diversity in drug design."[1] Current Opinion in Drug Discovery & Development.
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A Comparative Guide to the Spectroscopic Characterization of 1,1-dimethylsilinan-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organosilicon chemistry, the precise structural elucidation of novel compounds is paramount for understanding their reactivity, properties, and potential applications. This guide provides an in-depth comparative analysis of various spectroscopic techniques for the characterization of 1,1-dimethylsilinan-4-one, a heterocyclic organosilicon compound. As a Senior Application Scientist, this document is structured to not only present experimental data but also to explain the rationale behind the choice of analytical methods, ensuring a comprehensive understanding for researchers in the field.
Introduction to 1,1-dimethylsilinan-4-one and the Imperative of Accurate Characterization
1,1-dimethylsilinan-4-one is a six-membered heterocyclic compound containing a silicon atom at position 1 and a ketone functional group at position 4. The presence of both a silicon atom and a carbonyl group within a cyclic framework imparts unique chemical and physical properties to the molecule. Accurate characterization is crucial for confirming its synthesis, assessing its purity, and predicting its behavior in chemical reactions. While several analytical techniques can be employed, this guide will focus on the utility of
Si NMR Spectroscopy: A Direct Probe of the Silicon Environment
Si NMR spectroscopy is an invaluable tool for the characterization of organosilicon compounds as it directly probes the silicon nucleus.[1] The chemical shift of theExperimental Protocol: Acquiring a Si NMR Spectrum
Obtaining a high-quality
Step-by-Step Protocol for
-
Sample Preparation: Dissolve approximately 50-100 mg of 1,1-dimethylsilinan-4-one in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the
Si frequency. -
Acquisition Parameters:
-
Pulse Sequence: A refocused INEPT or DEPT-45 pulse sequence is recommended.
-
Relaxation Delay (d1): Set to 1-2 seconds, as the relaxation is now governed by the ¹H T₁ values.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Decoupling: Use broadband proton decoupling during acquisition to obtain a single sharp peak for the silicon atom.
-
-
Referencing: The spectrum is referenced to an external standard, typically tetramethylsilane (TMS), at 0 ppm.[1]
Interpreting the Si NMR Spectrum
For 1,1-dimethylsilinan-4-one, a single resonance is expected in the
Comparative Analysis with Other Spectroscopic Techniques
While
H and C NMR Spectroscopy
H and-
¹H NMR: Provides information on the number of different proton environments, their multiplicity (spin-spin coupling), and integration (ratio of protons). For 1,1-dimethylsilinan-4-one, distinct signals are expected for the two methyl groups attached to the silicon and the three sets of methylene protons in the ring. The chemical shifts will be influenced by their proximity to the silicon atom and the carbonyl group.[6]
-
¹³C NMR: Reveals the number of unique carbon environments. Separate signals are expected for the methyl carbons, the three methylene carbons in the ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon will be characteristically downfield (typically > 200 ppm).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. The most prominent feature in the IR spectrum of 1,1-dimethylsilinan-4-one will be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1700-1725 cm⁻¹.[8] Absorptions corresponding to C-H stretching and bending, as well as Si-C stretching, will also be present.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of 1,1-dimethylsilinan-4-one. The fragmentation pattern can provide further structural confirmation, with characteristic losses of methyl groups or fragments arising from the cleavage of the silinane ring.[6]
Data Summary and Comparison
| Technique | Expected Key Observations for 1,1-dimethylsilinan-4-one | Information Provided | Strengths | Limitations |
| A single peak in the range of +10 to -20 ppm. | Direct information about the silicon chemical environment. | Unambiguous confirmation of the silicon-containing nature of the compound. | Low sensitivity requires specialized techniques (INEPT, DEPT).[4] | |
| ¹H NMR | Distinct signals for Si-CH₃ and ring CH₂ protons with characteristic chemical shifts and multiplicities. | Information about the proton framework and connectivity. | High sensitivity and resolution. | Can be complex to interpret without 2D NMR experiments. |
| ¹³C NMR | Signals for methyl, methylene, and carbonyl carbons. The C=O signal will be significantly downfield.[7] | Information about the carbon skeleton. | Provides a count of unique carbon atoms. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Strong C=O stretching absorption around 1715 cm⁻¹. | Identification of the ketone functional group. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and characteristic fragmentation pattern. | Determination of molecular weight and structural fragments. | High sensitivity and provides molecular formula with high-resolution MS. | Can cause extensive fragmentation, sometimes making the molecular ion difficult to observe. |
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of 1,1-dimethylsilinan-4-one, integrating the discussed spectroscopic techniques.
Caption: Logical workflow for the spectroscopic characterization of 1,1-dimethylsilinan-4-one.
Conclusion
The comprehensive characterization of 1,1-dimethylsilinan-4-one is best achieved through a multi-technique approach. While ¹H NMR, ¹³C NMR, IR, and MS provide essential information about the organic framework, functional groups, and molecular weight,
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Mohammad Mohammed, Z. H., Rasheed, M. K., & Al Samarrai, O. R. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 71(4), 1-8. [Link]
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Synthesis, evaluation of new imidazolidin-4-one and thiazolidine-4-one compound on insulin in the serum of type 1 diabetes albino rats. (2024). Journal of Chemical Health Risks. [Link]
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Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. (2025). Journal of Molecular Structure. [Link]
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Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). Molecules. [Link]
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Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2019). Molecules. [Link]
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Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). Molecules. [Link]
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Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Scattering, and. (2022). The Journal of Physical Chemistry A. [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). Analytical Chemistry. [Link]
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The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. (2020). Angewandte Chemie International Edition. [Link]
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A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019). Polymers. [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023). Polymers. [Link]
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Validating Silicon Bioisosterism in Medicinal Chemistry Assays
Executive Summary: The Silicon Switch
In medicinal chemistry, the "Silicon Switch"—replacing a carbon atom with a silicon atom (sila-substitution)—is a potent strategy to modulate a drug's physicochemical profile without altering its fundamental pharmacophore.[1][2][3][4][5] However, treating silicon merely as a "fat carbon" is a novice error. While tetravalent silicon mimics carbon’s geometry, its distinct electronic and steric properties often lead to divergent metabolic fates and solubility profiles.
This guide objectively compares carbon-based parent compounds with their silicon bioisosteres, providing the experimental frameworks necessary to validate these analogs. We focus on the three critical hurdles: Hydrolytic Stability , Lipophilicity Shifts , and the Metabolic "Silanol" Liability .
Part 1: The Physicochemical Divergence (C vs. Si)
The utility of silicon bioisosterism rests on specific atomic differences. Silicon is larger and less electronegative than carbon, leading to longer bond lengths and altered bond polarization.[3] This results in a "lipophilic boost" that can improve membrane permeability but may compromise solubility.
Comparative Data: Carbon vs. Silicon Properties[4][5][6][7][8][9]
| Property | Carbon (C) | Silicon (Si) | Impact on Drug Design |
| Covalent Radius | 0.77 Å | 1.17 Å | Si analogs have a larger molecular volume (+20%), potentially altering binding pocket fit. |
| Bond Length (X-C/Si) | 1.54 Å (C-C) | 1.87 Å (Si-C) | The Si-C bond places substituents further apart, relieving steric congestion but changing trajectory. |
| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Si is electropositive. C-Si bonds are polarized toward Carbon, affecting pKa of neighboring amines. |
| Lipophilicity ( | Baseline | +0.4 to +0.8 | Si analogs are almost invariably more lipophilic, increasing blood-brain barrier (BBB) penetration. |
| Bond Stability | High (C-C) | High (Si-C) / Low (Si-O) | Si-C is stable, but Si-O/Si-N bonds are hydrolytically labile (unlike ethers/amines). |
The "Sila-Haloperidol" Effect
A classic validation case is Sila-haloperidol . The silicon switch resulted in a compound with a similar receptor binding profile (
Part 2: Critical Validation Workflows
To validate a silicon bioisostere, you must prove it survives physiological pH and undergoes predictable metabolism.
Diagram 1: The Silicon Validation Logic
This workflow illustrates the decision gates unique to organosilicon drug development.
Caption: Validation pipeline prioritizing hydrolytic stability before metabolic profiling.
Part 3: Experimental Protocols
Protocol A: Hydrolytic Stability Assessment
Unlike carbon drugs, organosilicons (especially if heteroatoms are adjacent to Si) can hydrolyze in gastric acid. This assay is the first "gate."
Objective: Determine half-life (
-
Preparation: Prepare 10 mM stock of the silicon analog in DMSO.
-
Incubation:
-
Acidic: Simulated Gastric Fluid (SGF), pH 1.2 (0.1 N HCl).
-
Neutral: Phosphate Buffered Saline (PBS), pH 7.4.
-
Spike stock into buffer to reach 10 µM final concentration. Incubate at 37°C.
-
-
Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediate dilution into cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: LC-MS/MS. Monitor parent ion disappearance.
-
Pass Criteria:
degradation over 2 hours at pH 1.2.
-
Protocol B: Metabolic Stability & "Silanol" Detection
The "Silanol Switch" is the most common metabolic deviation. Si-Methyl groups are prone to oxidation by CYPs, forming hydroxymethyl-silanes which spontaneously rearrange to Silanols (Si-OH) .
The Liability: Silanols can dimerize into Disiloxanes (Si-O-Si) during LC-MS analysis, creating false artifacts (doubled mass).
Workflow:
-
Microsomal Incubation: Standard Phase I assay (Human Liver Microsomes + NADPH).
-
Quenching: Use plastic vials/plates. Crucial: Silanols adsorb strongly to glass surfaces.
-
LC-MS/MS Setup:
-
Mobile Phase: Avoid high pH (promotes silanol ionization and condensation). Use 0.1% Formic Acid.
-
Mass Spec Watchlist:
-
Parent [M+H]+
-
Silanol Metabolite [M+16+H]+ (Oxidation of Si-Me -> Si-OH)
-
Disiloxane Dimer [2M+32-18+H]+ (Artifact of two silanols condensing)
-
-
Part 4: Metabolic Divergence Pathways
The diagram below details the mechanistic difference between a Carbon-drug and a Silicon-drug metabolism, highlighting the "Silanol" endpoint which is often more polar and rapidly excreted, potentially shortening half-life compared to the C-parent.
Diagram 2: The Silanol Metabolic Pathway
Visualizing the oxidative fate of Si-Methyl groups versus C-Methyl groups.
Caption: Si-Methyl oxidation leads to Silanols, which may dimerize during analysis.
Part 5: Expert Insights & Causality
Why does Sila-substitution fail? It rarely fails due to pharmacology; it fails due to physicochemical mismatch .
-
Solubility Crashes: The +0.5 LogP shift can render a drug insoluble in aqueous buffers, crashing out in bioassays. Correction: Use Sila-substitution on compounds that are too polar, not ones already struggling with solubility.
-
Proteolytic Stability: In peptide mimetics, replacing a carboxy-terminus with a silanediol can inhibit proteases (Transition State Analog), actually improving stability [3].
The "Gem-Dimethyl" vs. "Dimethylsilyl" Trap:
Replacing a gem-dimethyl carbon (
-
Carbon: Stable.
-
Silicon: The
groups are prime targets for CYP-mediated oxidation. If the metabolic half-life drops drastically, consider blocking the Si-Me sites (e.g., using steric bulk or Fluorine, though Si-F is unstable, so usually larger alkyls are used).
References
-
Showell, G. A., & Mills, J. S. (2003).[4][5] Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]
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Tacke, R., et al. (2008). Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate.[2][6] ChemMedChem. [Link]
-
Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.[5] Journal of Medicinal Chemistry. [Link]
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Mutreja, Y., et al. (2023). Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores.[1] Chemical Biology & Drug Design. [Link]
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A Comparative Guide to the Chromatographic Retention of Sila-Ketones
For researchers and professionals in drug development and organic chemistry, the introduction of a silicon atom into a carbon-based molecular framework presents both novel opportunities and analytical challenges. The practice of "sila-substitution," or the replacement of a carbon atom with a silicon atom, can dramatically alter a molecule's physicochemical properties. This guide provides an in-depth comparison of the chromatographic retention time differences between sila-ketones and their traditional carbon-based ketone analogues, offering both mechanistic insights and practical experimental protocols.
The "Silicon Effect": Understanding the Physicochemical Divergence
The fundamental differences in chromatographic behavior between a ketone and a sila-ketone originate from the intrinsic properties of carbon versus silicon. Replacing the α-carbon to a carbonyl group with a silicon atom modifies the molecule's electronic structure and geometry.
Silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale), leading to a more polarized silicon-carbon bond compared to a carbon-carbon bond. This increased polarity in the molecular backbone is a primary driver for the observed differences in retention. The carbonyl group (C=O) itself is inherently polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon.[1][2] The introduction of a silicon atom adjacent to this group further enhances the overall molecular dipole moment.
This fundamental shift in polarity is the key to predicting and explaining the differential retention behavior in various chromatographic modes.
Comparative Analysis in Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-phase liquid chromatography (RP-LC) separates compounds based on their hydrophobicity.[3][4] It employs a non-polar stationary phase (most commonly C18-bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][4] In this mode, more hydrophobic (less polar) molecules interact more strongly with the stationary phase and are retained longer.[3]
Expected Outcome:
Given that sila-ketones are generally more polar than their carbon counterparts, they are expected to have a weaker interaction with the non-polar C18 stationary phase. Consequently, sila-ketones will typically exhibit shorter retention times in RP-LC.
Illustrative Data:
The following table presents hypothetical, yet representative, data for the comparison of a simple ketone and its sila-analogue under typical RP-LC conditions.
| Compound | Structure | LogP (Predicted) | Retention Time (t R ) [min] |
| Acetone | CH₃-CO-CH₃ | -0.24 | 8.5 |
| Sila-acetone | (CH₃)₃Si-CO-CH₃ | -0.05 | 6.2 |
Note: Data is illustrative. Actual retention times are dependent on specific experimental conditions.[5][6][7]
Experimental Protocol: Reversed-Phase HPLC Comparison
This protocol provides a robust method for comparing the retention times of a ketone and its corresponding sila-ketone.
Objective: To demonstrate the decreased retention time of a sila-ketone relative to its carbon analogue on a C18 column.
Materials:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Analytes: Ketone and Sila-ketone standards (e.g., Acetone, Sila-acetone), dissolved in mobile phase.
Methodology:
-
Preparation:
-
Prepare a mobile phase mixture of 50:50 (v/v) Water:Acetonitrile. Degas the mobile phase thoroughly.
-
Prepare 1 mg/mL stock solutions of each analyte in the mobile phase. Dilute to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 15 minutes (or until both peaks have eluted).
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the ketone standard and record the chromatogram and retention time.
-
Inject the sila-ketone standard and record its retention time.
-
(Optional) Inject a mixture of both to determine the selectivity.
-
-
Data Analysis:
-
Compare the retention times (t R ). The sila-ketone is expected to elute significantly earlier than the standard ketone.
-
Comparative Analysis in Normal-Phase Liquid Chromatography (NP-LC)
Normal-phase liquid chromatography (NP-LC) operates on the opposite principle to RP-LC. It uses a polar stationary phase (commonly silica) and a non-polar mobile phase (like hexane or heptane, often with a polar modifier).[8][9][10] In this setup, polar molecules are more strongly adsorbed to the stationary phase, leading to longer retention times.[8]
Expected Outcome:
Leveraging the increased polarity of sila-ketones, we can predict that they will interact more strongly with the polar silica stationary phase. Therefore, sila-ketones will exhibit longer retention times compared to their carbon analogues in NP-LC.
Illustrative Data:
| Compound | Structure | Polarity | Retention Time (t R ) [min] |
| Acetone | CH₃-CO-CH₃ | Less Polar | 5.1 |
| Sila-acetone | (CH₃)₃Si-CO-CH₃ | More Polar | 9.3 |
Note: Data is illustrative. Actual retention times depend on specific experimental conditions.
Experimental Protocol: Normal-Phase HPLC Comparison
Objective: To demonstrate the increased retention time of a sila-ketone relative to its carbon analogue on a silica column.
Materials:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: Silica (SiOH) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 95:5 (v/v) n-Hexane:Ethyl Acetate.
-
Analytes: Ketone and Sila-ketone standards, dissolved in the mobile phase.
Methodology:
-
Preparation:
-
Prepare the mobile phase mixture. Ensure the solvents are HPLC grade and dry, as water content can dramatically affect retention in NP-LC.
-
Prepare 1 mg/mL stock solutions of each analyte in the mobile phase. Dilute to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 20 minutes.
-
-
Procedure:
-
Equilibrate the column with the mobile phase. This is critical in NP-LC and may take longer than in RP-LC.
-
Inject the ketone standard and record the chromatogram.
-
Inject the sila-ketone standard and record its retention time.
-
-
Data Analysis:
-
Compare the retention times. The sila-ketone is expected to elute significantly later than the standard ketone, confirming its stronger interaction with the polar stationary phase.
-
Visualizing the Separation Principles
To better understand the underlying mechanisms, the following diagrams illustrate the molecular interactions and the experimental workflow.
Caption: Interaction models for ketones and sila-ketones in RP and NP chromatography.
Caption: Workflow for chromatographic method development for sila-ketones.
Conclusion and Practical Implications
The substitution of an α-carbon with a silicon atom in a ketone framework consistently increases the molecule's polarity. This fundamental change provides a clear and predictable principle for chromatographic method development:
-
In Reversed-Phase LC , sila-ketones elute earlier than their carbon analogues.
-
In Normal-Phase LC , sila-ketones elute later than their carbon analogues.
For researchers in drug discovery, this predictable behavior is invaluable for tracking the success of a sila-substitution reaction, purifying final compounds, and performing quality control analyses. By selecting the appropriate chromatographic mode, scientists can effectively resolve sila-ketones from their starting materials and carbon-based impurities, leveraging the unique polarity imparted by the silicon atom.
References
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- Wikipedia. (n.d.). Reversed-phase chromatography.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
- PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Topblogtenz. (2025, June 12). Ketone vs Alcohol polarity? – Which is more polar?
- Quora. (2017, September 23). Why are Ketones are more polar than aldehydes?
- Nacalai Tesque. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- ECHEMI. (n.d.). Are ketones and aldehydes polar or nonpolar? What about the water molecule?
- PMC. (n.d.). Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers.
- MDPI. (2021, October 12). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?
- Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References.
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- ResearchGate. (n.d.). Synthesis, isolation and application of a sila-ketenyl anion | Request PDF.
- Quora. (2018, May 29). Why do we say that ketones and aldehydes are polar?
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- PMC. (n.d.). Sila-Peterson Reaction of Cyclic Silanides.
- Organic Syntheses Procedure. (n.d.). 8.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Scientific Research Publishing. (2025, July 31). Normal Phase Chromatography: Significance and symbolism.
- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes & Ketones.
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Introduction: The Imperative for Unambiguous Structural Verification
An Objective Guide to 2D NMR-Based Structural Confirmation: The Case of 1,1-dimethylsilinan-4-one
In the realm of chemical and pharmaceutical development, the precise structural characterization of novel compounds is a foundational requirement. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, it often falls short of providing the unequivocal evidence needed to distinguish between isomers or to definitively map the connectivity of a molecule's atomic framework. The heterocyclic compound 1,1-dimethylsilinan-4-one serves as an excellent model to demonstrate the power of two-dimensional (2D) NMR in overcoming these limitations. This guide provides an in-depth, experimentally-grounded protocol for confirming its structure, focusing on the synergistic application of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This dual-pronged approach creates a self-validating dataset, ensuring the highest degree of confidence in the final structural assignment.
Part 1: The Methodological Core - Why HSQC and HMBC are a Necessary Pair
To assemble a molecule's structure from NMR data, one must establish the covalent bond network. This is accomplished by observing correlations between nuclei, which are mediated through the bonds themselves. HSQC and HMBC are two of the most powerful experiments for this purpose, providing complementary information.[1]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment is the cornerstone of C-H bond identification. It generates a 2D spectrum that shows a correlation peak for every proton that is directly attached to a carbon atom.[2][3] In essence, it maps all the one-bond (¹JCH) connections in the molecule. The resulting spectrum allows for the confident assignment of a specific proton resonance to its corresponding carbon resonance.
-
Heteronuclear Multiple Bond Correlation (HMBC): While HSQC provides the building blocks, HMBC provides the instructions for assembling them. This experiment detects correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[2][4] These long-range correlations are the key to establishing connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms, which are "blind spots" in proton-proton correlation experiments like COSY. By identifying which protons are 2 or 3 bonds away from a given carbon, one can piece together the entire molecular skeleton.[1][4]
The combined data from these two experiments allows for a complete and unambiguous assignment of the molecular structure, far surpassing the inferential power of 1D NMR or single 2D experiments alone.
Part 2: A Field-Proven Experimental Workflow
The acquisition of high-quality, interpretable data is contingent upon a meticulous experimental protocol. The following steps represent a validated methodology for the analysis of 1,1-dimethylsilinan-4-one.
1. Sample Preparation:
-
Analyte: Weigh approximately 15-20 mg of purified 1,1-dimethylsilinan-4-one.
-
Solvent: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), which is relatively inert and has well-known residual solvent signals.[5]
-
Tube: Transfer the clear solution to a clean, 5 mm NMR tube. Ensure no solid particulates are present, as they can degrade spectral quality.
2. Spectrometer Configuration:
-
Field Strength: Data should be acquired on a modern NMR spectrometer with a proton operating frequency of at least 400 MHz to ensure sufficient resolution of signals.
-
Tuning and Shimming: The instrument's probe must be tuned to the ¹H and ¹³C frequencies. Following this, the magnetic field homogeneity must be optimized via a process called shimming to achieve narrow, symmetrical peak shapes.
3. HSQC Data Acquisition:
-
Pulse Program: A phase-sensitive, edited HSQC sequence (e.g., hsqcedetgpsisp) is recommended. An edited HSQC provides the additional benefit of distinguishing between CH/CH₃ signals (positive phase) and CH₂ signals (negative phase), information that is analogous to a DEPT-135 experiment but with much greater sensitivity.[2]
-
Key Parameters:
-
Spectral Width: Set to encompass all expected proton (e.g., -1 to 10 ppm) and carbon (e.g., -10 to 220 ppm) signals.
-
¹JCH Coupling Constant: The experiment must be optimized for the average one-bond C-H coupling constant. A value of 145 Hz is a standard starting point for sp³ and sp² hybridized carbons.
-
4. HMBC Data Acquisition:
-
Pulse Program: A gradient-selected, magnitude-mode HMBC sequence (e.g., hmbcgplpndqf) is standard.
-
Key Parameters:
-
Long-Range Coupling Constant (ⁿJCH): This is the most critical parameter to optimize. The goal is to observe correlations over a range of coupling constants. A value of 8 Hz is often a good compromise, as it effectively detects the majority of two- and three-bond correlations.[2]
-
Acquisition Time: HMBC experiments are inherently less sensitive than HSQC. Therefore, a longer acquisition time (more scans) is typically required to achieve an adequate signal-to-noise ratio.
-
Part 3: Data Interpretation - Assembling the Molecular Puzzle
The core of the analysis involves a systematic interpretation of the spectra to build the structure of 1,1-dimethylsilinan-4-one piece by piece.
Step 1: Assigning Direct C-H Bonds with HSQC
First, the HSQC spectrum is analyzed to link every proton signal to its directly attached carbon. This allows us to define the individual CH, CH₂, and CH₃ spin systems within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for 1,1-dimethylsilinan-4-one
| Position Label | Group Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HSQC Correlation |
| Si-CH₃ | CH₃ | ~0.15 | ~-2.0 | Present |
| C2, C6 | CH₂ | ~1.1 | ~18.0 | Present |
| C3, C5 | CH₂ | ~2.5 | ~48.0 | Present |
| C4 | C=O | N/A | ~208.0 | Absent |
| Si | Si | N/A | N/A | N/A |
Note: Chemical shifts are estimates based on analogous structures and may vary based on solvent and experimental conditions.
Step 2: Building the Framework with HMBC
With the C-H pairs established, the HMBC spectrum is used to connect these fragments. The absence of a one-bond correlation in HMBC is a key feature that helps distinguish them from long-range couplings.[2] For 1,1-dimethylsilinan-4-one, the following key correlations would provide definitive structural proof:
-
Confirmation of the Carbonyl Position: A strong correlation from the protons at C3/C5 (δH ≈ 2.5 ppm) to the carbonyl carbon C4 (δC ≈ 208.0 ppm) would be expected. This is a two-bond (²JCH) coupling. A second, three-bond (³JCH) correlation from the protons at C2/C6 (δH ≈ 1.1 ppm) to the same carbonyl carbon C4 provides unequivocal confirmation of the C4-keto position.
-
Mapping the Silane Moiety: A crucial correlation from the protons of the two Si-CH₃ groups (δH ≈ 0.15 ppm) to the ring carbons C2 and C6 (δC ≈ 18.0 ppm) would be observed. This two-bond (²JCSiC) coupling firmly establishes the connectivity of the methyl groups to the silicon and the silicon's position within the six-membered ring.
-
Connecting the Aliphatic Chain: Additional correlations, such as from the C2/C6 protons to the C3/C5 carbons, would further solidify the ring structure.
This logical, step-wise assembly of the molecular framework from the observed correlations is visualized below.
Figure 1: Key HMBC correlations confirming the structure of 1,1-dimethylsilinan-4-one.
Conclusion
The integrated application of HSQC and HMBC spectroscopy provides a powerful, definitive, and scientifically rigorous method for structural elucidation. By first identifying all direct carbon-proton connections and then using long-range correlations to piece together these fragments, this workflow eliminates the ambiguity inherent in lower-dimension techniques. For professionals in fields where absolute structural certainty is paramount, this combined approach is not just a superior alternative—it is the standard for authoritative molecular characterization.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy - ScienceOpen. Available at: [Link]
-
2D NMR Experiments - HETCOR - Nanalysis. Available at: [Link]
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2D NMR-spectroscopic screening reveals polyketides in ladybugs - PMC, NIH. Available at: [Link]
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Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]
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MRRC Structure Elucidation Notes - University of Illinois Chicago. Available at: [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification - UNL Digital Commons. Available at: [Link]
-
HSQC and HMBC - Columbia University NMR Core Facility. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - Georgia State University. Available at: [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum - JEOL. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Dimethylsilinan-4-one
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1-Dimethylsilinan-4-one, a heterocyclic organosilicon compound. The procedures outlined below are synthesized from established safety protocols for organosilicon compounds and ketones, emphasizing a safety-first approach and adherence to environmental regulations.
Understanding the Compound: A Safety-First Approach
Core Principles of Disposal:
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal environmental regulations.[1][2] These regulations are in place to protect our environment and public health.
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.
-
Segregation: Never mix 1,1-Dimethylsilinan-4-one with incompatible waste streams. Organosilicon compounds can react with acids, bases, and even water to produce hazardous byproducts.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This is a non-negotiable aspect of laboratory safety.
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should be conducted before handling. However, as a baseline, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[3][4]
Spill Management:
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3]
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Protocol for 1,1-Dimethylsilinan-4-one
The following protocol provides a systematic approach to the safe disposal of 1,1-Dimethylsilinan-4-one.
1. Waste Characterization and Segregation:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "1,1-Dimethylsilinan-4-one".
-
Segregation: This compound should be collected in a dedicated, sealed waste container. Do not mix it with other chemical waste, particularly aqueous waste, acids, or bases.[1][5]
2. Selection of an Appropriate Disposal Method:
Given the lack of specific data for this compound, the most prudent and compliant disposal route is through a licensed hazardous waste disposal contractor.[6] This ensures that the compound is managed in an environmentally responsible manner.
-
Incineration: This is often the preferred method for organic and organosilicon compounds as it ensures complete destruction.[1][2][7] The high temperatures in a chemical incinerator break down the molecule into less harmful components like carbon dioxide, water, and silicon dioxide.
-
Secure Landfill: If incineration is not an option, the compound, properly containerized, may be disposed of in a designated hazardous waste landfill.[3][7] This should only be done if the waste is stable and has been approved for this disposal route by the facility.
It is critical to reiterate that drain disposal is strictly prohibited for organosilicon compounds. [1] They are not readily biodegradable and can persist in the environment.[7]
3. Preparing for Off-Site Disposal:
-
Containerization: Use a robust, leak-proof container that is compatible with 1,1-Dimethylsilinan-4-one.
-
Labeling for Transport: In addition to the chemical name, the container must be labeled in accordance with Department of Transportation (DOT) regulations. Your institution's Environmental Health and Safety (EHS) office will provide guidance on this.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.
4. Internal Institutional Procedures:
-
Consult your EHS Office: Your institution's Environmental Health and Safety office is your primary resource. They will have established procedures and relationships with licensed waste disposal vendors.
-
Follow Institutional Guidelines: Adhere strictly to your organization's specific protocols for chemical waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,1-Dimethylsilinan-4-one.
Caption: Decision-making workflow for the safe disposal of 1,1-Dimethylsilinan-4-one.
Quantitative Data Summary
While specific quantitative data for 1,1-Dimethylsilinan-4-one is not available, the following table summarizes general guidelines for laboratory chemical waste disposal.
| Parameter | Guideline | Rationale |
| pH for Aqueous Waste | Neutral (6-8) | To prevent damage to plumbing and wastewater treatment systems. |
| Quantity for Drain Disposal | Prohibited for this compound | Organosilicon compounds are generally not suitable for drain disposal.[1] |
| Spill Cleanup Material | Inert Absorbent | To safely contain and collect the spilled chemical without reaction.[2][3] |
References
- Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliares Supplier.
- AGPRO Organosilicone Safety D
- MATERIAL SAFETY DATA SHEET - ORGANOSILICON COMPOUND IN ISOPROPANOL. (2000, November 7).
- SAFETY DATA SHEET. (2010, May 10). Fisher Scientific.
- How to dispose of silicone fluid 500 safely? (2025, August 29). Deep Sea.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Chemical Waste Disposal. (2025, June 15). Monash University.
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Personal protective equipment for handling 1,1-Dimethylsilinan-4-one
An In-Depth Guide to Personal Protective Equipment for Handling 1,1-Dimethylsilinan-4-one
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. This guide moves beyond a simple checklist to provide a comprehensive operational and safety plan for handling 1,1-Dimethylsilinan-4-one. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure both the integrity of your work and the protection of your team.
The dual nature of 1,1-Dimethylsilinan-4-one—being both an organosilicon compound and a ketone—necessitates a nuanced approach to safety. We will dissect the rationale behind each personal protective equipment (PPE) selection and operational step, building a framework of safety that is both robust and intuitive.
Hazard Assessment: Understanding the Compound
1,1-Dimethylsilinan-4-one's structure presents two key areas of concern for which we must prepare: the organosilicon backbone and the ketone functional group. Organosilicon compounds require careful handling to avoid inhalation of vapors and direct contact, as they can react with other chemicals to produce hazardous byproducts.[1] The ketone group, meanwhile, is notorious for its ability to degrade common types of protective gloves. Therefore, our PPE strategy must be robust against both general chemical exposure and specific solvent-based threats.
Potential routes of exposure that dictate our PPE choices include:
-
Dermal Contact: The most common risk, which can lead to skin irritation or absorption of the chemical.[2][3][4]
-
Ocular Contact: Splashes pose a significant risk of serious eye irritation or damage.[2][4]
-
Inhalation: Vapors can be released, especially if the compound is heated or agitated, posing a risk to the respiratory system.[1]
Core Protective Equipment: A Rationale-Driven Selection
Effective chemical handling is predicated on selecting the right tools for the job. The following table summarizes the essential PPE for handling 1,1-Dimethylsilinan-4-one, with detailed explanations below.
| Protection Type | Minimum Requirement | Recommended for Large Volumes/Spills |
| Hand Protection | Double-gloved Butyl rubber or specialized ketone-resistant nitrile gloves. | Heavy-duty Butyl rubber or ketone-resistant gauntlets.[5][6][7] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. | Safety goggles in combination with a full-face shield. |
| Respiratory Protection | Not required in a certified chemical fume hood. | Air-purifying respirator with organic vapor cartridges. |
| Protective Clothing | Flame-resistant laboratory coat. | Chemical-resistant apron over a lab coat.[6] |
Hand Protection: The Critical First Barrier
The ketone functional group in 1,1-Dimethylsilinan-4-one is a key consideration for glove selection. Standard nitrile or latex gloves offer insufficient protection as they can be quickly permeated and degraded by ketones.
-
Expertise & Experience: From field experience, the most reliable choices are gloves made from Butyl Rubber or specialty laminates. Butyl rubber gloves are specifically recommended for their resistance to ketones, including methyl ethyl ketone (MEK).[7] Several manufacturers also offer "Keto-Handler" or "KetoSafe" gloves, often made from thermoplastic elastomer (TPE) or specialized nitrile formulations, which provide excellent dexterity and proven resistance against ketones.[6][8][9] Always double-glove to provide a buffer in case the outer glove is compromised.
Eye and Face Protection: Defending Against Splashes
Given the potential for serious eye irritation, robust eye protection is non-negotiable.[2][4]
-
Trustworthiness: While standard safety glasses provide a baseline of protection, they do not offer a complete seal. Chemical splash goggles are required to protect against splashes, mists, and vapors from all angles. For procedures involving larger volumes or a higher risk of splashing, such as transfers or titrations, a full-face shield worn over safety goggles provides an essential secondary layer of protection for the entire face.
Respiratory Protection: Ensuring Safe Air Quality
All handling of 1,1-Dimethylsilinan-4-one should ideally occur within a certified chemical fume hood to control vapor inhalation.[1]
-
Authoritative Grounding: In situations where a fume hood is not available, or during a large spill when vapor concentrations may exceed permissible exposure limits, respiratory protection is mandatory. An air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the standard. Ensure all users are fit-tested for their specific respirator model as per OSHA guidelines.
Protective Clothing: Shielding the Body
A standard flame-resistant lab coat is the minimum requirement. For tasks involving significant quantities of the material, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat to provide an additional layer of protection against spills.[6]
Operational Plan: From Preparation to Disposal
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire workflow, ensuring safety at every stage.
Experimental Workflow: Handling 1,1-Dimethylsilinan-4-one
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Ketodex ketone-resistant Gauntlets [ecfibreglasssupplies.co.uk]
- 6. xtremeproducts.com.au [xtremeproducts.com.au]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. Product Not Found - Northern Safety Co., Inc. [northernsafety.com]
- 9. palmflex.com [palmflex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



